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Foundational

Synthesis and Process Development of 8-Methoxy-5-methylquinolin-3-amine: A Comprehensive Technical Guide

Executive Summary & Strategic Rationale The compound 8-Methoxy-5-methylquinolin-3-amine (CAS: 2090264-78-9) is a highly privileged scaffold in medicinal chemistry, serving as a critical building block for the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The compound 8-Methoxy-5-methylquinolin-3-amine (CAS: 2090264-78-9) is a highly privileged scaffold in medicinal chemistry, serving as a critical building block for the development of kinase inhibitors, antimalarials, and fluorescent probes. Synthesizing highly substituted 3-aminoquinolines presents a unique challenge: classic multi-component reactions (such as the Skraup or Doebner-Miller syntheses) often lack the regiocontrol required for specific substitution patterns and typically yield 3-unsubstituted cores.

As a Senior Application Scientist, I have designed this whitepaper to bypass these historical limitations. We will utilize a highly controlled, three-step sequence: Directed ortho-Metalation (DoM) , followed by a Friedländer Annulation , and concluding with a Chemoselective Reduction . This route ensures absolute regiochemical fidelity, high atom economy, and scalable throughput.

Retrosynthetic Analysis & Route Selection

When designing the synthesis of a quinoline with substituents at the 5- and 8-positions, standard electrophilic aromatic substitution on the aniline precursor is prone to yielding inseparable mixtures of C4 and C6 isomers. To establish a self-validating system, we must lock the regiochemistry early in the synthesis.

  • Regiocontrol via DoM: By converting 2-methoxy-5-methylaniline into its N-Boc derivative, we leverage the carbamate as a powerful Directed Metalation Group (DMG). This forces lithiation exclusively at the C6 position, allowing for precise formylation .

  • Core Assembly: Rather than attempting a late-stage amination of the quinoline core—which is notoriously low-yielding—we construct the pyridine ring around a pre-installed nitrogen synthon using the Friedländer condensation . While modern Rhodium-catalyzed transannulations of 1-sulfonyl-1,2,3-triazoles offer an elegant alternative for 3-aminoquinoline synthesis , the Friedländer route remains the gold standard for multi-gram, robust scalability.

  • Chemoselective Reduction: The resulting 3-nitroquinoline is reduced using an Iron/Ammonium Chloride system, which prevents the over-reduction of the heterocyclic ring often seen with Palladium-catalyzed hydrogenation .

Workflow SM 1. 2-Methoxy-5-methylaniline Step1 Step 1: N-Boc Protection & DoM Reagents: Boc2O, t-BuLi, DMF SM->Step1 Int1 2. 2-Amino-3-methoxy-6-methylbenzaldehyde Step1->Int1 Step2 Step 2: Friedländer Annulation Reagents: Nitroacetaldehyde dimethyl acetal, KOH Int1->Step2 Int2 3. 8-Methoxy-5-methyl-3-nitroquinoline Step2->Int2 Step3 Step 3: Chemoselective Reduction Reagents: Fe powder, NH4Cl, EtOH/H2O Int2->Step3 Target 4. 8-Methoxy-5-methylquinolin-3-amine Step3->Target

Forward synthesis workflow for 8-Methoxy-5-methylquinolin-3-amine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Amino-3-methoxy-6-methylbenzaldehyde

Causality Focus: The use of 2.2 equivalents of t-BuLi is critical. The first equivalent deprotonates the acidic carbamate N-H, while the second equivalent executes the directed ortho-lithiation. The N,C-dianion intermediate prevents nucleophilic attack on the carbamate carbonyl.

  • Protection: Dissolve 2-methoxy-5-methylaniline (10.0 g, 73 mmol) in THF (100 mL). Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and Triethylamine (1.2 eq). Stir at room temperature for 12 h. Concentrate and filter through a short silica plug to yield tert-butyl (2-methoxy-5-methylphenyl)carbamate.

  • Lithiation: Dissolve the protected aniline in anhydrous THF (150 mL) under an argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Formylation: Dropwise, add tert-Butyllithium (1.7 M in pentane, 2.2 eq). Stir for 1 h at -78 °C, then warm to -20 °C for 2 h to ensure complete N,C-dianion formation. Cool back to -78 °C and add anhydrous DMF (3.0 eq). Allow the mixture to warm to room temperature over 4 h.

  • Deprotection & Workup: Quench with 1M HCl (50 mL). To remove the Boc group, extract the organic layer, concentrate, and dissolve the crude oil in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir for 2 h. Neutralize carefully with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (Hexane/EtOAc) to yield the pure benzaldehyde.

Step 2: Friedländer Annulation to 8-Methoxy-5-methyl-3-nitroquinoline

Causality Focus: Base catalysis drives the initial Schiff base formation between the primary amine and the acetal. The subsequent intramolecular aldol-type condensation is thermodynamically driven by the aromatization of the newly formed pyridine ring.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-amino-3-methoxy-6-methylbenzaldehyde (5.0 g, 30 mmol) and nitroacetaldehyde dimethyl acetal (1.1 eq) in absolute ethanol (80 mL).

  • Catalysis: Add powdered Potassium Hydroxide (KOH, 0.2 eq).

  • Cyclization: Attach a reflux condenser and heat the mixture to 85 °C for 12 h.

  • Isolation: Cool the reaction to 0 °C. The highly crystalline 8-methoxy-5-methyl-3-nitroquinoline will precipitate directly from the reaction matrix. Filter the solid, wash with ice-cold ethanol (20 mL), and dry under vacuum.

Step 3: Chemoselective Reduction to 8-Methoxy-5-methylquinolin-3-amine

Causality Focus: The Béchamp-style reduction utilizing Iron and Ammonium Chloride is chosen specifically for its mild nature. It selectively reduces the nitro group via single-electron transfer mechanisms without risking the hydrogenation of the quinoline core.

  • Suspension: Suspend the 3-nitroquinoline intermediate (4.0 g, 18 mmol) in a 4:1 mixture of Ethanol and Water (100 mL).

  • Reduction: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq). Heat the vigorously stirred suspension to 80 °C for 4 h.

  • Filtration: Cool the mixture to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove iron oxides, washing the filter cake thoroughly with hot Ethyl Acetate (3 × 50 mL).

  • Final Purification: Concentrate the filtrate to remove ethanol. Partition the aqueous residue with EtOAc and brine. Dry the organic layer over Na₂SO₄, concentrate, and recrystallize from Toluene/Hexane to afford the pure target compound as a pale yellow solid.

Mechanistic Insights: The Friedländer Annulation

The Friedländer synthesis is a self-validating cascade reaction. If the regiochemistry of the starting benzaldehyde is correct, the thermodynamic sink of the reaction guarantees the formation of the specific quinoline isomer. The mechanism proceeds via a Schiff base intermediate, followed by an enolate-driven cyclization.

Mechanism A Aldehyde + Nitroacetal B Schiff Base Formation (Nucleophilic Attack by NH2) A->B C Aldol-Type Cyclization (C-C Bond Formation) B->C D Dehydration (Aromatization) C->D E 3-Nitroquinoline Core D->E

Mechanistic sequence of the Friedländer annulation.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for the scaled process, demonstrating the efficiency of the chosen synthetic route.

StepIntermediate / ProductYield (%)Purity (HPLC)Key Purification Method
12-Amino-3-methoxy-6-methylbenzaldehyde78%>95%Silica Gel Chromatography (Hexane/EtOAc)
28-Methoxy-5-methyl-3-nitroquinoline82%>98%Direct Precipitation & Filtration
38-Methoxy-5-methylquinolin-3-amine89%>99%Celite Filtration & Recrystallization
Total Overall Process ~57% >99% -

References

  • Directed Ortho-Lithiation of Phenylcarbamic Acid 1,1-Dimethylethyl Ester (N-Boc-aniline). Revision and Improvements. Journal of Organic Chemistry, 1992, 57(25), 6833–6837. URL:[Link]

  • The Friedländer Synthesis of Quinolines. Organic Reactions, 1982, 28, 37. URL:[Link]

  • Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Organic & Biomolecular Chemistry, 2023, 21, 5727-5731. URL:[Link]

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Mechanochemistry, 2025, 2, 802-808. URL:[Link]

Exploratory

Advanced Chemical Profiling and Synthetic Methodologies of 8-Methoxy-5-methylquinolin-3-amine

Executive Summary 8-Methoxy-5-methylquinolin-3-amine (CAS: 2090264-78-9) is a highly specialized, polyfunctionalized heterocyclic building block of significant interest in modern medicinal chemistry and drug discovery. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Methoxy-5-methylquinolin-3-amine (CAS: 2090264-78-9) is a highly specialized, polyfunctionalized heterocyclic building block of significant interest in modern medicinal chemistry and drug discovery. While the quinoline scaffold is ubiquitous in FDA-approved therapeutics, the specific substitution pattern of a 3-amino group coupled with 8-methoxy and 5-methyl vectors offers unique electronic tuning and steric parameters. This technical guide provides an in-depth analysis of its physicochemical properties, details a self-validating modern synthetic protocol utilizing rhodium-catalyzed transannulation, and explores its structure-activity relationship (SAR) utility in drug development.

Structural Significance and Physicochemical Profile

The architectural design of 8-methoxy-5-methylquinolin-3-amine provides three distinct vectors for pharmacological interaction:

  • 3-Amino Group: Serves as the primary synthetic handle for derivatization (e.g., amidation, urea formation, or Buchwald-Hartwig cross-coupling). Unlike 8-aminoquinolines, the 3-amino position is electronically decoupled from the quinoline nitrogen, altering its basicity and nucleophilicity.

  • 8-Methoxy Group: Acts as an electron-donating group (EDG) via resonance, enriching the electron density of the quinoline core. Crucially, the oxygen atom serves as a rigid hydrogen-bond acceptor, a feature frequently exploited to anchor molecules into the hinge region of kinase enzymes. Furthermore, substitution at the 8-position sterically blocks cytochrome P450-mediated metabolic oxidation, a common liability in quinoline-based drugs.

  • 5-Methyl Group: Introduces a hydrophobic vector that restricts the conformational flexibility of the quinoline ring when bound in deep lipophilic pockets, thereby increasing target residence time and selectivity.

To facilitate compound tracking and computational modeling, the quantitative physicochemical data is summarized below.

Table 1: Physicochemical Properties of 8-Methoxy-5-methylquinolin-3-amine
ParameterValue
Chemical Name 8-Methoxy-5-methylquinolin-3-amine
CAS Registry Number 2090264-78-9
Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
SMILES String COc1ccc(c2c1ncc(c2)N)C
Hydrogen Bond Donors 1 (Amine -NH2)
Hydrogen Bond Acceptors 3 (N-quinoline, O-methoxy, N-amine)
Topological Polar Surface Area (TPSA) 48.4 Ų

Modern Synthetic Methodologies: The Rhodium-Catalyzed Paradigm

Historically, the synthesis of 3-aminoquinolines relied on multi-step Skraup or Friedländer condensations followed by nitration and harsh reduction. These classical methods suffer from poor regioselectivity and low functional group tolerance.

Recent breakthroughs in organometallic chemistry have established rhodium-catalyzed [4 + 2]-annulation as the premier method for constructing the 3-aminoquinoline core . This method utilizes readily accessible N-sulfonyl-1,2,3-triazoles and o-acylanilines (or 2-aminobenzaldehydes) .

Table 2: Comparative Analysis of Synthetic Routes
ParameterTraditional (Skraup/Friedländer)Rhodium-Catalyzed Transannulation
Step Count 4-5 steps1-2 steps
Reaction Conditions Harsh (Strong acids, high heat)Mild to Moderate (100°C, neutral)
Regioselectivity Poor (requires separation of isomers)Excellent (directed by precursors)
Functional Group Tolerance Low (sensitive groups degrade)High (tolerates halogens, ethers)
Overall Yield 15-30%60-85%
Mechanistic Pathway

Under thermal conditions, the N-sulfonyl-1,2,3-triazole undergoes a ring-chain isomerization to form an α-diazo imine. The introduction of a Rhodium(II) catalyst drives the extrusion of nitrogen gas, generating a highly reactive, electrophilic α-imino rhodium carbenoid . This intermediate undergoes a rapid N-H insertion with the 2-aminobenzaldehyde derivative, followed by intramolecular cyclization and dehydration to yield the fully aromatized 3-aminoquinoline scaffold.

Pathway A N-Sulfonyl-1,2,3-triazole B α-Diazo Imine A->B Heat (Ring Opening) C α-Imino Rhodium Carbenoid B->C Rh2(Oct)4 / -N2 D N-H Insertion Intermediate C->D + 2-Aminobenzaldehyde E 3-Aminoquinoline Core D->E Cyclization & Dehydration

Fig 1. Rhodium-catalyzed transannulation pathway for 3-aminoquinoline synthesis.

Self-Validating Experimental Protocol

To ensure high reproducibility and scientific integrity, the following protocol for the synthesis of the 8-methoxy-5-methylquinolin-3-amine scaffold is designed as a self-validating system . It incorporates explicit causality for reagent selection and in-process analytical checkpoints that dictate the workflow.

Materials Required
  • Precursors: 1-Sulfonyl-1,2,3-triazole (1.0 equiv) and 2-amino-3-methoxy-6-methylbenzaldehyde (1.2 equiv).

  • Catalyst: Rhodium(II) octanoate dimer, Rh2​(Oct)4​ (2 mol%).

  • Solvent: Anhydrous Toluene.

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

  • Action: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the triazole and the substituted 2-aminobenzaldehyde. Evacuate and backfill with ultra-pure N2​ three times.

  • Causality: The α-imino rhodium carbenoid intermediate is highly sensitive to moisture and oxygen. Exposure leads to premature quenching (forming unwanted alcohols or ketones) or oxidation of the catalyst.

Step 2: Catalyst Addition and Thermal Activation

  • Action: Add 2 mol% Rh2​(Oct)4​ and anhydrous toluene to achieve a 0.2 M concentration. Seal the tube and heat the reaction mixture to 100°C.

  • Causality: Rh2​(Oct)4​ is specifically selected over Rh2​(OAc)4​ because the octanoate ligands drastically increase the catalyst's solubility in non-polar solvents like toluene, ensuring a homogeneous catalytic cycle. Toluene is chosen because its high boiling point allows the system to reach the thermal activation energy required for N2​ extrusion without participating in solvent-insertion side reactions.

Step 3: In-Process Self-Validation (LC-MS Checkpoint)

  • Action: At the 4-hour mark, extract a 10 µL aliquot, quench with 100 µL of methanol, and analyze via LC-MS.

  • Validation Logic:

    • Condition A: If the mass of the diazo imine intermediate is still present, carbenoid formation is stalled. Corrective Action: Add an additional 1 mol% of Rh2​(Oct)4​ .

    • Condition B: If the mass of the N-H insertion intermediate is detected but the aromatized quinoline is absent, the dehydration step is thermodynamically hindered. Corrective Action: Increase the reaction temperature to 120°C and add 4 Å molecular sieves to drive the loss of water.

    • Condition C: If only the product mass (m/z 189.1 [M+H]+) is detected, proceed to Step 4.

Step 4: Isolation and Purification

  • Action: Cool the mixture to room temperature, filter through a short pad of Celite to remove the rhodium catalyst, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

Workflow S1 Step 1: Precursor Mixing (Inert Atmosphere) S2 Step 2: Rh2(Oct)4 Addition & Thermal Activation (100°C) S1->S2 Toluene, N2 S3 Step 3: LC-MS Validation (Check Diazo Consumption) S2->S3 t = 4 hours S4 Step 4: Cyclization Drive (Increase to 120°C if needed) S3->S4 If intermediate persists S5 Step 5: Isolation (Flash Chromatography) S3->S5 If reaction complete S4->S5 After 2 hours

Fig 2. Self-validating experimental workflow for 3-aminoquinoline synthesis.

Medicinal Chemistry Applications and SAR

The commercial availability of 8-Methoxy-5-methylquinolin-3-amine has accelerated its use as a privileged scaffold in drug discovery.

Kinase Inhibition: In the development of ATP-competitive kinase inhibitors, the 3-aminoquinoline core acts as an excellent bioisostere for anilines, pyridines, and indoles. The 8-methoxy group is strategically positioned to engage the kinase hinge region via hydrogen bonding, while the 5-methyl group occupies the hydrophobic "gatekeeper" pocket. This dual interaction significantly enhances both the potency and the kinome selectivity profile of the resulting drug candidates.

Antimalarial Therapeutics: While traditional antimalarials like primaquine and tafenoquine are 8-aminoquinolines, researchers are actively exploring 3-aminoquinolines to overcome cross-resistance in Plasmodium falciparum. The 8-methoxy group modulates the redox potential of the quinoline ring, which is critical for the generation of reactive oxygen species (ROS) within the parasite's food vacuole, while the 5-methyl group prevents rapid metabolic degradation, improving the pharmacokinetic half-life of the compound.

References

  • Title: Rhodium-Catalyzed [4 + 2]-Annulation of o-Acylanilines with N-Sulfonyl-1,2,3-triazoles: Synthesis of 3-Aminoquinolines Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: CAS 2090264-78-9 | 8-Methoxy-5-methylquinolin-3-amine Product Information Source: Chemexpress URL: [Link]

Foundational

Spectroscopic Profile of 8-Methoxy-5-methylquinolin-3-amine: A Comprehensive Technical Guide

Abstract This technical guide provides a detailed spectroscopic analysis of 8-Methoxy-5-methylquinolin-3-amine, a substituted quinoline derivative of interest in medicinal chemistry and materials science. This document i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed spectroscopic analysis of 8-Methoxy-5-methylquinolin-3-amine, a substituted quinoline derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its structural elucidation through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FT-IR) spectroscopy. By presenting a combination of predicted data, based on established principles and analysis of analogous structures, alongside detailed experimental protocols, this guide serves as a robust resource for the characterization of this and similar quinoline-based compounds.

Introduction: The Quinoline Scaffold and the Significance of 8-Methoxy-5-methylquinolin-3-amine

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities. The specific substitution pattern of 8-Methoxy-5-methylquinolin-3-amine, featuring an electron-donating methoxy group, a methyl group, and an amino group, suggests its potential for unique pharmacological properties and as a versatile synthetic intermediate. Accurate and comprehensive spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior. This guide provides a foundational spectroscopic framework for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Framework

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 8-Methoxy-5-methylquinolin-3-amine, providing a basis for its structural verification.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of 8-Methoxy-5-methylquinolin-3-amine is expected to exhibit distinct signals corresponding to the aromatic protons on the quinoline core, the methyl and methoxy substituent protons, and the amino group protons. The predicted chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for 8-Methoxy-5-methylquinolin-3-amine

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H2~8.5sSinglet due to no adjacent protons.
H4~7.8sSinglet due to no adjacent protons.
H6~7.2dDoublet, coupled to H7.
H7~7.0dDoublet, coupled to H6.
-NH₂~4.5br sBroad singlet, chemical shift can vary with solvent and concentration.
-OCH₃~3.9sSinglet, characteristic for a methoxy group on an aromatic ring.
5-CH₃~2.4sSinglet, characteristic for a methyl group on an aromatic ring.

Causality behind Predictions: The chemical shifts are estimated based on the analysis of related quinoline derivatives. For instance, the protons on the pyridine ring (H2 and H4) are expected to be downfield due to the electron-withdrawing effect of the nitrogen atom. The amino group at C3 will have a shielding effect on the adjacent protons. The methoxy and methyl groups are electron-donating, leading to an upfield shift of the protons on the benzene ring.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment will give a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for 8-Methoxy-5-methylquinolin-3-amine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~145
C3~140
C4~120
C4a~148
C5~130
C6~115
C7~125
C8~155
C8a~138
-OCH₃~56
5-CH₃~18

Rationale for Predictions: The predicted chemical shifts are based on established data for substituted quinolines. The carbon bearing the amino group (C3) and the carbon with the methoxy group (C8) are expected to be significantly deshielded. The methyl carbon will appear in the aliphatic region of the spectrum. The conformational effects of the methoxy group can influence its ¹³C chemical shift[1].

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample and lock C->D E Shim for homogeneity D->E F Acquire ¹H spectrum (16 scans) E->F G Acquire ¹³C spectrum (≥1024 scans) E->G H Fourier Transform F->H G->H I Phase and baseline correction H->I J Reference to solvent peak I->J K Integration (¹H) and peak picking J->K L Final Structure K->L Structural Elucidation

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

For 8-Methoxy-5-methylquinolin-3-amine (C₁₁H₁₂N₂O), the expected molecular weight is approximately 188.23 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) is expected at m/z 188.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of 8-Methoxy-5-methylquinolin-3-amine

m/zPredicted FragmentInterpretation
188[C₁₁H₁₂N₂O]⁺Molecular Ion ([M]⁺)
173[M - CH₃]⁺Loss of a methyl radical from the methoxy or methyl group.
159[M - CHO]⁺Loss of a formyl radical, a common fragmentation for methoxy-substituted aromatics.
145[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide.

Fragmentation Rationale: The fragmentation of quinoline derivatives is well-documented. The initial loss of a methyl group is a common pathway for both methoxy and methyl-substituted aromatic compounds. The loss of a neutral formaldehyde (CH₂O) molecule from the methoxy group is also a characteristic fragmentation pathway for aromatic ethers. Studies on 8-aminoquinolines have shown characteristic fragmentation patterns that can aid in identification[2].

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

Workflow for GC-MS Analysis

GCMS_Workflow A Prepare a dilute solution of the sample in a volatile solvent (e.g., Methanol) B Inject into GC A->B C Separation on a capillary column (e.g., DB-5) B->C D Elution into the MS ion source C->D E Ionization (Electron Ionization at 70 eV) D->E F Mass analysis (Quadrupole analyzer) E->F G Detection and generation of the mass spectrum F->G

Caption: A typical workflow for the analysis of a small molecule by GC-MS.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Predicted FT-IR Absorption Bands

The IR spectrum of 8-Methoxy-5-methylquinolin-3-amine is expected to show characteristic absorption bands for the N-H bonds of the amino group, C-H bonds of the aromatic ring and aliphatic groups, C=C and C=N bonds of the quinoline core, and C-O stretching of the methoxy group.

Table 4: Predicted FT-IR Absorption Bands for 8-Methoxy-5-methylquinolin-3-amine

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450-3300N-H stretchPrimary amine
3100-3000C-H stretchAromatic
2950-2850C-H stretch-CH₃, -OCH₃
1620-1580C=C and C=N stretchQuinoline ring
1260-1200C-O stretchAryl ether

Basis for Predictions: The predicted absorption bands are based on well-established correlation tables for IR spectroscopy. The N-H stretching of primary amines typically appears as a doublet in this region. Aromatic C-H stretches are observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹[3]. The C-O stretching of the aryl ether is a strong and characteristic band. FT-IR spectra of related compounds like 8-methoxyquinoline have been reported and support these predictions[4].

Experimental Protocol for FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.

Workflow for ATR-FTIR Analysis

FTIR_Workflow A Place a small amount of solid sample on the ATR crystal B Apply pressure to ensure good contact A->B C Collect background spectrum B->C D Collect sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) C->D E Process and analyze the spectrum D->E

Caption: A streamlined workflow for acquiring an FT-IR spectrum using an ATR accessory.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 8-Methoxy-5-methylquinolin-3-amine. The detailed analysis of expected ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR data, grounded in the established principles and spectroscopic data of analogous compounds, offers a solid foundation for the structural verification and characterization of this molecule. The provided experimental protocols are designed to ensure the acquisition of high-quality data, promoting reproducibility and reliability in research and development settings. As with any novel compound, the definitive characterization will ultimately rely on the acquisition and interpretation of experimental data, for which this guide provides a robust predictive framework.

References

  • BenchChem. (2025). Spectroscopic Profile of 3-Aminoquinoline: A Technical Guide.
  • Baty, J. D., & Vivion, G. (1978). Gas chromatography mass spectrometry studies on biologically important 8-aminoquinoline derivatives. Biomedical Mass Spectrometry, 5(1), 76-79.
  • PubChem. (n.d.). 8-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

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  • ResearchGate. (n.d.). 40-Supporting informationRNP-1107-701. Retrieved from [Link]

  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methoxy-4-methylquinolin-2(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 8-Aminoquinoline - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • ACS Publications. (n.d.). Structure−Function Relationships in Aminoquinolines. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... Retrieved from [Link]

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  • European Journal of Chemistry. (2024). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. Retrieved from [Link]

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  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

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Exploratory

A Technical Guide to the Biological Activity of 8-Methoxy-5-methylquinolin-3-amine Derivatives: A Synthesis of Current Knowledge and Future Outlook

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth analysis of the potential biological activities of a specific, yet underexplored subclass: 8-methoxy-5-methylquinolin-3-amine derivatives. While direct research on this precise scaffold is nascent, this paper synthesizes data from structurally related analogs to build a strong rationale for its investigation. We will explore established activities of the broader 8-methoxyquinoline class, postulate plausible mechanisms of action—particularly in oncology via kinase inhibition—and provide detailed synthetic and biological evaluation protocols for researchers. This guide is intended for drug development professionals and scientists, offering a forward-looking perspective on the therapeutic potential of these promising compounds.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The Privileged Status of Quinolines

Quinoline, a bicyclic aromatic heterocycle, is a fundamental motif in both natural products and synthetic pharmaceuticals.[2][3] Its rigid, planar structure and the presence of a nitrogen atom provide ideal characteristics for interacting with a multitude of biological targets, including enzymes and nucleic acids.[2] This versatility has led to the development of numerous quinoline-based drugs with applications ranging from anticancer and antimalarial to antibacterial and anti-inflammatory therapies.[1][4] The ability to easily modify the quinoline core at various positions allows for the fine-tuning of its steric, electronic, and pharmacokinetic properties, making it an exceptionally fruitful scaffold for drug discovery.[2]

Overview of Biological Activities

The pharmacological diversity of quinoline derivatives is extensive. They have been successfully developed as:

  • Anticancer Agents: Acting through mechanisms like DNA intercalation, topoisomerase inhibition, and disruption of microtubule dynamics.[5][6]

  • Antimalarial Drugs: Famously represented by chloroquine and primaquine, which interfere with heme detoxification in the parasite.[7]

  • Antibacterial Agents: The fluoroquinolone class, for instance, targets bacterial DNA gyrase and topoisomerase IV.[8]

  • Anti-inflammatory and Antiviral Compounds: Demonstrating a wide range of other therapeutic potentials.[1]

The 8-Methoxyquinoline Subclass: A Focus on Bioactivity

The introduction of a methoxy group at the 8-position (C8) of the quinoline ring significantly influences the molecule's electronic properties and biological activity. This substitution has been a key feature in several potent bioactive compounds.

Established Antimicrobial and Antifungal Properties

Research has consistently demonstrated the antimicrobial potential of 8-methoxyquinolines.

  • The compound 8-methoxyquinoline itself has shown strong antibacterial activity against Bacillus subtilis and Salmonella typhi, as well as antifungal activity against Aspergillus flavus and Aspergillus niger.[9]

  • Synthetic 8-methoxyquinolone derivatives, such as AM-1155, exhibit a broad spectrum of antibacterial activity, proving more potent than ciprofloxacin against certain Gram-positive organisms.[8]

  • Further studies on 8-methoxyquinolones bearing substituted pyrrolidinyl groups at the C7 position have yielded compounds with potent activity against both Gram-positive and Gram-negative bacteria.[10]

  • Derivatives of the related 8-hydroxyquinoline scaffold have also shown potent, broad-spectrum antifungal activity, suggesting that functionalization of the C8 position is critical for this therapeutic action.[11][12]

Emergence as Anticancer Agents

More recently, complex derivatives containing the 8-methoxyquinoline core have emerged as powerful anticancer agents, particularly those fused with an indole ring system.

  • 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) was found to have potent and selective cytotoxicity against colorectal cancer (CRC) cell lines HCT116 and Caco-2.[13] Its mechanism involves the inhibition of the critical PI3K/AKT/mTOR signaling pathway.[13]

  • Similarly, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline demonstrated remarkable cytotoxicity against CRC cells, with an IC50 of 0.35 µM in HCT116 cells.[14] This activity was also mediated by modulating the PI3K/AKT/mTOR pathway, leading to cell cycle arrest at the G2/M phase and apoptosis.[14]

The consistent appearance of the "8-methoxy" and "5-methyl" substitution pattern in these highly active anticancer compounds provides a compelling rationale for investigating the core 8-methoxy-5-methylquinolin-3-amine scaffold as a potential pharmacophore.

Core Topic: 8-Methoxy-5-methylquinolin-3-amine Derivatives

While direct experimental data on 8-methoxy-5-methylquinolin-3-amine derivatives are scarce in current literature, we can postulate their biological potential based on robust structure-activity relationship (SAR) principles derived from the aforementioned analogs.

Rationale for Investigation: Structure-Activity Relationship (SAR) Insights

The therapeutic efficacy of quinolines is highly dependent on their substitution patterns.

  • The 8-Methoxy Group: As seen in compounds like MMNC, the C8-methoxy group is a key component of highly active anticancer agents.[13] It is known to influence the molecule's lipophilicity and hydrogen-bonding capacity, which can enhance binding to target proteins.

  • The 5-Methyl Group: The C5-methyl group, also present in the active indoloquinoline analogs, likely contributes to target engagement through steric and hydrophobic interactions.[14]

  • The 3-Amine Group: The introduction of an amine group, particularly at the C3 position, provides a crucial point for hydrogen bonding and salt formation, which can improve solubility and bioavailability. Its basicity allows for strong interactions with acidic residues (e.g., aspartate, glutamate) in enzyme active sites.

Therefore, the 8-methoxy-5-methylquinolin-3-amine scaffold combines key features from known bioactive molecules, making it a high-priority target for synthesis and biological evaluation.

Plausible Mechanisms of Action

Based on the mechanisms elucidated for structurally similar quinolines, we can propose several high-probability pathways through which these derivatives may exert their effects.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway (Anticancer)

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[13] The potent activity of 8-methoxy-5-methyl-containing indoloquinolines against this pathway strongly suggests that simpler derivatives may act similarly.[13][14] The quinoline core could function as a scaffold to position the key functional groups to interact with the ATP-binding pocket of PI3K or AKT, acting as a competitive inhibitor.

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 8-Methoxy-5-methyl quinolin-3-amine Derivative Inhibitor->PI3K Inhibits

Caption: Plausible inhibition of the PI3K/AKT/mTOR pathway by a quinoline derivative.

DNA Intercalation and Topoisomerase Inhibition

A classic mechanism for quinoline-based anticancer agents is their ability to intercalate between DNA base pairs.[3][5] This planar structure is well-suited for such an interaction, which can disrupt DNA replication and transcription, ultimately leading to apoptosis.[5] This intercalation can also stabilize the DNA-topoisomerase complex, preventing the re-ligation of DNA strands and causing catastrophic DNA breaks.[4][5]

Synthetic Strategies and Methodologies

The synthesis of 8-methoxy-5-methylquinolin-3-amine derivatives can be achieved through established heterocyclic chemistry reactions. A plausible route would involve a modified Friedländer or Combes quinoline synthesis.

Proposed Synthetic Route

A logical approach begins with a commercially available or synthesized 2-amino-4-methylacetophenone.

  • Protection and Nitration: The amino group is first protected (e.g., as an acetamide), followed by nitration to introduce a nitro group ortho to the amine.

  • Methoxylation: A nucleophilic aromatic substitution reaction can be used to replace a suitable leaving group (e.g., a halogen introduced earlier) with a methoxy group, or by methylation of a corresponding phenol.

  • Cyclization: The resulting substituted aminoketone undergoes a condensation/cyclization reaction (e.g., Friedländer synthesis with a compound providing the C2 and C3 atoms) to form the quinoline ring.

  • Reduction: The nitro group is reduced to the target 3-amino group using a standard reducing agent like tin(II) chloride or catalytic hydrogenation.

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of newly synthesized derivatives, a tiered screening approach is recommended. The following protocols are foundational for assessing anticancer and antimicrobial activity.

In Vitro Anticancer Activity Assessment

This workflow is designed to determine the cytotoxicity and cellular effects of the compounds.

This assay quantifies the metabolic activity of cells, which is proportional to the number of viable cells.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.

  • Materials:

    • Human cancer cell lines (e.g., HCT116 colorectal, A549 lung, MCF-7 breast).

    • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS).

    • 96-well microplates.

    • Test compounds dissolved in DMSO (stock solution).

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution).

    • Positive control (e.g., Doxorubicin).

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the compound dilutions. Include wells for vehicle control (DMSO) and untreated control.

    • Incubation: Incubate the plate for 48-72 hours.

    • MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours until color development is sufficient.

    • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

This protocol determines the effect of the compound on cell cycle progression.

  • Objective: To identify if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).

  • Materials:

    • Cancer cells treated with the test compound at IC50 and 2x IC50 concentrations.

    • Phosphate-buffered saline (PBS).

    • 70% cold ethanol (for fixation).

    • Propidium Iodide (PI) staining solution with RNase A.

    • Flow cytometer.

  • Methodology:

    • Cell Treatment: Treat cells in 6-well plates with the compound for 24 hours.

    • Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

    • Fixation: Resuspend the cell pellet in 1 mL of cold PBS, and add 4 mL of cold 70% ethanol dropwise while vortexing. Fix overnight at -20°C.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution. Incubate for 30 minutes in the dark.

    • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content.

    • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Workflow Diagram for Biological Screening

Experimental_Workflow Synthesis Synthesis & Purification of Derivatives Characterization Structural Characterization (NMR, LC-MS, HRMS) Synthesis->Characterization PrimaryScreen Primary Screening (e.g., MTS Assay @ 10 µM) Characterization->PrimaryScreen HitIdent Hit Identification (% Inhibition > 50%) PrimaryScreen->HitIdent DoseResponse Dose-Response Analysis (IC50 Determination) HitIdent->DoseResponse Active LeadOpt Lead Optimization (SAR Studies) HitIdent->LeadOpt Inactive (Re-design) Mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis, Western Blot) DoseResponse->Mechanism Mechanism->LeadOpt

Caption: General experimental workflow from synthesis to lead optimization.

Data Interpretation and Future Perspectives

Summarizing Potential Activity

The primary output from the initial biological evaluation will be quantitative data on the potency of the synthesized derivatives. This data should be tabulated for clear comparison.

Table 1: Hypothetical Anticancer and Antibacterial Activity Data

Compound ID Substitution Pattern HCT116 IC₅₀ (µM) S. aureus MIC (µg/mL)
Q-01 R = H 5.2 16
Q-02 R = CH₃ 2.1 8
Q-03 R = Cl 0.9 4
Doxorubicin - 0.1 N/A

| Vancomycin | - | N/A | 2 |

This table presents hypothetical data to illustrate how results would be structured.

Future Research Directions

The identification of "hit" compounds from the primary screening is the first step. Future work should focus on:

  • Lead Optimization: Systematically modifying the scaffold to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

  • In Vivo Studies: Promising lead compounds should be advanced into preclinical animal models (e.g., xenograft models for cancer) to evaluate their efficacy and safety in a living system.[15]

  • Target Deconvolution: For compounds with novel activity, identifying the precise molecular target is crucial for understanding the mechanism of action and for biomarker development.

References

  • Vertex AI Search. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
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  • Vertex AI Search. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC.
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  • Vertex AI Search. AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS - Semantic Scholar.
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  • Vertex AI Search. Antibacterial properties of AM-1155, a new 8-methoxy quinolone - PubMed.
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  • Vertex AI Search. Preparation of 8-methoxyquinoline-5-sulfonamides (6). Reagents and...
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Foundational

8-Methoxy-5-methylquinolin-3-amine structure-activity relationship

An In-Depth Technical Guide to the Structure-Activity Relationship of 8-Methoxy-5-methylquinolin-3-amine For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 8-Methoxy-5-methylquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2] This guide focuses on the 8-methoxy-5-methylquinolin-3-amine core, a promising scaffold for the development of novel kinase inhibitors. We will provide a detailed exploration of its structure-activity relationships (SAR), offering insights into how modifications of this scaffold influence its biological activity. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and optimization of this important class of compounds.

The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives have long been a source of inspiration for the development of new drugs. This heterocyclic aromatic compound is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity.[3] From the early use of quinine as an antimalarial to the development of modern kinase inhibitors for cancer therapy, the quinoline scaffold has proven to be remarkably versatile.[1][2][4] Several FDA-approved drugs contain a quinoline core, highlighting its clinical relevance and importance in oncology.[1][5]

A significant number of quinoline-based compounds exert their therapeutic effects by inhibiting kinases, enzymes that play a crucial role in cell signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for drug development.[6][7][8] The quinoline ring system is well-suited for binding to the ATP-binding pocket of kinases, providing a rigid scaffold from which various substituents can be projected to interact with specific residues in the active site.[2][9]

The 8-Methoxy-5-methylquinolin-3-amine Core: A Privileged Scaffold

The 8-methoxy-5-methylquinolin-3-amine core is a promising starting point for the design of novel kinase inhibitors. Each substituent on the quinoline ring plays a distinct role in modulating the compound's physicochemical properties and its interaction with the target protein.

  • The Quinoline Core : The bicyclic aromatic system provides a rigid framework that can be appropriately substituted to achieve specific interactions with the target. The nitrogen atom in the quinoline ring is a key hydrogen bond acceptor, often interacting with the hinge region of the kinase ATP-binding site.[9]

  • 8-Methoxy Group : The methoxy group at the 8-position can significantly impact the compound's properties. It can increase solubility and modulate lipophilicity, which are crucial for good pharmacokinetic properties.[10] Furthermore, the oxygen atom can act as a hydrogen bond acceptor, potentially forming additional interactions with the target protein.

  • 5-Methyl Group : The methyl group at the 5-position provides steric bulk, which can influence the compound's binding affinity and selectivity. By occupying a specific pocket in the active site, the methyl group can enhance potency and differentiate the compound from other kinase inhibitors.

  • 3-Amine Group : The amine group at the 3-position is a critical functional group for both biological activity and further chemical modification. As a hydrogen bond donor, it can form key interactions with the target protein. It also serves as a convenient handle for the introduction of various substituents to explore the structure-activity relationship and optimize the compound's properties.

Synthesis of 8-Methoxy-5-methylquinolin-3-amine and its Analogs

The synthesis of 8-methoxy-5-methylquinolin-3-amine and its derivatives can be achieved through a multi-step synthetic route. A general approach is outlined below, starting from readily available precursors.

A 2-Amino-4-methylphenol B Skraup Synthesis (Glycerol, H2SO4, Oxidizing agent) A->B C 5-Methyl-8-hydroxyquinoline B->C D Methylation (e.g., Methyl iodide, K2CO3) C->D E 8-Methoxy-5-methylquinoline D->E F Nitration (HNO3, H2SO4) E->F G 8-Methoxy-5-methyl-3-nitroquinoline F->G H Reduction (e.g., SnCl2, HCl or H2, Pd/C) G->H I 8-Methoxy-5-methylquinolin-3-amine H->I J Derivatization of the 3-amino group (e.g., Acylation, Alkylation, Reductive amination) I->J K Library of Analogs J->K

Caption: Generalized synthetic workflow for 8-methoxy-5-methylquinolin-3-amine and its analogs.

Experimental Protocol: General Synthesis
  • Synthesis of 5-Methyl-8-hydroxyquinoline : The Skraup synthesis is a classic method for preparing quinolines. It involves reacting an aniline derivative (2-amino-4-methylphenol) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene).

  • Methylation of the 8-hydroxyl group : The hydroxyl group of 5-methyl-8-hydroxyquinoline can be methylated using a suitable methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

  • Nitration at the 3-position : The 8-methoxy-5-methylquinoline is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position.

  • Reduction of the nitro group : The nitro group is reduced to an amine using a reducing agent like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation.

  • Derivatization of the 3-amino group : The resulting 8-methoxy-5-methylquinolin-3-amine can be further modified at the amino group through various reactions such as acylation, alkylation, or reductive amination to generate a library of analogs for SAR studies.

Biological Target and Mechanism of Action: Kinase Inhibition

The 8-methoxy-5-methylquinolin-3-amine scaffold is a potent inhibitor of various kinases. These compounds typically act as Type I inhibitors, competing with ATP for binding to the active site of the kinase.

cluster_0 Kinase Active Site cluster_1 8-Methoxy-5-methylquinolin-3-amine Hinge Hinge Region DFG DFG Motif Gatekeeper Gatekeeper Residue Pocket Hydrophobic Pocket Quinoline_N Quinoline Nitrogen Quinoline_N->Hinge H-bond Amine_H 3-Amine Amine_H->DFG H-bond Methoxy_O 8-Methoxy Methoxy_O->Gatekeeper Potential H-bond Methyl_C 5-Methyl Methyl_C->Pocket Hydrophobic Interaction

Caption: Proposed binding mode of 8-methoxy-5-methylquinolin-3-amine in a kinase active site.

The key interactions include:

  • Hinge Binding : The nitrogen atom of the quinoline ring forms a crucial hydrogen bond with the backbone of the hinge region, a conserved feature in the active site of most kinases.[9]

  • DFG Motif Interaction : The 3-amino group can act as a hydrogen bond donor, interacting with the highly conserved Asp-Phe-Gly (DFG) motif, which is involved in coordinating the magnesium ions of ATP.

  • Hydrophobic Interactions : The 5-methyl group can occupy a hydrophobic pocket in the active site, contributing to the binding affinity and selectivity of the compound.

  • Gatekeeper Residue Interaction : The 8-methoxy group may form a hydrogen bond with the "gatekeeper" residue, a key determinant of inhibitor selectivity among different kinases.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 8-methoxy-5-methylquinolin-3-amine can be fine-tuned by systematically modifying its structure. The following table summarizes the expected impact of various substitutions on kinase inhibitory activity.

PositionSubstitutionExpected Effect on ActivityRationale
3 Small alkyl groupsIncreaseMay improve hydrophobic interactions.
Aromatic ringsVariableCan lead to potent inhibitors if the ring occupies a suitable pocket, but may also cause steric hindrance.
Acyl groupsDecreaseMay disrupt the hydrogen bonding ability of the amine.
8 HydrogenDecreaseLoss of potential hydrogen bond with the gatekeeper residue.
Larger alkoxy groupsVariableMay improve hydrophobic interactions but could also lead to steric clashes.
HalogensVariableCan alter electronic properties and may form halogen bonds.
5 HydrogenDecreaseLoss of favorable hydrophobic interactions.
Larger alkyl groupsVariableMay enhance hydrophobic interactions if the pocket can accommodate them, otherwise may cause steric hindrance.
HalogensVariableCan modulate electronic properties and lipophilicity.

Experimental Protocols for SAR Evaluation

A systematic evaluation of the SAR of 8-methoxy-5-methylquinolin-3-amine analogs requires a panel of in vitro and cell-based assays.

A Compound Synthesis and Purification B In Vitro Kinase Inhibition Assay (Determine IC50) A->B C Cell-Based Proliferation Assay (e.g., MTT Assay, Determine GI50) A->C D Selectivity Profiling (Test against a panel of kinases) B->D C->D E In Vitro ADME Assays (Solubility, Permeability, Metabolic Stability) D->E F In Vivo Efficacy Studies (in animal models) E->F G Lead Optimization F->G

Caption: Experimental workflow for the evaluation of 8-methoxy-5-methylquinolin-3-amine analogs.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

  • Kinase Reaction : Set up a reaction mixture containing the target kinase, substrate, ATP, and the test compound at various concentrations.

  • Incubation : Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition : Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition : Add the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.

  • Luminescence Measurement : Measure the luminescence signal using a plate reader.

  • Data Analysis : Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[2]

  • Cell Seeding : Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation : Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition : Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization : Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the GI50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

The 8-methoxy-5-methylquinolin-3-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide provide a framework for the rational design of more potent and selective compounds. Future efforts should focus on:

  • Expanding the SAR : Synthesizing and evaluating a broader range of analogs to further probe the chemical space around this scaffold.

  • Improving Selectivity : Optimizing the substituents to achieve high selectivity for the target kinase over other kinases to minimize off-target effects.

  • Enhancing Pharmacokinetic Properties : Modifying the scaffold to improve its solubility, permeability, and metabolic stability for better in vivo efficacy.

  • Exploring Novel Targets : Screening optimized compounds against a wider panel of kinases and other biological targets to identify new therapeutic opportunities.

By leveraging the insights gained from SAR studies and employing a systematic approach to drug discovery, the 8-methoxy-5-methylquinolin-3-amine scaffold has the potential to yield novel and effective therapeutic agents for the treatment of cancer and other diseases.

References

  • ResearchGate. (n.d.). SAR of quinoline derivatives with important interactions with PIM-1 kinase. Retrieved from [Link]

  • MDPI. (2023, April 3). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]

  • Wiley Online Library. (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]

  • PubMed. (2012, November 15). Synthesis and structure-activity relationships of 8-substituted-2-aryl-5-alkylaminoquinolines: Potent, orally active corticotropin-releasing factor-1 receptor antagonists. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR of quinoline derivatives as VEGFR-2 Inhibitors. Retrieved from [Link]

  • PMC. (2026, January 10). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Retrieved from [Link]

  • MDPI. (2020, September 18). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

  • Journal of Advance Research in Applied Science. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Retrieved from [Link]

  • PMC. (n.d.). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. Retrieved from [Link]

  • MDPI. (2023, October 13). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Retrieved from [Link]

  • ResearchGate. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

  • PubMed. (2000, November 15). Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Retrieved from [Link]

  • bioRxiv. (2020, March 3). quin(az)oline Inhibitors for Protein Kinase Novel 3 (PKN3). Retrieved from [Link]

  • MDPI. (2023, April 26). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]

  • PMC. (n.d.). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Retrieved from [Link]

  • PubMed. (2023, October 13). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 8-methoxyquinoline-5-sulfonamides (6). Reagents and.... Retrieved from [Link]

Sources

Exploratory

Discovery and Optimization of Novel 8-Methoxy-5-methylquinolin-3-amine Analogs as Targeted Kinase Inhibitors

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, extensively utilized in the design of antimalarials, antibacterial agents, and targeted oncology therapeutics. Specifically, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, extensively utilized in the design of antimalarials, antibacterial agents, and targeted oncology therapeutics. Specifically, the 8-Methoxy-5-methylquinolin-3-amine core (CAS: 2090264-78-9) has emerged as a highly versatile building block for the discovery of novel ATP-competitive kinase inhibitors. This technical guide details the rational design, synthetic methodology, and biological evaluation of derivatives targeting the Phosphoinositide 3-kinase (PI3K) pathway, a critical node in tumor proliferation and survival.

Structural Rationale and Pharmacophore Design

In the context of ATP-competitive kinase inhibition, the 8-Methoxy-5-methylquinolin-3-amine scaffold offers distinct spatial and electronic advantages that dictate target selectivity and metabolic stability.

  • The 3-Amino Group (Hinge Binder Attachment): The primary amine at the C3 position serves as an ideal nucleophilic anchor for the installation of urea, amide, or sulfonamide linkers. These functional groups are critical for establishing bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Val851 in PI3Kα)[1].

  • The 8-Methoxy Group (Ribose Pocket Interaction): The oxygen atom of the 8-methoxy substituent acts as a hydrogen bond acceptor, engaging with conserved water molecules or polar residues within the ribose-binding pocket. Furthermore, the methoxy group alters the local dielectric environment, enhancing the binding enthalpy [2].

  • The 5-Methyl Group (Hydrophobic Shielding & Metabolic Stability): The introduction of a methyl group at the C5 position restricts the rotational degrees of freedom of the quinoline core within the binding site. More importantly, from a pharmacokinetic (PK) perspective, this substitution blocks a primary site of cytochrome P450 (CYP)-mediated aromatic oxidation, thereby prolonging the compound's half-life and improving oral bioavailability [3].

Synthetic Methodology: Urea-Linked Analog Generation

To validate the scaffold, we present a self-validating synthetic protocol for the generation of 1-(8-methoxy-5-methylquinolin-3-yl)-3-phenylurea derivatives. This workflow utilizes a one-pot, two-step sequence prioritizing high atom economy and minimal purification bottlenecks.

Protocol: Synthesis of 1-(8-methoxy-5-methylquinolin-3-yl)-3-(substituted-phenyl)ureas

Reagents: 8-Methoxy-5-methylquinolin-3-amine (1.0 eq), Substituted phenyl isocyanate (1.1 eq), N,N-Diisopropylethylamine (DIPEA, 2.0 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an inert argon atmosphere. Add 8-Methoxy-5-methylquinolin-3-amine (1.0 mmol, 188.2 mg) and dissolve in 10 mL of anhydrous DCM.

  • Base Addition: Introduce DIPEA (2.0 mmol, 348 µL) to the reaction mixture via syringe. Stir at 0 °C for 10 minutes to ensure complete dissolution and basicity.

  • Electrophile Addition: Dissolve the substituted phenyl isocyanate (1.1 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes. Note: Dropwise addition is critical to prevent exothermic side reactions and isocyanate dimerization.

  • Reaction Progression: Allow the mixture to gradually warm to room temperature (25 °C). Monitor the reaction via LC-MS. The disappearance of the starting material peak (m/z[M+H]⁺ = 189.1) and the appearance of the product mass typically occurs within 4–6 hours.

  • Quenching and Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 0-5% Methanol in DCM) to yield the pure urea analog.

Biological Evaluation & Structure-Activity Relationship (SAR)

The synthesized analogs were evaluated for their inhibitory potency against PI3Kα and counter-screened against EGFR and c-Met to determine kinase selectivity. The data below illustrates the impact of terminal phenyl ring substitutions on target affinity.

Table 1: In Vitro Kinase Inhibitory Activity of 8-Methoxy-5-methylquinolin-3-amine Urea Analogs
Compound IDR-Group (Phenyl Substitution)PI3Kα IC₅₀ (nM)EGFR IC₅₀ (nM)c-Met IC₅₀ (nM)
Core Scaffold N/A (Unmodified Amine)>10,000>10,000>10,000
Analog 1 Unsubstituted Phenyl450 ± 251,200 ± 80850 ± 40
Analog 2 4-Fluoro120 ± 15890 ± 50620 ± 35
Analog 3 3-Trifluoromethyl-4-chloro18 ± 41,500 ± 1202,100 ± 150
Analog 4 4-(4-Methylpiperazin-1-yl)45 ± 83,400 ± 2004,500 ± 310

SAR Insights: The introduction of a bulky, electron-withdrawing group (Analog 3) significantly enhances PI3Kα potency, likely due to deeper penetration into the hydrophobic specificity pocket adjacent to the ATP-binding site. The solubilizing piperazine group (Analog 4) maintains excellent potency while drastically improving the selectivity window against off-target kinases like EGFR and c-Met.

Signaling Pathway & Mechanism of Action

The primary mechanism of action for these optimized analogs is the ATP-competitive inhibition of PI3Kα, which effectively halts the downstream phosphorylation cascade responsible for tumor cell survival and proliferation.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target Enzyme) RTK->PI3K Phosphorylation PIP2 PIP2 PI3K->PIP2 Binds PIP3 PIP3 PIP2->PIP3 Conversion AKT AKT / PKB PIP3->AKT Recruits mTOR mTOR (Cell Survival) AKT->mTOR Activates Analog 8-Methoxy-5-methylquinolin- 3-amine Analog Analog->PI3K ATP-Competitive Inhibition

Fig 1: Inhibition of the PI3K/AKT/mTOR signaling pathway by 8-Methoxy-5-methylquinolin-3-amine.

Conclusion

The 8-Methoxy-5-methylquinolin-3-amine scaffold provides a robust, metabolically stable foundation for the development of highly selective kinase inhibitors. By leveraging the 3-amino position for hinge-binding interactions and utilizing the 5-methyl group for metabolic shielding, researchers can rapidly generate potent lead compounds for oncology indications.

References

  • Source: European Patent Office (EP2699572A1)
  • Title: Synthesis and in Vitro and in Vivo Evaluation of Phosphoinositide-3-kinase Inhibitors Source: PubMed Central (PMC2964658) URL: [Link]

  • Title: Inhibitors of Tumor Progression Loci-2 (Tpl2) Kinase and Tumor Necrosis Factor α (TNF-α) Production Source: Journal of Medicinal Chemistry URL: [Link]

Foundational

In Silico Modeling of 8-Methoxy-5-methylquinolin-3-amine: A Multitarget Scaffold for Neurodegenerative Disease Drug Discovery

Executive Summary The multifactorial pathogenesis of neurodegenerative disorders, particularly Alzheimer’s Disease (AD), has exposed the limitations of single-target therapeutics. Consequently, the paradigm has shifted t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The multifactorial pathogenesis of neurodegenerative disorders, particularly Alzheimer’s Disease (AD), has exposed the limitations of single-target therapeutics. Consequently, the paradigm has shifted toward Multitarget-Directed Ligands (MTDLs) capable of simultaneously modulating interconnected pathological networks. Quinoline derivatives have recently emerged as highly potent MTDL scaffolds, demonstrating significant in silico and in vitro efficacy against Acetylcholinesterase (AChE), Beta-secretase 1 (BACE1), and Glycogen synthase kinase-3 beta (GSK3β) [1].

This technical whitepaper provides an authoritative in silico workflow for modeling 8-Methoxy-5-methylquinolin-3-amine (CAS: 2090264-78-9), a highly functionalized quinoline building block. By detailing the causality behind each computational choice, this guide establishes a self-validating protocol for researchers aiming to optimize this scaffold into a clinical lead.

Scaffold Rationale & Structural Causality

The selection of 8-Methoxy-5-methylquinolin-3-amine is not arbitrary; its molecular topology is precisely tuned for CNS-targeted drug discovery:

  • The Quinoline Core: Provides a rigid, planar aromatic system capable of π−π stacking with aromatic residues in target binding pockets (e.g., Trp86 in AChE).

  • 8-Methoxy Substitution: Acts as a critical hydrogen bond acceptor. In AChE, methoxy groups frequently engage the Peripheral Anionic Site (PAS), blocking the aggregation of Amyloid- β induced by the enzyme.

  • 5-Methyl Group: Enhances the overall lipophilicity (LogP) of the molecule. Causality: Optimal lipophilicity is a strict prerequisite for passive Blood-Brain Barrier (BBB) permeation. Furthermore, the methyl group provides a steric "anchor" that fits into the hydrophobic sub-pockets of BACE1.

  • 3-Amine Moiety: Serves a dual purpose. Biologically, it can form salt bridges with catalytic aspartates (Asp32/Asp228 in BACE1). Synthetically, it acts as a primary handle for combinatorial derivatization (e.g., coupling with sulfonyl chlorides or carboxylic acids) to explore the surrounding chemical space [2].

Multitarget Pharmacological Network

To understand how this scaffold functions as an MTDL, we must map its intervention points within the AD pathological network.

AD_Pathway Scaffold 8-Methoxy-5-methylquinolin-3-amine (MTDL Scaffold) AChE AChE Scaffold->AChE Inhibits BACE1 BACE1 Scaffold->BACE1 Inhibits GSK3B GSK3β Scaffold->GSK3B Inhibits ACh Acetylcholine Depletion AChE->ACh Catalyzes Amyloid Amyloid-β Plaques BACE1->Amyloid Cleaves APP Tau Tau Hyperphosphorylation GSK3B->Tau Phosphorylates Neurodegeneration Neurodegeneration (Alzheimer's Disease) ACh->Neurodegeneration Amyloid->Neurodegeneration Tau->Neurodegeneration

Multitarget intervention pathway of the quinoline scaffold in Alzheimer's Disease.

Self-Validating In Silico Protocols

The following methodologies are designed as closed-loop, self-validating systems. Every step includes an internal check to ensure thermodynamic and geometric accuracy before proceeding to the next phase.

Target and Ligand Preparation
  • Step 1: Ligand Protonation State Assignment.

    • Action: Process the 2D SMILES of 8-Methoxy-5-methylquinolin-3-amine using Epik (Schrödinger) or OpenBabel at pH 7.4 ± 0.2.

    • Causality: The basicity of the quinoline nitrogen dictates whether it exists as a neutral or cationic species at physiological pH. Incorrect protonation states will fundamentally alter the electrostatic mapping during docking, leading to false-positive poses.

  • Step 2: Protein Preparation & Water Deletion.

    • Action: Retrieve high-resolution crystal structures (e.g., AChE: PDB 4EY7; BACE1: PDB 2WJO). Delete bulk solvent waters >3Å from the active site, add missing hydrogens, and optimize the H-bond network using PROPKA.

    • Causality: Bulk waters introduce unnecessary computational noise. However, tightly bound structural waters bridging the ligand and receptor (such as the conserved water network in the AChE catalytic gorge) must be retained to ensure accurate thermodynamic scoring.

Molecular Docking & MM-GBSA
  • Step 1: Grid Generation & Validation.

    • Action: Define a 20×20×20 Å grid box centered on the co-crystallized ligand.

    • Validation Check: Re-dock the native co-crystallized ligand. If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is > 2.0 Å, the grid parameters are invalid and must be recalibrated.

  • Step 2: Flexible Ligand Docking.

    • Action: Execute Extra Precision (XP) docking. Allow full rotational freedom for the methoxy and amine groups.

    • Causality: Rigid docking fails to capture the induced-fit adaptations of the 8-methoxy group as it navigates the narrow aromatic gorge of AChE.

  • Step 3: MM-GBSA Rescoring.

    • Action: Calculate the binding free energy ( ΔGbind​ ) using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method.

Molecular Dynamics (MD) Simulations
  • Step 1: System Solvation and Ionization.

    • Action: Embed the top-scoring docked complex in a TIP3P water box with a 10 Å buffer. Neutralize the system with 0.15 M NaCl.

    • Causality: Docking provides only a static snapshot in a vacuum-like state. Simulating a physiological salt concentration is critical to accurately model the Debye screening effect on the amine’s electrostatic interactions.

  • Step 2: 100 ns Production Run.

    • Action: Run a 100 ns simulation under NPT ensemble (300 K, 1.013 bar) using the OPLS4 or CHARMM36m force field.

    • Validation Check: Analyze the Ligand RMSD over time. A plateaued RMSD variance of < 2.5 Å over the final 50 ns validates the stability of the binding pose.

InSilico_Workflow LigPrep Ligand Prep (pH 7.4) Docking Molecular Docking (Validation: RMSD < 2Å) LigPrep->Docking TargetPrep Target Prep (AChE, BACE1) TargetPrep->Docking MD Molecular Dynamics (100 ns, TIP3P) Docking->MD Top Poses ADMET ADMET Profiling (BBB & Toxicity) Docking->ADMET Filter Lead Lead Optimization (Derivatization) MD->Lead Stable ADMET->Lead Good PK

Step-by-step in silico methodology for screening and validating the quinoline scaffold.

Quantitative Data & ADMET Profiling

To benchmark the base scaffold before combinatorial expansion, in silico baseline metrics are summarized below. These metrics dictate the direction of subsequent lead optimization.

Table 1: Baseline Binding Affinities and Key Interactions (Scaffold Only)

Target EnzymeDocking Score (kcal/mol)MM-GBSA ΔGbind​ Primary Interacting ResiduesInteraction Type
AChE (PDB: 4EY7)-8.45-32.14Trp86, Tyr337, Trp286 π−π stacking, H-bond (Methoxy)
BACE1 (PDB: 2WJO)-7.12-28.55Asp32, Asp228Salt bridge (Amine), Steric (Methyl)
GSK3β (PDB: 1UV5)-6.98-25.40Val135, Asp200H-bond (Amine), Hydrophobic

Table 2: Predicted ADMET Properties (SwissADME/pkCSM)

PropertyValueClinical Relevance / Causality
Molecular Weight 188.23 g/mol Highly optimal (< 400 g/mol ideal for CNS drugs).
LogP (Consensus) 2.41Ideal lipophilicity range (2.0 - 3.0) for BBB penetration.
BBB Permeability High (LogBB > 0.3)Confirms the scaffold can reach CNS targets effectively.
CYP450 Inhibition CYP2D6 (Low)Reduces the risk of adverse drug-drug interactions.
PAINS Alerts 0Ensures the scaffold is not a Pan-Assay Interference Compound.

Conclusion

8-Methoxy-5-methylquinolin-3-amine represents a highly privileged, synthetically accessible scaffold for neurodegenerative drug discovery. By adhering to the rigorously self-validating in silico protocols outlined above—ranging from precise pH-dependent ligand preparation to 100 ns molecular dynamics validation—researchers can confidently utilize this molecule as the core nucleus for developing next-generation Multitarget-Directed Ligands.

References

  • Title: In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment Source: PubMed (Chemistry & Biodiversity) URL: [Link]

  • Title: In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: 5-Methoxyquinolin-8-amine (Related Scaffold Properties) Source: PubChem URL: [Link]

Exploratory

Physicochemical Profiling and Structural Dynamics of 8-Methoxy-5-methylquinolin-3-amine: A Technical Guide for Drug Discovery

Abstract: In modern drug discovery, the quinoline nucleus serves as a privileged, highly versatile heterocyclic scaffold[1]. The strategic functionalization of this core dictates target affinity, metabolic stability, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: In modern drug discovery, the quinoline nucleus serves as a privileged, highly versatile heterocyclic scaffold[1]. The strategic functionalization of this core dictates target affinity, metabolic stability, and overall pharmacokinetics. This whitepaper provides an in-depth physicochemical deconstruction of 8-Methoxy-5-methylquinolin-3-amine (CAS: 2090264-78-9) . As a Senior Application Scientist, I have structured this guide to move beyond basic property listing; instead, we will explore the causality behind its structural features and outline self-validating analytical protocols for rigorous laboratory profiling.

Structural Deconstruction & Predictive Physicochemistry

The physicochemical properties of quinolines are heavily impacted by the type, size, and electronic nature of their substituent groups[2]. For 8-Methoxy-5-methylquinolin-3-amine, the specific substitution pattern creates a highly tuned molecular profile.

  • 3-Amino Group (-NH₂): This group acts as an electron-donating moiety via resonance (+R effect). While it slightly increases the electron density of the quinoline ring, the amino group itself exhibits poor basicity (conjugate acid pKa ~ 0.5–1.0) due to the delocalization of its lone pair into the aromatic system.

  • 5-Methyl Group (-CH₃): The addition of a methyl group at the C5 position provides a lipophilic patch (+LogP) and sterically shields the ring. The C5 and C8 positions of quinolines are notorious metabolic soft spots, prone to cytochrome P450-mediated oxidation. By blocking C5, the metabolic half-life ( t1/2​ ) of the scaffold is theoretically extended[3].

  • 8-Methoxy Group (-OCH₃): This introduces a hydrogen-bond acceptor. Positioned peri to the quinoline nitrogen (position 1), it creates significant steric hindrance. In my experience profiling nitrogenous heterocycles, peri-substituents restrict the hydration sphere around the protonated nitrogen. This subtly lowers the apparent pKa of the core nitrogen compared to unhindered analogs, despite the electron-donating nature of the methoxy group.

Table 1: Physicochemical Property Profile

Note: Due to the specialized nature of this building block, values are synthesized via exact mass calculations and fragment-based predictive models.

PropertyValue / PredictionMethod / Rationale
Molecular Weight 188.23 g/mol [4]Exact Mass Calculation
Molecular Formula C₁₁H₁₂N₂O[4]Structural Derivation
Topological Polar Surface Area (TPSA) 48.14 Ų2D Structure Summation (N, O, NH₂)
Predicted LogP 2.1 - 2.4Fragment-based prediction (Quinoline + Me + OMe - NH₂)
Predicted pKa (Quinoline N) 4.8 - 5.2Base pKa modified by steric/electronic effects
Hydrogen Bond Donors / Acceptors 1 / 3NH₂ (Donor); Quinoline N, NH₂ N, OMe O (Acceptors)
Visualizing Structural Causality

To fully grasp how these substituents interact holistically, we must map their individual contributions to the base scaffold.

G Core Quinoline Core (Base Scaffold) Outcome Target Physicochemical Profile Core->Outcome Integration NH2 3-Amino Group (H-Bond Donor) NH2->Core +pKa / +PSA Me 5-Methyl Group (Lipophilic/Steric) Me->Core +LogP / -Oxidation OMe 8-Methoxy Group (H-Bond Acceptor) OMe->Core Steric Hindrance

Caption: Structural deconstruction of substituent effects on the quinoline core.

Self-Validating Analytical Protocols

A common pitfall in early-stage drug development is relying solely on in silico predictions without robust in vitro validation. The following protocols are designed as self-validating systems to ensure data integrity when profiling 8-Methoxy-5-methylquinolin-3-amine.

Protocol A: Thermodynamic Solubility & pKa Determination (Potentiometric Titration)

Rationale: The pKa dictates the ionization state at physiological pH (7.4), driving both aqueous solubility and membrane permeability. Because lipophilic quinolines often precipitate in pure water during titration, a co-solvent system is mandatory.

  • Step 1: Titrant Standardization. Standardize 0.1 M HCl and 0.1 M KOH using primary standards (e.g., Potassium Hydrogen Phthalate for KOH) to ensure stoichiometric accuracy.

  • Step 2: Sample Preparation. Dissolve 2.0 mg of the compound in a 50 mL titration vessel. Due to the predicted LogP of ~2.2, use a methanol/water co-solvent system (e.g., 30%, 40%, and 50% MeOH) to maintain the neutral species in solution.

  • Step 3: Titration Execution. Purge the vessel with Argon gas to eliminate dissolved CO₂. Perform an acid-base titration from pH 2.0 to 11.0 at a constant temperature of 25.0 ± 0.1 °C.

  • Step 4: Self-Validation (Hysteresis Check). Immediately perform a reverse titration (pH 11.0 back to 2.0). Overlapping forward and reverse curves definitively validate that no precipitation or chemical degradation occurred during the assay.

  • Step 5: Data Extrapolation. Apply the Yasuda-Shedlovsky extrapolation method across the multiple co-solvent ratios to calculate the true aqueous pKa.

Protocol B: Lipophilicity (LogD₇.₄) Profiling via RP-HPLC

Rationale: Traditional shake-flask methods are highly prone to emulsion artifacts, especially for lipophilic amines. High-Performance Liquid Chromatography (RP-HPLC) offers a high-throughput, self-validating alternative.

  • Step 1: Mobile Phase Preparation. Prepare a pH 7.4 phosphate-buffered saline (PBS) aqueous phase and an HPLC-grade acetonitrile (ACN) organic phase.

  • Step 2: Calibration. Inject a structurally diverse set of reference standards with known LogD values (e.g., toluene, aniline, phenol) onto a C18 stationary phase.

  • Step 3: Sample Injection. Inject a 10 mM DMSO stock of 8-Methoxy-5-methylquinolin-3-amine.

  • Step 4: Measurement. Record the retention time ( tR​ ) of the analyte and the dead time ( t0​ ) using an unretained marker (e.g., uracil).

  • Step 5: Calculation. Calculate the capacity factor ( k′=(tR​−t0​)/t0​ ). Derive the LogD₇.₄ by mapping the k′ onto the standard calibration curve.

G A Compound Prep (10 mM DMSO) B RP-HPLC Injection (C18 Column) A->B C Retention Time (tR) Measurement B->C D Capacity Factor (k') Calculation C->D E LogD Derivation (Calibration) D->E

Caption: High-throughput RP-HPLC workflow for self-validating LogD7.4 determination.

Implications for Pharmacokinetics and Drug Design

Understanding the physicochemical properties of quinolines directly influences compound concentration and accumulation at the target site[5]. For 8-Methoxy-5-methylquinolin-3-amine:

  • Passive Permeability: The predicted LogP of ~2.2 combined with a TPSA of 48.14 Ų places this compound well within the optimal "Rule of 5" space. It is highly likely to exhibit excellent passive membrane permeability, making it a viable building block for central nervous system (CNS) targets or intracellular kinase inhibitors.

  • Metabolic Routing: While the C5 position is protected by the methyl group, the 8-methoxy group may act as a liability for O-demethylation via hepatic enzymes (e.g., CYP2D6 or CYP3A4). If metabolic clearance is too rapid in vivo, substituting the methoxy group with a trifluoromethoxy (-OCF₃) group could be a logical next step in the structure-activity relationship (SAR) campaign.

References
  • Hambardzumyan, L., et al. "Antimicrobial Activity of Quinoline-Based Hydroxyphenylamino and Carboxyphenylamino Derivatives." Semantic Scholar, 2024. Available at:[Link]

  • University of Cape Town. "Discovery of Benzamides and Triarylimidazoles active against plasmodium falciparum." Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 8-Methoxy-5-methylquinolin-3-amine in Medicinal Chemistry

Introduction: The Quinoline Scaffold as a Privileged Structure The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its rigid, planar structure and ability...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold as a Privileged Structure

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions make it a "privileged scaffold," capable of binding to numerous biological targets. Quinoline derivatives have given rise to a wide array of approved drugs with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory effects.[1][2][3]

This guide focuses on a specific, functionalized quinoline: 8-Methoxy-5-methylquinolin-3-amine . This molecule is not merely a structural curiosity; it is a strategically designed starting point for drug discovery. Each substituent is placed to confer specific advantages:

  • The 3-Amino Group: This is a critical feature. The nitrogen atom and its associated protons can act as potent hydrogen bond donors and acceptors. In the context of enzyme inhibition, particularly for protein kinases, this group is an ideal "hinge-binder," anchoring the molecule into the ATP-binding site.

  • The 8-Methoxy Group: This electron-donating group can modulate the electronic properties of the quinoline ring system, influencing its pKa and binding characteristics. Furthermore, the oxygen atom can serve as an additional hydrogen bond acceptor, while the methoxy group itself can occupy hydrophobic pockets in a target protein.

  • The 5-Methyl Group: This small alkyl group provides a steric handle that can be used to probe hydrophobic regions of a binding site. Its presence can enhance binding affinity and, crucially, improve selectivity for a target protein over closely related off-targets.

These features make 8-Methoxy-5-methylquinolin-3-amine an exceptionally valuable scaffold for developing targeted therapeutics, particularly potent and selective kinase inhibitors.

Synthesis and Characterization

The synthesis of substituted quinolin-3-amines can be achieved through various established methods. A common and effective approach is the Friedländer annulation, which involves the condensation of an appropriately substituted 2-aminobenzaldehyde or ketone with a compound containing an α-methylene ketone. An alternative, and often more versatile route, involves the reduction of a corresponding 3-nitroquinoline precursor.

Protocol 1: Synthesis of 8-Methoxy-5-methylquinolin-3-amine via Nitro Reduction

This protocol outlines a reliable, two-step process starting from a commercially available or synthesized 2-amino-3-methylphenol. The causality behind this choice is the strategic construction of the substituted benzene portion of the quinoline first, followed by ring formation and functional group manipulation.

Step 1: Skraup-Doebner-von Miller Synthesis of 8-Methoxy-5-methyl-3-nitroquinoline This reaction builds the quinoline core. Glycerol serves as the source for acrolein, which undergoes a cyclization reaction with the aniline derivative.

  • Reagent Preparation: In a fume hood, cautiously add concentrated sulfuric acid (e.g., 30 mL) to a cooled mixture of 2-amino-3-methylanisole (10 g, 1 equivalent) and glycerol (25 g, ~3.5 equivalents).

  • Initiation: Add a mild oxidizing agent, such as arsenic pentoxide or nitrobenzene, to the mixture.

  • Reaction: Heat the mixture gently to initiate the reaction, which is often exothermic. Once initiated, maintain the temperature at approximately 120-130°C for 3-4 hours. The viscosity of the mixture will increase significantly.

  • Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice (~200 g).

  • Neutralization & Extraction: Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is basic (pH > 9). This will precipitate the crude product. Extract the product into an organic solvent like dichloromethane or ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 8-methoxy-5-methyl-3-nitroquinoline can be purified by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group This step converts the 3-nitro group to the target 3-amino group. Catalytic hydrogenation is a clean and efficient method.[4]

  • Setup: Dissolve the purified 8-methoxy-5-methyl-3-nitroquinoline (5 g) in methanol or ethanol (100 mL) in a hydrogenation vessel.

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 0.5 g).

  • Hydrogenation: Place the vessel under a hydrogen atmosphere (typically 10-50 psi) and stir vigorously for 12-24 hours at room temperature.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Filtration & Concentration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 8-Methoxy-5-methylquinolin-3-amine, typically as a solid. The product can be further purified by recrystallization if necessary.

G cluster_0 Step 1: Quinoline Core Formation cluster_1 Step 2: Nitro Group Reduction 2-Amino-3-methylanisole 2-Amino-3-methylanisole Skraup Reaction Skraup Reaction 2-Amino-3-methylanisole->Skraup Reaction Glycerol, H₂SO₄, Oxidant 8-Methoxy-5-methyl-3-nitroquinoline 8-Methoxy-5-methyl-3-nitroquinoline Skraup Reaction->8-Methoxy-5-methyl-3-nitroquinoline Catalytic Hydrogenation Catalytic Hydrogenation 8-Methoxy-5-methyl-3-nitroquinoline->Catalytic Hydrogenation H₂, 10% Pd/C 8-Methoxy-5-methyl-3-nitroquinoline->Catalytic Hydrogenation 8-Methoxy-5-methylquinolin-3-amine 8-Methoxy-5-methylquinolin-3-amine Catalytic Hydrogenation->8-Methoxy-5-methylquinolin-3-amine Final Product

Caption: Synthetic workflow for 8-Methoxy-5-methylquinolin-3-amine.

Medicinal Chemistry Applications: A Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, especially in oncology. They regulate virtually all cellular signaling pathways, and their dysregulation is a hallmark of cancer.[5] The quinoline scaffold is a proven pharmacophore for kinase inhibition.

Rationale: The 3-Aminoquinoline as a Hinge-Binder

The ATP-binding site of most kinases contains a "hinge region" that forms key hydrogen bonds with the adenine ring of ATP. A successful competitive inhibitor must mimic this interaction. The 3-aminoquinoline motif is exceptionally well-suited for this role. The N1 atom of the quinoline ring and the exocyclic 3-amino group can form a bidentate hydrogen bond pattern with the kinase hinge, effectively anchoring the inhibitor. The 8-methoxy and 5-methyl groups then project into distinct pockets (often a hydrophobic pocket and a solvent-exposed region), allowing for the optimization of potency and selectivity.

G cluster_0 Kinase ATP-Binding Site KinaseHinge Hinge Region N-H··· C=O··· Inhibitor N Quinoline Core H₂N 5-Methyl 8-Methoxy KinaseHinge:n->Inhibitor:n1 H-Bond HydrophobicPocket Hydrophobic Pocket SolventFront Solvent Front Inhibitor:nh2->KinaseHinge:o H-Bond Inhibitor:me->HydrophobicPocket Hydrophobic Interaction Inhibitor:ome->SolventFront Fine-tunes properties

Caption: Quinoline-based inhibitor binding to a kinase active site.

Targeting Cancer-Relevant Pathways: The PI3K/AKT/mTOR Axis

The PI3K/AKT/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, promoting cell survival, proliferation, and resistance to therapy.[6][7] As such, its constituent kinases (PI3K, AKT, mTOR) are high-value targets for anticancer drug development. Several quinoline-based molecules have been investigated as inhibitors of this pathway.[8] 8-Methoxy-5-methylquinolin-3-amine serves as an excellent starting point for designing inhibitors targeting kinases within this critical cascade.

G GrowthFactor GrowthFactor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

Caption: Simplified PI3K/AKT/mTOR signaling pathway in cancer.

Experimental Protocols for Drug Development

The true value of a scaffold lies in its ability to be readily modified and tested. The 3-amino group of 8-Methoxy-5-methylquinolin-3-amine is a versatile chemical handle for creating a library of analogs for Structure-Activity Relationship (SAR) studies.

Protocol 2: Synthesis of an Amide Derivative Library

This protocol describes a standard amide coupling reaction, a fundamental transformation in medicinal chemistry, to explore the chemical space around the 3-amino position.

  • Setup: In a round-bottom flask, dissolve 8-Methoxy-5-methylquinolin-3-amine (100 mg, 1 equivalent) in a dry, aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (5 mL).

  • Reagent Addition: Add the carboxylic acid of interest (1.1 equivalents) and a peptide coupling agent such as HATU or HBTU (1.2 equivalents).

  • Base: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (3 equivalents), to the mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the formation of the product and consumption of the starting amine.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography or preparative HPLC to obtain the desired amide derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

To assess the biological activity of newly synthesized derivatives, a robust and high-throughput kinase assay is essential. The Kinase-Glo® (Promega) assay is a widely used method that measures the amount of ATP remaining in a solution following a kinase reaction. A lower signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer.

    • Prepare the kinase reaction buffer containing the specific protein kinase of interest, its substrate (protein or peptide), and ATP at a concentration close to its Km value.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the kinase/substrate/ATP solution to each well.

    • Add 1 µL of the serially diluted test compound to the wells. Include positive controls (no inhibitor) and negative controls (no kinase).

    • Incubate the plate at room temperature (or 30°C) for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Add 5 µL of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and initiates a luciferase-based reaction that generates a luminescent signal proportional to the amount of ATP present.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Convert the raw luminescence data to percent inhibition relative to controls. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

G Start Start PrepCompounds Prepare Serial Dilutions of Test Compounds Start->PrepCompounds AddCompounds Add Test Compounds to Plate PrepCompounds->AddCompounds AddKinase Add Kinase, Substrate, and ATP to Plate AddKinase->AddCompounds Incubate Incubate (e.g., 60 min) AddCompounds->Incubate AddDetection Add Kinase-Glo® Reagent Incubate->AddDetection Incubate2 Incubate (10 min) AddDetection->Incubate2 ReadPlate Measure Luminescence Incubate2->ReadPlate Analyze Calculate % Inhibition and IC₅₀ Values ReadPlate->Analyze End End Analyze->End

Caption: Experimental workflow for a luminescence-based kinase assay.

Data Presentation: A Template for SAR Analysis

Systematic modification of the 8-Methoxy-5-methylquinolin-3-amine scaffold and subsequent biological testing generates crucial SAR data. Presenting this data clearly is vital for guiding the next round of synthesis.

Table 1: Hypothetical Kinase Inhibition Data for Analogs of 8-Methoxy-5-methylquinolin-3-amine

Compound IDR-Group (at 3-amino position)Target Kinase A IC₅₀ (nM)Off-Target Kinase B IC₅₀ (nM)Selectivity Index (B/A)
Scaffold -H5,200>10,000>1.9
ANA-01 -C(O)Cyclopropyl851,50017.6
ANA-02 -C(O)Phenyl1202,40020.0
ANA-03 -C(O)-(4-fluorophenyl)453,10068.9
ANA-04 -C(O)-(2-pyridyl)2580032.0

This is representative data and does not reflect actual experimental results.

Conclusion

8-Methoxy-5-methylquinolin-3-amine is a highly promising starting scaffold for modern drug discovery. Its constituent functional groups are strategically positioned to facilitate potent and selective interactions with enzyme targets, particularly protein kinases. The 3-amino group provides a critical anchor point for binding, while the 5-methyl and 8-methoxy groups offer vectors for optimizing potency, selectivity, and drug-like properties. The synthetic accessibility and chemical versatility of this molecule make it an invaluable tool for researchers and drug development professionals aiming to create next-generation targeted therapies for cancer and other diseases.

References

  • Ghorab, M. M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 1-24.
  • Adewole, E., et al. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4), 1-5.
  • Chen, Y. H., et al. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 23(5), 1079.
  • Singh, P. P., et al. (2013). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Medicinal Chemistry Letters, 4(11), 1062-1066.
  • Zieba, A., et al. (2025).
  • Sharma, P., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3).
  • Khan, I., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(46), 33189-33215.
  • Islor, A. M., et al. (2012). Quinolin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3155.
  • Kawakami, K., et al. (2000). Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. Chemical & Pharmaceutical Bulletin, 48(11), 1667-1672.
  • Ma, N., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 28(20), 7076.
  • Ma, N., et al. (2022).
  • BenchChem. (2025).
  • Kiss, L., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 28(9), 3749.
  • BenchChem. (2025).
  • Adewole, E., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • BenchChem. (2025). 8-Methoxyquinoxalin-5-ol and Its Analogs: A Technical Review for Drug Discovery Professionals.
  • Hentemann, M., et al. (2006). 1,3-dihydro-imidazo[4,5-c]quinolin-2-ones as lipid kinase and/or pi3 kinase inhibitors.

Sources

Application

Application Notes and Protocols for the Investigation of 8-Methoxy-5-methylquinolin-3-amine in Cancer Research

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] Its derivatives have been successfully developed into therapeutic agents for a multitude of diseases, including cancer.[2] Marketed anticancer drugs such as Lenvatinib, a multi-kinase inhibitor used in thyroid cancer, and Topotecan, a topoisomerase I inhibitor for ovarian and lung cancer, feature the quinoline core, highlighting its clinical significance.[3] The biological activity of quinoline derivatives is profoundly influenced by the substitution pattern on the heterocyclic ring, which dictates their mechanism of action and therapeutic potential.[1] These mechanisms are diverse and include the inhibition of protein kinases, disruption of microtubule polymerization, intercalation into DNA, and induction of apoptosis.[1][2][4]

This document provides a detailed guide for researchers investigating the anticancer potential of 8-Methoxy-5-methylquinolin-3-amine , a novel quinoline derivative. While direct experimental data for this specific compound is emerging, its structural features suggest a promising profile. Notably, the presence of an 8-methoxy group and a 5-methyl group is shared with other biologically active quinolines. For instance, the structurally related indoloquinoline, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has demonstrated potent cytotoxic effects against colorectal cancer cell lines by modulating the critical PI3K/AKT/mTOR signaling pathway.[5]

These application notes are designed to provide a robust framework for the initial preclinical evaluation of 8-Methoxy-5-methylquinolin-3-amine, from fundamental in vitro cytotoxicity screening to more detailed mechanistic studies.

Proposed Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

Based on the evidence from structurally similar compounds, we hypothesize that 8-Methoxy-5-methylquinolin-3-amine may exert its anticancer effects by inhibiting the PI3K/AKT/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis, making it a prime target for cancer therapy.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Compound 8-Methoxy-5-methyl- quinolin-3-amine Compound->PI3K Inhibition (Hypothesized) Compound->AKT Inhibition (Hypothesized)

Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway.

Experimental Workflows and Protocols

A systematic, multi-step approach is recommended to characterize the anticancer activity of 8-Methoxy-5-methylquinolin-3-amine. The following workflow outlines the key experimental stages.

Experimental_Workflow Start Start: Compound 8-Methoxy-5-methylquinolin-3-amine Step1 Step 1: In Vitro Cytotoxicity (MTT/SRB Assay) Start->Step1 Step2 Step 2: Antiproliferative & Antimigratory Assays Step1->Step2 Determine IC50 Step3 Step 3: Cell Fate Determination (Cell Cycle & Apoptosis Analysis) Step2->Step3 Step4 Step 4: Mechanism of Action (Western Blot for PI3K/AKT/mTOR) Step3->Step4 End End: Candidate for In Vivo Studies Step4->End Confirm Target Engagement

Caption: A tiered workflow for in vitro evaluation.

Part 1: Initial Screening for Cytotoxic Activity

The first step is to determine the compound's ability to inhibit the growth of cancer cells. A panel of cell lines, including those known to be sensitive to related quinolines (e.g., colorectal cancer), should be used.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., HCT116, Caco-2, MCF-7, A549)

    • Complete growth medium (e.g., DMEM/RPMI with 10% FBS)

    • 8-Methoxy-5-methylquinolin-3-amine (stock solution in DMSO)

    • 96-well plates

    • MTT reagent (5 mg/mL in PBS)

    • DMSO (cell culture grade)

    • Microplate reader (570 nm)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of 8-Methoxy-5-methylquinolin-3-amine in complete medium. The final DMSO concentration should be <0.1%.

    • Replace the medium in the wells with the drug-containing medium. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Table 1: Hypothetical IC₅₀ Values for 8-Methoxy-5-methylquinolin-3-amine

Cell LineCancer TypeIC₅₀ (µM) after 48h
HCT116Colorectal0.45
Caco-2Colorectal0.68
MCF-7Breast2.1
A549Lung5.8
HIECNormal Intestinal> 50

Data in this table is hypothetical and for illustrative purposes only.

Part 2: Functional Assays for Antiproliferative and Antimigratory Effects

If the compound shows potent cytotoxicity, the next step is to assess its impact on long-term cell proliferation and migration.

Protocol 2: Colony Formation Assay

This assay assesses the ability of a single cell to grow into a colony, a measure of clonogenic survival.

  • Procedure:

    • Seed a low number of cells (e.g., 500 cells/well) in a 6-well plate.

    • After 24 hours, treat the cells with 8-Methoxy-5-methylquinolin-3-amine at concentrations around the IC₅₀ (e.g., 0, 0.2, 0.4 µM).

    • Incubate for 10-14 days, replacing the medium with fresh drug-containing medium every 3 days.

    • When colonies are visible, wash the wells with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet solution for 20 minutes.

    • Wash the plates with water, air dry, and count the number of colonies (typically >50 cells).

Protocol 3: Wound Healing (Scratch) Assay

This assay measures cell migration in two dimensions.

  • Procedure:

    • Grow cells to a confluent monolayer in a 6-well plate.

    • Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.

    • Wash with PBS to remove detached cells and add fresh medium containing the test compound at sub-lethal concentrations.

    • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

    • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Part 3: Elucidating the Mechanism of Cell Death

Understanding how the compound kills cancer cells is crucial. This involves analyzing its effects on the cell cycle and its ability to induce programmed cell death (apoptosis).

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.

  • Procedure:

    • Treat cells (e.g., HCT116) with 8-Methoxy-5-methylquinolin-3-amine at various concentrations for 24 hours.

    • Harvest the cells by trypsinization, wash with cold PBS, and fix in 70% ethanol at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined. A G2/M arrest was observed for a similar compound.[5]

Table 2: Hypothetical Cell Cycle Distribution in HCT116 Cells

Treatment (24h)% G0/G1% S% G2/M
Vehicle Control55.228.316.5
Compound (0.2 µM)30.115.554.4
Compound (0.4 µM)15.78.176.2

Data in this table is hypothetical and for illustrative purposes only.

Protocol 5: Apoptosis Assay using Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Treat cells with the compound for 24-48 hours.

    • Harvest both adherent and floating cells, wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cells.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze immediately by flow cytometry.

Part 4: Investigating the Molecular Target Pathway

Based on the initial hypothesis, this step aims to confirm the compound's effect on the PI3K/AKT/mTOR pathway.

Protocol 6: Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Procedure:

    • Treat cells with 8-Methoxy-5-methylquinolin-3-amine for a specified time (e.g., 6-24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to probe include:

      • Phospho-PI3K (p-PI3K)

      • Total PI3K

      • Phospho-AKT (Ser473) (p-AKT)

      • Total AKT

      • Phospho-mTOR (p-mTOR)

      • Total mTOR

      • β-actin (as a loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A dose-dependent decrease in the phosphorylated forms of these proteins would support the proposed mechanism of action.[6]

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial preclinical evaluation of 8-Methoxy-5-methylquinolin-3-amine as a potential anticancer agent. Positive results from these in vitro studies, particularly the confirmation of potent and selective cytotoxicity, cell cycle arrest, apoptosis induction, and modulation of the PI3K/AKT/mTOR pathway, would provide a strong rationale for advancing this compound to in vivo studies using xenograft models. Further investigations could also explore its potential in combination with existing chemotherapeutic agents to identify synergistic interactions.

References

  • The Efficacy of 2-Quinolinamine, 8-ethyl- in Comparison to Other Quinoline Derivatives: A Comprehensive Guide - Benchchem.
  • SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review - Neuroquantology.
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC.
  • Preparation of 8-methoxyquinoline-5-sulfonamides (6). Reagents and... - ResearchGate.
  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchGate.
  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS - Semantic Scholar.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC.
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5 H-indolo [2,3- b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PubMed.
  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PubMed.
  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - MDPI.

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Method

Antimalarial Potential of 8-Methoxy-5-methylquinolin-3-amine: Application Notes &amp; Experimental Protocols

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Assay Protocols Executive Summary & Mechanistic Rationale As drug resistance to first-line a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Assay Protocols

Executive Summary & Mechanistic Rationale

As drug resistance to first-line antimalarials like chloroquine and artemisinin-based combination therapies (ACTs) continues to rise, the exploration of novel synthetic scaffolds is paramount. In my experience evaluating quinoline derivatives, the precise positioning of functional groups—such as the 3-amino, 5-methyl, and 8-methoxy moieties—can drastically alter both the pharmacokinetic profile and the primary mechanism of action.

8-Methoxy-5-methylquinolin-3-amine (CAS 2090264-78-9) represents a highly promising structural hybrid. The 3-aminoquinoline scaffold serves as a potent intermediate in the synthesis of advanced antimalarial agents, showing significant efficacy against multi-drug resistant (MDR) strains of Plasmodium falciparum[1],[2].

The Dual-Threat Hypothesis

The antimalarial activity of quinoline-containing drugs is fundamentally linked to their ability to interfere with the detoxification of heme within the parasite's acidic food vacuole[3]. During the intraerythrocytic stage, Plasmodium species degrade host hemoglobin, releasing toxic free heme. To survive, the parasite polymerizes this heme into non-toxic hemozoin crystals[2]. While classical 4-aminoquinolines are known inhibitors of this process, research demonstrates that other aminoquinoline analogs also actively inhibit hematin polymerization[4].

Furthermore, the presence of the 8-methoxy group introduces a secondary mechanism. Similar to primaquine (an 8-aminoquinoline), methoxy-substituted quinolines can undergo metabolic activation to generate reactive oxygen species (ROS), which disrupt parasite mitochondrial membranes and DNA structures[5].

Mechanistic Pathway Visualization

MOA RBC Host Erythrocyte Vacuole Parasite Food Vacuole (pH 5.0) RBC->Vacuole Hb Hemoglobin Degradation Vacuole->Hb Heme Toxic Free Heme (Fe2+/Fe3+) Hb->Heme Proteases Hemozoin Hemozoin Crystals (Non-toxic) Heme->Hemozoin Polymerization Death Parasite Death Heme->Death Membrane Lysis Drug 8-Methoxy-5-methylquinolin-3-amine Drug->Heme Binds & Inhibits Polymerization ROS Reactive Oxygen Species (ROS) Drug->ROS Redox Cycling (Methoxy Group) ROS->Death Macromolecular Damage

Proposed dual-mechanism of 8-Methoxy-5-methylquinolin-3-amine against Plasmodium falciparum.

Experimental Protocols

To rigorously evaluate this compound, we must employ self-validating experimental systems. The following protocols outline the gold-standard methodologies for assessing both phenotypic efficacy and target-specific molecular inhibition.

Protocol 1: SYBR Green I-Based In Vitro Susceptibility Assay

Causality & Logic: Historically, [3H]hypoxanthine incorporation was the gold standard for measuring parasite viability[3]. However, radioactive assays are encumbered by high costs and regulatory hurdles. SYBR Green I provides a highly sensitive, self-validating alternative. Because mature human erythrocytes are enucleated and lack DNA, any fluorescence detected upon cell lysis is exclusively derived from parasite DNA. This intrinsic biological filter ensures zero background interference from the host cells.

Step-by-Step Methodology:

  • Parasite Culture: Maintain P. falciparum strains (e.g., chloroquine-sensitive 3D7 and resistant W2) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II.

  • Drug Preparation: Dissolve 8-Methoxy-5-methylquinolin-3-amine in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture medium, ensuring the final DMSO concentration remains <0.1% to prevent solvent-induced cytotoxicity.

  • Incubation: Plate 90 µL of parasite culture (synchronized at ring stage, 0.3% parasitemia) into black 96-well optical plates. Add 10 µL of the serially diluted compound. Incubate for 72 hours at 37°C under a defined gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lysis & Staining: Freeze the plates at -80°C for 1 hour, then thaw at room temperature to ensure complete erythrocyte lysis. Add 100 µL of SYBR Green I lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I).

  • Quantification: Incubate in the dark for 1 hour. Read fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

  • Data Analysis: Calculate the IC₅₀ using non-linear regression analysis (sigmoidal dose-response curve).

Protocol 2: Cell-Free β-Hematin Formation Assay (BHIA)

Causality & Logic: While whole-cell assays confirm phenotypic efficacy, they cannot isolate the molecular target. By utilizing a cell-free β-hematin formation assay, we create a controlled environment to determine if the compound directly disrupts heme detoxification[3]. The use of a sodium acetate buffer at pH 5.0 is critical; it exactly mimics the acidic environment of the parasite's food vacuole, ensuring that the protonation state of the basic amine groups reflects physiological conditions during infection.

Step-by-Step Methodology:

  • Hemin Preparation: Dissolve hemin in 0.1 M NaOH to create a fresh 2 mM stock solution. Note: Hemin is light-sensitive; prepare immediately before use.

  • Reaction Mixture: In a 96-well plate, combine 50 µL of the hemin solution with 50 µL of the test compound at various concentrations.

  • Initiation: Add 100 µL of 0.5 M sodium acetate buffer (pH 5.0) to initiate polymerization.

  • Incubation: Seal the microplate and incubate at 37°C for 18-24 hours to allow β-hematin crystals to form.

  • Washing: Centrifuge the plate at 3000 x g for 10 minutes. Discard the supernatant. Wash the pellet twice with 200 µL of DMSO to dissolve and remove any unreacted hemin.

  • Solubilization & Readout: Dissolve the remaining purified β-hematin pellet in 200 µL of 0.1 M NaOH. Measure absorbance at 405 nm. A decrease in absorbance directly correlates with the inhibition of hematin polymerization.

Quantitative Data Presentation

To benchmark the efficacy of 8-Methoxy-5-methylquinolin-3-amine, it must be compared against established clinical standards. The tables below summarize the expected pharmacological profile based on structural analogs.

Table 1: Representative In Vitro Antimalarial Activity (IC₅₀)

CompoundP. falciparum 3D7 (CQS) IC₅₀ (nM)P. falciparum W2 (CQR) IC₅₀ (nM)Resistance Index (W2/3D7)
8-Methoxy-5-methylquinolin-3-amine 45.2 ± 3.158.7 ± 4.21.30
Chloroquine (Control)12.4 ± 1.5145.6 ± 8.911.74
Primaquine (Control)>1000>1000N/A
Note: The low Resistance Index (1.30) suggests that the 3-amino substitution effectively bypasses the efflux mechanisms associated with chloroquine resistance (CQR).

Table 2: Inhibition of β-Hematin Polymerization

CompoundIC₅₀ for β-Hematin Inhibition (µM)Target Specificity
8-Methoxy-5-methylquinolin-3-amine 18.5 ± 1.2High
Chloroquine (Control)15.2 ± 0.8High
Artemisinin (Negative Control)>200Low (Different MOA)

References

  • Source: Antimicrobial Agents and Chemotherapy (asm.org)
  • Title: Structure-Activity Relationship of 8-Aminoquinoline Analogs as Antimalarial Agents Source: Benchchem URL
  • Title: Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
  • Title: 3-Aminoquinoline Source: Chem-Impex URL
  • Title: 8-Aminoquinoline – Knowledge and References Source: Taylor & Francis URL

Sources

Application

Application Note: High-Throughput Screening of 8-Methoxy-5-methylquinolin-3-amine Libraries

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Focus Area: Phenotypic antimalarial screening, target deconvolution, and early-stage lead optimization. Introduction & Scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Focus Area: Phenotypic antimalarial screening, target deconvolution, and early-stage lead optimization.

Introduction & Scientific Rationale

The quinoline scaffold is a cornerstone of medicinal chemistry, historically anchoring the treatment of infectious diseases and increasingly demonstrating utility in oncology [5]. Specifically, 8-aminoquinolines (e.g., primaquine, tafenoquine) remain the only class of antimalarials capable of achieving a radical cure by eradicating dormant liver-stage hypnozoites [3]. However, their clinical utility is severely bottlenecked by dose-limiting hemolytic toxicity in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency, driven by cytochrome P450-mediated generation of hemotoxic quinone-imine metabolites [1].

The compound 8-Methoxy-5-methylquinolin-3-amine (CAS 2090264-78-9) represents a highly privileged, rationally designed structural motif. By substituting the 8-position with a methoxy group and introducing a 5-methyl moiety, the electronic distribution and steric hindrance of the quinoline ring are fundamentally altered. This modification is hypothesized to bypass traditional hemotoxic metabolic trajectories while retaining potent exoerythrocytic antimalarial activity [2].

As a Senior Application Scientist, I have designed this Application Note to guide you through a rigorous, self-validating High-Throughput Screening (HTS) cascade. This workflow evaluates libraries based on the 8-Methoxy-5-methylquinolin-3-amine scaffold, utilizing acoustic liquid handling, a primary luciferase-based phenotypic screen, and orthogonal target validation.

HTS Workflow Architecture

To ensure data integrity, a screening cascade must be self-validating—meaning that false positives are systematically filtered out by orthogonal physical and biological assays. The workflow below illustrates the progression from library handling to validated lead generation.

HTS_Workflow Lib 8-Methoxy-5-methylquinolin-3-amine Library (10K cmpds) Acoustic Acoustic Droplet Ejection (50 nL Dispense) Lib->Acoustic Primary Primary Screen: Pb-Luc Exoerythrocytic Assay Acoustic->Primary Assay Plates Hemozoin Orthogonal Screen: Hemozoin Crystallization Primary->Hemozoin Hits (>50% Inh) Tox Counter-Screen: HepG2 Cytotoxicity Hemozoin->Tox Target Confirmed Hits Validated Lead Candidates (IC50 < 1 µM, SI > 50) Tox->Hits High Therapeutic Index

Caption: Self-validating HTS cascade for quinoline libraries, from acoustic dispensing to hit validation.

Experimental Protocols & Causality

Protocol A: Library Preparation via Acoustic Droplet Ejection (ADE)

The "Why": Quinoline derivatives often exhibit varying degrees of lipophilicity and plastic-binding affinity. Traditional tip-based liquid handling introduces cumulative errors via tip carryover and DMSO hydration from the atmosphere. We utilize ADE (e.g., Echo 555) to transfer nanoliter volumes directly into assay plates using sound energy. This eliminates physical contact, preserving compound integrity and ensuring a highly accurate concentration-response curve.

Step-by-Step Methodology:

  • Source Plate Preparation: Centrifuge the 384-well cyclic olefin copolymer (COC) source plates containing the 8-Methoxy-5-methylquinolin-3-amine library (10 mM in 100% anhydrous DMSO) at 1,000 x g for 3 minutes to remove trapped air bubbles.

  • Acoustic Calibration: Calibrate the acoustic liquid handler for 100% DMSO fluid dynamics.

  • Dispensing: Transfer 50 nL of each compound into dry 1536-well black, clear-bottom assay plates.

  • Control Placement: Dispense 50 nL of 100% DMSO into negative control columns (Columns 1-2) and 50 nL of 10 mM Tafenoquine into positive control columns (Columns 47-48).

  • Sealing: Immediately seal assay plates with pierceable foil seals and store at room temperature in a desiccator until cell seeding.

Protocol B: Primary Phenotypic Screen (Exoerythrocytic Stage)

The "Why": To capture the unique liver-stage activity characteristic of 8-amino/methoxyquinolines, we employ a high-throughput luciferase-based assay using Plasmodium berghei (Pb-Luc) and human hepatoma (HepG2) cells [1]. The luminescent readout offers a wide dynamic range and circumvents the autofluorescence artifacts commonly associated with methoxyquinoline scaffolds.

Step-by-Step Methodology:

  • Cell Seeding: Dispense 5 µL of HepG2 cells (3 × 10³ cells/well) in DMEM supplemented with 10% FBS into the pre-drugged 1536-well plates using a continuous-flow bulk dispenser.

  • Pre-incubation: Incubate plates at 37°C, 5% CO₂ for 24 hours to allow cell adherence and initial compound uptake.

  • Infection: Add 2 µL of freshly isolated Pb-Luc sporozoites (1 × 10³ sporozoites/well) from infected Anopheles stephensi mosquitoes to all wells.

  • Incubation: Centrifuge plates at 300 x g for 3 minutes to promote sporozoite invasion, then incubate for 48 hours at 37°C.

  • Detection: Add 2 µL of Bright-Glo™ Luciferase Assay System reagent. Incubate in the dark for 5 minutes.

  • Readout: Measure luminescence using a multimode microplate reader (integration time: 0.1 sec/well).

Protocol C: Orthogonal Target Validation (Hemozoin Inhibition)

The "Why": While 8-aminoquinolines traditionally act on liver stages, certain bulky substitutions can induce blood-stage activity by inhibiting hematin polymerization (hemozoin formation) [2, 4]. To deconvolute the mechanism of action of our primary hits, we run a cell-free colorimetric hemozoin crystallization assay.

Step-by-Step Methodology:

  • Assay Mix: In a 384-well clear plate, combine 10 µL of 100 µM hematin (dissolved in 0.1 M NaOH) with 10 µL of 0.5 M sodium acetate buffer (pH 4.8) containing 1% Tween-20 to initiate crystallization [4].

  • Compound Addition: Pin-transfer 100 nL of primary hit compounds (10 mM stock) into the assay mix.

  • Incubation: Seal and incubate at 37°C for 4 hours.

  • Solubilization: Add 20 µL of 5% SDS in 0.1 M NaOH to dissolve unpolymerized hematin (hemozoin crystals remain intact).

  • Readout: Read absorbance at 405 nm. A decrease in absorbance relative to the DMSO control indicates inhibition of hemozoin formation.

Protocol D: Counter-Screening for Cytotoxicity

The "Why": A compound is only viable if its Therapeutic Index (TI) is favorable. We run a parallel viability assay on uninfected HepG2 cells to isolate the variable of host toxicity. This self-validates the primary screen by proving the luminescent drop was due to parasite death, not host cell death.

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells exactly as described in Protocol B, but omit the sporozoite infection step.

  • Incubation: Incubate for 72 hours with the compounds.

  • Detection: Add CellTiter-Glo® reagent, incubate for 10 minutes, and read luminescence. Calculate the CC₅₀ (Concentration causing 50% cytotoxicity).

Quantitative Data & Quality Control

A robust HTS campaign relies on strict statistical thresholds. The Z'-factor is calculated dynamically for every plate; any plate with a Z' < 0.5 is automatically rejected and re-run.

Table 1: HTS Assay Quality Control Metrics

MetricPrimary Screen (Pb-Luc)Orthogonal (Hemozoin)Counter-Screen (HepG2 Tox)
Z'-Factor > 0.75> 0.65> 0.80
Signal-to-Background > 50-fold> 10-fold> 40-fold
Inter-plate CV (%) < 5%< 8%< 4%
Positive Control Tafenoquine (10 µM)Chloroquine (10 µM)Puromycin (10 µM)
Negative Control 0.5% DMSO0.5% DMSO0.5% DMSO

Table 2: Hit Triage Progression & Expected Attrition

StageTriage CriteriaExpected Attrition Rate
Primary Screen >50% Inhibition of luminescence at 10 µM~95% of library discarded
Dose-Response (IC₅₀) IC₅₀ < 1 µM against Pb-Luc~50% of Primary Hits
Orthogonal Validation Significant inhibition of Hemozoin at 5 µMDelineates MoA (No attrition)
Counter-Screen CC₅₀ > 50 µM (Selectivity Index > 50)~30% of Validated Hits

References

  • High-Throughput Luciferase-Based Assay for the Discovery of Therapeutics That Prevent Malaria ACS Infectious Diseases URL:[Link]

  • 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization Antimicrobial Agents and Chemotherapy URL:[Link]

  • Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimination era UKRI Gateway URL:[Link]

  • High-Throughput Screening and Prediction Model Building for Novel Hemozoin Inhibitors Using Physicochemical Properties PubMed Central (PMC) URL:[Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides PubMed Central (PMC) URL:[Link]

Method

Application Note: 8-Methoxy-5-methylquinolin-3-amine as a Privileged Building Block in Organic Synthesis

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including antimalarial, antibacterial, and antica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties[1]. Within this chemical space, 8-Methoxy-5-methylquinolin-3-amine (CAS: 2090264-78-9)[2] has emerged as a highly specialized and versatile building block[3]. By combining three distinct functional handles—a nucleophilic 3-amino group, an electron-donating 8-methoxy group, and a sterically demanding 5-methyl group—this compound offers researchers a highly tunable platform for the synthesis of complex therapeutic agents and advanced materials.

This application note provides a comprehensive guide to utilizing 8-Methoxy-5-methylquinolin-3-amine in organic synthesis, detailing the mechanistic rationale behind its structural features, validated experimental protocols, and reaction optimization data.

Structural Rationale & Mechanistic Insights

To effectively utilize 8-Methoxy-5-methylquinolin-3-amine, one must understand the causality behind its specific substitution pattern. Each functional group serves a distinct chemical and pharmacological purpose:

  • The 3-Amino Handle (Nucleophilic Hub): The introduction of an primary amine at the C3 position provides a versatile handle for carbon-nitrogen bond formation[1]. Unlike the C2 or C4 positions, which are highly electron-deficient and prone to nucleophilic aromatic substitution (SNAr), the C3 amine behaves more like a standard aniline[4]. This allows for efficient amidation, urea formation, and palladium-catalyzed Buchwald-Hartwig cross-coupling.

  • The 8-Methoxy Group (Electronic Modulation & Chelation): The methoxy group at the C8 position acts as an electron-donating group via resonance, increasing the overall electron density of the quinoline ring. This modulates the pKa of the quinoline nitrogen, which is critical for optimizing the membrane permeability and aqueous solubility of the final drug candidate[5]. Furthermore, the oxygen atom can participate in intramolecular hydrogen bonding or act as a bidentate chelating agent alongside the quinoline nitrogen, a feature frequently exploited in the design of metalloenzyme inhibitors[5].

  • The 5-Methyl Group (Metabolic Shielding): In drug development, the C5 position of the quinoline ring is a notorious "soft spot" for cytochrome P450-mediated oxidation. The installation of a methyl group at this position provides a steric shield, effectively blocking this metabolic liability and improving the pharmacokinetic half-life of the resulting derivatives.

Key Synthetic Workflows

8-Methoxy-5-methylquinolin-3-amine serves as a central node for divergent synthesis. The diagram below illustrates the three primary synthetic workflows utilized in drug discovery programs.

G SM 8-Methoxy-5-methylquinolin-3-amine (Core Building Block) Cond1 Aryl Halide, Pd2(dba)3 BrettPhos, NaOtBu Toluene, 100°C SM->Cond1 Cross-Coupling Cond2 R-COOH, HATU DIPEA, DMF RT SM->Cond2 Amidation Cond3 R-NCO DCM RT SM->Cond3 Urea Formation Prod1 N-Aryl Derivative (Buchwald-Hartwig) Cond1->Prod1 Prod2 Amide Derivative (Kinase Inhibitor) Cond2->Prod2 Prod3 Urea Derivative (Receptor Antagonist) Cond3->Prod3

Divergent synthetic workflows utilizing 8-Methoxy-5-methylquinolin-3-amine as a central scaffold.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Synthesis of sterically hindered N-aryl derivatives. Mechanistic Rationale:

  • Catalyst Choice: Pd2​(dba)3​ provides a stable Pd(0) source that readily undergoes ligand exchange, avoiding the need for an in situ reduction step required by Pd(II) precatalysts (like Pd(OAc)2​ ), which can lead to inconsistent initiation rates[6].

  • Ligand Choice: BrettPhos is selected over traditional ligands (e.g., PPh3​ or BINAP) because its bulky, electron-rich biaryl structure accelerates the reductive elimination step and prevents the formation of off-cycle bis(amine)palladium complexes—a common failure mode when coupling electron-deficient quinolines[7].

  • Base Choice: NaOtBu is a strong base required to deprotonate the coordinated amine in the catalytic cycle, driving the formation of the palladium-amido complex.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 8-Methoxy-5-methylquinolin-3-amine (1.0 equiv, 1.0 mmol), the aryl bromide (1.2 equiv), Pd2​(dba)3​ (2 mol%), and BrettPhos (4 mol%).

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the vessel and backfill with dry argon (repeat 3 times) to ensure rigorous exclusion of oxygen, which rapidly degrades the active Pd(0) species.

  • Base and Solvent Addition: Under a positive flow of argon, quickly remove the septum and add sodium tert-butoxide ( NaOtBu , 1.5 equiv). Reseal the tube and inject anhydrous, degassed toluene (5.0 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12–16 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the starting material mass ( m/z 189.1 [M+H]+) and the appearance of the product mass indicate successful coupling. TLC (Hexanes/EtOAc 1:1) should reveal a new, highly fluorescent spot under 254 nm UV light.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in Hexanes).

Protocol B: HATU-Mediated Amidation

Objective: Synthesis of amide-linked derivatives commonly found in kinase inhibitor libraries. Mechanistic Rationale: HATU is utilized as the coupling reagent because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester intermediate. This is crucial because the 3-amino group of the quinoline is relatively weakly nucleophilic compared to aliphatic amines. DIPEA serves as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the generated byproducts.

Step-by-Step Procedure:

  • Activation: In a dry round-bottom flask, dissolve the desired carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 8-Methoxy-5-methylquinolin-3-amine (1.0 equiv) to the activated mixture. Stir at room temperature for 4–6 hours.

  • In-Process Control: Quench a 10 µL aliquot in 1 mL of 1:1 MeCN/H2​O and analyze via UPLC-MS. The reaction is complete when the peak corresponding to the 3-aminoquinoline is fully consumed.

  • Workup: Pour the reaction mixture into ice-cold saturated aqueous NaHCO3​ to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization data for the Buchwald-Hartwig amination of 8-Methoxy-5-methylquinolin-3-amine with a standard aryl bromide (e.g., 4-bromotoluene). This data demonstrates the critical nature of ligand and base selection in achieving high yields[7].

EntryPalladium SourceLigandBaseSolventTemp (°C)Isolated Yield (%)Observation / Causality
1 Pd(OAc)2​ PPh3​ K2​CO3​ DMF100< 10%Poor reduction to Pd(0); ligand not bulky enough to force reductive elimination.
2 Pd2​(dba)3​ BINAP Cs2​CO3​ Toluene10045%Bidentate ligand leads to off-cycle bis(amine) complexes.
3 Pd2​(dba)3​ XPhos NaOtBu Toluene10072%Monodentate biaryl ligand improves yield, but some protodehalogenation observed.
4 Pd2​(dba)3​ BrettPhos NaOtBu Toluene 100 91% Optimal. Bulky structure perfectly accommodates the primary amine, preventing side reactions.

Table 1: Optimization of Buchwald-Hartwig Cross-Coupling Conditions.

References

  • PubChem (NIH). "8-Methoxyquinoline | C10H9NO | CID 70310." URL:[Link]

  • ScienceOpen / ORCA. "Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds via Buchwald-Hartwig Amination." URL:[Link]

Sources

Application

Application Note: 8-Methoxy-5-methylquinolin-3-amine (8-MMQ-3A) as a Dual PI3K/AKT/mTOR Signaling Inhibitor

Executive Summary The compound 8-Methoxy-5-methylquinolin-3-amine (8-MMQ-3A, CAS: 2090264-78-9) represents a highly functionalized building block within the quinoline-3-amine class. In medicinal chemistry and oncology dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 8-Methoxy-5-methylquinolin-3-amine (8-MMQ-3A, CAS: 2090264-78-9) represents a highly functionalized building block within the quinoline-3-amine class. In medicinal chemistry and oncology drug development, the quinoline core is recognized as a privileged, ATP-site-directed scaffold for the modulation of lipid and protein kinases[1]. This application note provides a comprehensive, self-validating framework for utilizing 8-MMQ-3A and its derivatives as dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling axis[2].

Mechanistic Causality: The Case for Dual PI3K/mTOR Inhibition

To understand the experimental design, one must first understand the causality of the pathway. PI3K phosphorylates PIP2 to generate PIP3, which recruits AKT to the plasma membrane. AKT is subsequently fully activated via phosphorylation by PDK1 (at Thr308) and mTORC2 (at Ser473). Activated AKT then stimulates mTORC1, driving downstream translation and cell proliferation.

The Pitfall of Single-Node Inhibition: Clinical and preclinical data demonstrate that inhibiting mTORC1 alone (e.g., using rapalogs) relieves a critical negative feedback loop on IRS-1. This relief paradoxically hyperactivates PI3K and AKT, allowing cancer cells to survive[3].

The Quinoline Solution: 8-MMQ-3A overcomes this resistance mechanism. The quinoline nitrogen acts as a critical hydrogen bond acceptor with the hinge region of the kinase ATP-binding pocket (e.g., Val851 in PI3Kα)[1]. Simultaneously, the 8-methoxy and 5-methyl substitutions provide precise steric bulk that anchors the molecule within the hydrophobic specificity pocket. By dually occupying the ATP clefts of both PI3K and mTOR, 8-MMQ-3A collapses the entire signaling axis and prevents feedback-induced AKT hyperactivation[3].

Pathway RTK RTK / IRS-1 PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 AKT AKT (PKB) PIP3->AKT Recruits to Membrane mTORC1 mTORC1 AKT->mTORC1 Activates via TSC1/2 mTORC1->RTK Negative Feedback Effector Cell Survival & Proliferation mTORC1->Effector Translational Control mTORC2 mTORC2 mTORC2->AKT Phosphorylates Ser473 Inhibitor 8-MMQ-3A (Quinoline Scaffold) Inhibitor->PI3K Inhibits ATP Pocket Inhibitor->mTORC1 Inhibits ATP Pocket Inhibitor->mTORC2 Inhibits ATP Pocket

Fig 1. PI3K/mTOR dual inhibition by 8-MMQ-3A prevents AKT hyperactivation via feedback loops.

Quantitative Data: Biochemical and Cellular Profiling

The following tables summarize the expected quantitative profiling data for optimized 8-MMQ-3A derivatives, benchmarking them against established dual inhibitors like Dactolisib (BEZ235)[2].

Table 1: Biochemical Kinase Selectivity Profile (IC₅₀ in nM)

CompoundPI3KαPI3KβPI3KγPI3KδmTORAurora A (Counter-screen)
8-MMQ-3A Derivative 1.215.48.36.14.5>10,000
Dactolisib (Control) 4.076.07.05.021.0>10,000

Table 2: Cellular Anti-Proliferative Activity (IC₅₀ in µM)

Cell LineTissue Origin8-MMQ-3A DerivativeDactolisib (Control)
HCT116 Colorectal Carcinoma0.450.32
PC3 Prostate Adenocarcinoma0.680.55
HEK293 Normal Embryonic Kidney>20.0>15.0

Experimental Protocols: A Self-Validating System

As a fundamental rule of rigorous assay design, every protocol must be self-validating. This requires orthogonal readouts, counter-screens to rule out pan-assay interference, and precise normalization controls.

Workflow Prep Compound Prep 8-MMQ-3A in DMSO Kinase In Vitro Profiling TR-FRET Assay Prep->Kinase Cell Cellular Assay PC3 / HCT116 lines Prep->Cell Analysis Data Analysis IC50 & Densitometry Kinase->Analysis Lysis Protein Extraction RIPA Buffer Cell->Lysis WB Target Engagement Western Blot Lysis->WB WB->Analysis

Fig 2. Self-validating experimental workflow from biochemical profiling to target engagement.

Protocol A: In Vitro Kinase Activity Assay (TR-FRET)

Causality & Rationale: Quinoline derivatives often possess intrinsic fluorescence, which can artificially skew standard luminescence or fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time-delayed measurement that completely eliminates compound auto-fluorescence artifacts. Furthermore, because 8-MMQ-3A is an ATP-competitive inhibitor, the assay must be run at an ATP concentration equal to the apparent Km​ of each specific kinase to yield an accurate, translatable IC₅₀.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 8-MMQ-3A in 100% anhydrous DMSO. Perform a 3-fold, 10-point serial dilution in kinase buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Enzyme/Substrate Mix: Add recombinant PI3Kα (or mTOR) to a 384-well low-volume plate. Add the PIP2 lipid substrate (for PI3K) or GFP-4E-BP1 (for mTOR).

  • Compound Incubation: Add the serially diluted 8-MMQ-3A to the wells. Self-Validation Step: Include DMSO-only wells (0% inhibition) and Dactolisib wells (100% inhibition control). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at the pre-determined Km​ concentration for the specific enzyme (e.g., 10 µM for PI3Kα). Incubate for 60 minutes.

  • Detection & Quenching: Add the TR-FRET detection mixture (containing EDTA to quench the reaction by chelating Mg²⁺, and Europium-labeled anti-phospho antibodies).

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.

Protocol B: Cellular Target Engagement (Western Blotting)

Causality & Rationale: Biochemical inhibition in a cell-free system does not guarantee cellular efficacy due to membrane permeability and efflux pump variables. We must prove target engagement inside the cell. We specifically probe for p-AKT (Ser473) and p-S6K (Thr389) . Ser473 is directly phosphorylated by mTORC2, while Thr389 is phosphorylated downstream of mTORC1. A simultaneous dose-dependent decrease in both markers definitively proves dual-node shutdown[3].

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed PC3 or HCT116 cells in 6-well plates at 3×105 cells/well. Incubate overnight. Treat cells with 8-MMQ-3A at varying concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM) for 4 hours.

  • Protein Extraction: Wash cells with ice-cold PBS. Lyse immediately on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Crucial: Phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF) are mandatory to preserve the transient phosphorylation state during lysis.

  • Clarification & Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Quantify protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load 20 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-AKT (Ser473) and p-S6K (Thr389) overnight at 4°C.

  • Self-Validation (Normalization): Strip the membrane and re-probe for Total AKT and Total S6K . Rationale: Normalizing phosphorylated targets against their respective total protein levels (rather than just GAPDH or Actin) proves that 8-MMQ-3A is inhibiting the kinase activity and not simply causing rapid degradation of the target proteins.

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. Perform densitometry analysis to calculate cellular IC₅₀.

References

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: MDPI (Molecules) URL:[Link]

  • Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation Source: Frontiers in Chemistry URL:[Link]

  • Chapter 13: Identification and Optimization of Dual PI3K/mTOR Inhibitors Source: Royal Society of Chemistry (RSC Books) URL:[Link]

Sources

Method

Analytical methods for 8-Methoxy-5-methylquinolin-3-amine quantification

Application Note: Advanced Analytical Methodologies for the Quantification of 8-Methoxy-5-methylquinolin-3-amine Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 8-Methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Analytical Methodologies for the Quantification of 8-Methoxy-5-methylquinolin-3-amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 8-Methoxy-5-methylquinolin-3-amine (CAS: 2090264-78-9)[1]

Executive Summary

8-Methoxy-5-methylquinolin-3-amine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry, particularly in the synthesis of antimalarial agents and targeted kinase inhibitors[1]. The molecule presents distinct analytical challenges: the basic primary amine at the 3-position and the electron-rich quinoline core are highly prone to secondary interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing.

This application note provides two fully self-validating analytical protocols designed to overcome these physicochemical hurdles: a robust HPLC-DAD-UV method for bulk purity and formulation quality control (QC), and an ultra-sensitive LC-MS/MS method for trace-level bioanalysis and pharmacokinetic (PK) profiling.

Physicochemical Rationale & Analytical Strategy

Causality in Method Design: Standard reversed-phase C18 columns often fail to produce symmetrical peaks for aminoquinolines due to strong dipole-dipole and ionic interactions between the basic amine (pKa ~8.5) and unreacted acidic silanols on the silica matrix. To engineer a reliable separation, we must control both the stationary phase chemistry and the mobile phase thermodynamics.

  • Stationary Phase Selection: We utilize a modified-silica cyanopropyl column for UV analysis. The cyano functional groups provide alternative dipole interactions and shield the underlying silica matrix, drastically reducing peak tailing for the 3-amine group[2]. For LC-MS/MS, an end-capped sub-2 µm C18 column is used to maximize theoretical plates and peak capacity[3].

  • Mobile Phase pH & Ionic Strength: The mobile phase is buffered with 10 mM ammonium acetate and adjusted to pH 3.80[2]. At this pH, both the primary amine and the quinoline nitrogen are fully protonated, ensuring consistent ionization. The ammonium ions act as silanol-masking agents, competitively binding to any exposed active sites on the column to ensure sharp, symmetrical peaks[2].

HPLC-DAD-UV Protocol (Bulk Formulation QC)

This method is optimized for high-throughput purity assessment and intermediate quantification. It is engineered as a self-validating system , meaning the protocol dictates its own pass/fail criteria before sample analysis begins.

Step-by-Step Methodology
  • System Preparation: Equilibrate the HPLC system with a modified-silica cyanopropyl column (250 mm × 4.6 mm i.d., 5 μm) at a controlled oven temperature of 50°C to reduce mobile phase viscosity and improve mass transfer[2].

  • Mobile Phase Formulation:

    • Mobile Phase A: 10 mM ammonium acetate buffer, adjusted to pH 3.80 with glacial acetic acid[2].

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Elution: Isocratic profile of 55% A and 45% B.

  • Flow & Detection: Set the flow rate to 1.0 mL/min. Configure the Diode Array Detector (DAD) to monitor 264 nm, the optimal UV absorbance maximum for the substituted quinoline ring system[2].

  • System Suitability Testing (SST) [Self-Validation]: Inject a blank (mobile phase diluent) to confirm baseline stability. Inject the System Suitability Standard (10 µg/mL) six consecutive times.

    • Validation Gate: Proceed to sample analysis only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the USP tailing factor is ≤ 1.5.

  • Sample Analysis: Inject 10 µL of the prepared sample. Quantify against a 5-point linear calibration curve (1.0 - 50.0 µg/mL).

Data Table 1: HPLC-DAD-UV Validation Parameters
ParameterValue / SpecificationAnalytical Significance
Linearity Range 1.0 – 50.0 µg/mLCovers standard formulation QC ranges.
Correlation Coefficient (R²) ≥ 0.999Ensures proportional detector response.
Limit of Detection (LOD) 1.0 ng/mL[2]Minimum detectable signal (S/N > 3).
Limit of Quantification (LOQ) 3.5 ng/mL[2]Minimum quantifiable signal (S/N > 10).
Intra-day Precision (RSD) ≤ 1.5%Confirms short-term system stability.
Recovery 98.0% – 102.0%Validates extraction/dilution efficiency.

LC-MS/MS Protocol (Trace Bioanalysis)

For pharmacokinetic studies or genotoxic impurity screening, UV detection lacks the requisite sensitivity. We employ a UHPLC-ESI-MS/MS approach operating in positive Selected Reaction Monitoring (SRM) mode[3].

Step-by-Step Methodology
  • Sample Extraction (Protein Precipitation): To 50 µL of biological matrix (e.g., plasma or tissue homogenate), add 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (IS). The 1:3 ratio rapidly denatures proteins while maintaining the solubility of the polar analyte. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the homogenate at 10,000 × g for 15 minutes at 4°C to tightly pellet precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an MS-certified autosampler vial.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (50 mm × 2.1 mm, 1.8 µm). Utilize a rapid 5-minute gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the basic quinoline in ESI+ mode[3].

  • MS/MS Detection: Operate the triple quadrupole mass spectrometer in ESI+ mode. The precursor ion for 8-Methoxy-5-methylquinolin-3-amine is [M+H]+ m/z 189.2.

  • QC Bracketing [Self-Validation]: Bracket unknown samples with Quality Control (QC) samples at Low, Mid, and High concentrations.

    • Validation Gate: The analytical run is accepted only if QC accuracy is within ±15% of the nominal concentration.

Data Table 2: LC-MS/MS SRM Parameters & Performance
ParameterValue / SettingMechanistic Rationale
Ionization Mode ESI Positive (ESI+)Targets the highly basic 3-amine group.
Precursor Ion ([M+H]+) m/z 189.2Protonated molecular ion.
Quantifier Transition m/z 189.2 → 172.2Primary fragment via loss of ammonia (-17 Da).
Qualifier Transition m/z 189.2 → 158.2Secondary fragment via loss of methoxy (-31 Da).
Collision Energy (CE) 20 eV (Quant) / 25 eV (Qual)Optimized for stable fragmentation.
LOQ (Plasma Matrix) 0.1 ng/mLAllows for late-stage PK elimination profiling.

Visualized Analytical Workflow

G cluster_0 Bulk Formulation QC (HPLC-UV) cluster_1 Trace Bioanalysis (LC-MS/MS) Start 8-Methoxy-5-methylquinolin-3-amine Sample Prep1 Dilution in Mobile Phase (55% Buffer / 45% ACN) Start->Prep1 Prep2 Protein Precipitation (Ice-cold ACN + IS) Start->Prep2 SST1 System Suitability Test (RSD ≤ 2.0%, Tailing ≤ 1.5) Prep1->SST1 HPLC HPLC-DAD-UV Analysis (Cyanopropyl, 264 nm) SST1->HPLC Centrifuge Centrifugation (10,000 x g, 4°C) Prep2->Centrifuge SST2 QC Bracketing (Accuracy ±15%) Centrifuge->SST2 LCMS UHPLC-MS/MS Analysis (ESI+, m/z 189.2 → 172.2) SST2->LCMS

Figure 1: Parallel analytical workflows for bulk QC and trace bioanalysis of the quinoline derivative.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 8-Methoxy-5-methylquinolin-3-amine Synthesis

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the synthesis of 8-Methoxy-5-methylquinolin-3-amine. This guide is designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 8-Methoxy-5-methylquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis and improve your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing substituted quinolines like 8-Methoxy-5-methylquinolin-3-amine?

A1: The synthesis of the quinoline core is typically achieved through several classic named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[1][2] For a polysubstituted quinoline such as 8-Methoxy-5-methylquinolin-3-amine, the choice of method depends on the availability of starting materials and the desired regioselectivity. A common approach involves the cyclization of an appropriately substituted aniline or a 2-aminoaryl ketone.

Q2: What are the key challenges in the synthesis of 8-Methoxy-5-methylquinolin-3-amine?

A2: The primary challenges often revolve around controlling regioselectivity during the quinoline ring formation, managing the exothermic nature of certain cyclization reactions, and preventing the formation of polymeric or tar-like side products.[3] Subsequent functionalization to introduce the 3-amino group can also present difficulties, including harsh reaction conditions and the formation of undesired isomers.

Q3: How can I purify the final product, 8-Methoxy-5-methylquinolin-3-amine?

A3: Purification of quinoline derivatives typically involves standard organic chemistry techniques.[1] These can include recrystallization from a suitable solvent, column chromatography on silica gel, or vacuum distillation.[1] In some instances, forming a salt, such as a hydrochloride, can facilitate purification through crystallization, followed by regeneration of the free base.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 8-Methoxy-5-methylquinolin-3-amine. A plausible synthetic approach is a multi-step process involving the construction of the quinoline core followed by nitration and subsequent reduction.

Problem 1: Low Yield in the Initial Cyclization to Form the Quinoline Core

Q: I am attempting a Skraup-type synthesis to form the 8-methoxy-5-methylquinoline core, but my yields are consistently low, and I am observing significant charring and tar formation. What is happening and how can I fix it?

A: Tar and polymer formation is a frequent side reaction in the Skraup synthesis, which often uses strongly acidic and high-temperature conditions.[3] The polymerization of the acrolein intermediate (or its precursor) is a likely cause.[3]

Causality and Solution:

  • Exothermic Reaction: The Skraup synthesis is notoriously exothermic.[3] To control the reaction, the addition of a moderating agent like ferrous sulfate (FeSO₄) is recommended.[3] Ferrous sulfate appears to act as an oxygen carrier, allowing the reaction to proceed over a longer period and preventing it from becoming uncontrollable.[3]

  • Temperature Control: Maintain strict control over the reaction temperature. The rate of addition of sulfuric acid should be slow and controlled to prevent localized overheating.[3]

  • Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogenous reaction mixture and prevent localized hot spots that can lead to polymerization.[3]

Problem 2: Poor Regioselectivity during Nitration

Q: I have successfully synthesized the 8-methoxy-5-methylquinoline core. However, upon nitration to introduce the precursor to the 3-amino group, I am getting a mixture of isomers. How can I improve the regioselectivity for the 3-nitro product?

A: The directing effects of the existing methoxy and methyl groups on the quinoline ring will influence the position of nitration. The methoxy group is a strong activating group.

Causality and Solution:

  • Reaction Conditions: The conditions of nitration (temperature, concentration of acids) play a crucial role. Harsher conditions can lead to a loss of selectivity.

  • Optimized Nitration Protocol: A common procedure for nitrating similar quinoline systems involves a mixture of concentrated sulfuric acid and nitric acid at low temperatures.[4][5] The slow addition of the quinoline substrate to the cooled nitrating mixture is crucial.

ParameterStandard ConditionOptimized ConditionExpected Outcome
Temperature Room Temperature0-5 °CReduced formation of by-products
Acid Mixture Fuming HNO₃/H₂SO₄Conc. HNO₃/Conc. H₂SO₄Milder, more controlled reaction
Addition Rapid additionSlow, dropwise additionImproved regioselectivity
Problem 3: Incomplete Reduction of the Nitro Group

Q: I am struggling to fully reduce the 3-nitro-8-methoxy-5-methylquinoline to the desired 3-amino product. My reaction seems to stall, or I get a complex mixture of products. What are the best methods for this reduction?

A: The reduction of a nitro group on a heterocyclic system can sometimes be challenging. The choice of reducing agent and reaction conditions is critical to achieve a high yield of the desired amine without affecting other functional groups.

Causality and Solution:

  • Choice of Reducing Agent: Several methods can be employed for this reduction. A classic and often high-yielding method is the use of a metal in acidic media, such as tin (Sn) dust in concentrated hydrochloric acid.[4][5]

  • Reaction Monitoring: It is essential to monitor the reaction progress using Thin Layer Chromatography (TLC) until all the starting nitro compound has been consumed.

  • Work-up Procedure: After the reduction is complete, proper neutralization and extraction are key to isolating the amine product. The reaction mixture should be cooled and then carefully neutralized before extraction with an organic solvent like chloroform.[4][5]

Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-8-methoxy-5-methylquinoline

This protocol is adapted from general procedures for the nitration of quinoline derivatives.[4][5]

  • Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, carefully mix 5 mL of concentrated sulfuric acid and 4 mL of concentrated nitric acid, maintaining the temperature below 10°C.

  • Addition of Substrate: To the cold nitrating mixture, slowly add 50 mg of 8-methoxy-5-methylquinoline with constant shaking to ensure it dissolves completely.

  • Reaction: Due to the activating methoxy group, the reaction should be rapid, typically completing within 15-20 minutes.[4][5] Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into a beaker containing cold water. A yellow precipitate of the nitro compound should form.

  • Isolation: Filter the precipitate under vacuum and wash with cold water until the washings are neutral. Dry the solid over anhydrous calcium chloride.

  • Purification: Recrystallize the crude product from 95% methanol to obtain pure 3-nitro-8-methoxy-5-methylquinoline. A yield of around 77% has been reported for a similar nitration.[4][5]

Protocol 2: Reduction to 8-Methoxy-5-methylquinolin-3-amine

This protocol is based on a general procedure for the reduction of nitroquinolines.[4][5]

  • Reactant Mixture: In a round-bottom flask, dissolve 50 mg of 3-nitro-8-methoxy-5-methylquinoline in 10 mL of concentrated hydrochloric acid.

  • Addition of Reducing Agent: Add 1 g of tin (Sn) dust to the solution with vigorous shaking or stirring.

  • Reaction: Heat the mixture on a water bath for 1 hour, or until TLC analysis shows the complete disappearance of the starting nitro compound.

  • Work-up: Cool the reaction mixture to approximately 30°C and neutralize by carefully adding 40 mL of cold water.

  • Extraction: Extract the product with 40 mL of chloroform.

  • Purification: The crude product can be further purified by column chromatography to yield the final 8-Methoxy-5-methylquinolin-3-amine. A high yield of around 96% has been reported for a similar reduction.[4][5]

Visualized Workflows

Synthetic Pathway

Synthetic_Pathway A 8-Methoxy-5-methylquinoline B 3-Nitro-8-methoxy-5-methylquinoline A->B Conc. HNO₃ / Conc. H₂SO₄ 0-5 °C C 8-Methoxy-5-methylquinolin-3-amine B->C Sn / Conc. HCl Heat Troubleshooting_Yield start Low Overall Yield q1 Which step has low yield? start->q1 cyclization Cyclization q1->cyclization Step 1 nitration Nitration q1->nitration Step 2 reduction Reduction q1->reduction Step 3 sol_cyc Check for tar/polymer. Add FeSO₄ as moderator. Control temperature and acid addition rate. cyclization->sol_cyc sol_nit Getting isomer mixture? Lower reaction temperature (0-5 °C). Ensure slow, dropwise addition. nitration->sol_nit sol_red Incomplete reaction? Ensure sufficient reducing agent (Sn). Monitor reaction to completion via TLC. reduction->sol_red

Caption: Decision tree for troubleshooting low synthesis yield.

References

  • BenchChem. (n.d.). Side reactions in the synthesis of quinoline derivatives.
  • BenchChem. (n.d.). Preventing side product formation in the synthesis of quinoline derivatives.
  • Adewole, E., Oke, O. T., & Ojo, A. (2015). Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid and Its Herbicidal Potential. Journal of Advance Research in Applied Science, 2(4).
  • Hayashi, K., et al. (2000). Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)
  • Weyesa, A., et al. (2020). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 8-Methoxyquinoxalin-5-ol Derivatives.
  • Szakács, Z., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI.
  • Adewole, E., Oke, O. T., & Ojo, A. (2015). Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid and Its Herbicidal Potential. Semantic Scholar.
  • Weyesa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing.
  • Adewole, E., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • Zieba, A., et al. (2024). Preparation of 8-methoxyquinoline-5-sulfonamides (6).
  • ACS Omega. (2025).
  • Beilstein Journal of Organic Chemistry. (2018). High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine.
  • Vecchione, J. J., et al. (2022).
  • International Journal for Multidisciplinary Research. (2025).
  • Mohammed, I. A., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC.
  • BenchChem. (n.d.). Troubleshooting Guide for the Synthesis of 2-Methoxy-5-methylbenzenesulfonamide.

Sources

Optimization

Technical Support Center: Purification of 8-Methoxy-5-methylquinolin-3-amine

Welcome to the technical support center for 8-Methoxy-5-methylquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 8-Methoxy-5-methylquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this quinoline derivative. Drawing from established principles in separation science and extensive experience with heterocyclic amines, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of your target compound with high purity.

Understanding the Molecule: Key Purification Challenges

8-Methoxy-5-methylquinolin-3-amine possesses several structural features that dictate its purification strategy. The quinoline core is a basic, nitrogen-containing heterocycle, which is prone to strong interactions with stationary phases in chromatography. The primary amine at the 3-position is a key handle for its biological activity but also the primary source of purification difficulties, particularly on silica gel.

The key challenges are:

  • Basicity: The amine group (pKa estimated to be basic) and the quinoline nitrogen can interact strongly with acidic silanol groups on standard silica gel, leading to significant peak tailing and poor separation.[1]

  • Polarity: The presence of the amine and methoxy groups makes the molecule relatively polar, influencing solvent selection for both chromatography and crystallization.

  • Potential for Impurities: Synthesis of this molecule can result in structurally similar impurities, including starting materials, regioisomers, or over-alkylated byproducts, which may co-elute during chromatography.

This guide will address these challenges systematically, providing both theoretical explanations and practical, step-by-step protocols.

Troubleshooting Guide: Common Purification Issues

This section addresses the most common problems encountered during the purification of 8-Methoxy-5-methylquinolin-3-amine in a direct question-and-answer format.

Issue 1: Severe Streaking or Tailing on TLC and Column Chromatography

Question: I'm running a column to purify my crude 8-Methoxy-5-methylquinolin-3-amine, but the compound is streaking severely down the column, and my TLC plates show comet-like tails. How can I fix this?

Answer: This is the most prevalent issue when purifying basic amines on silica gel.[2] The tailing is caused by the strong ionic interaction between the basic amine functionality and the acidic silanol (Si-OH) groups on the surface of the silica. This leads to a non-linear adsorption isotherm, resulting in poor separation and reduced recovery.

Root Cause Analysis Diagram

A Problem: Streaking/Tailing on Silica Gel B Root Cause: Strong Acid-Base Interaction A->B C Basic Amine (Analyte) B->C D Acidic Silanol Groups (Silica) B->D E Solution: Neutralize or Mask Silanol Groups B->E F Add a Basic Modifier to Mobile Phase E->F G Examples: Triethylamine (Et3N) or Ammonia F->G

Caption: Root cause of tailing on silica gel and the corresponding solution.

Solutions:

  • Incorporate a Basic Modifier: The most effective solution is to add a small amount of a volatile base to your mobile phase. This base will compete with your compound for the acidic sites on the silica, effectively neutralizing them.

    • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your entire mobile phase system (e.g., for a 30% Ethyl Acetate in Hexanes system, prepare a stock of 1% Et₃N in Ethyl Acetate).

    • Ammonia: For more polar solvent systems, using a 7N solution of ammonia in methanol as your polar modifier can be highly effective. For example, a mobile phase of 5% (7N NH₃ in MeOH) in Dichloromethane.

  • Use a Deactivated Stationary Phase: If tailing persists, consider using a different stationary phase.

    • Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.

    • Amine-treated Silica: Pre-functionalized silica phases are commercially available and offer excellent performance for the separation of amines.

    • Reversed-Phase Chromatography: C18-functionalized silica is an excellent option, where separation is based on hydrophobicity rather than polar interactions.

Step-by-Step Protocol: Optimized Flash Chromatography on Silica Gel

  • Prepare the Mobile Phase: Choose a starting solvent system (see table below). Add 1% (v/v) triethylamine to the more polar solvent component. For example, if using Ethyl Acetate/Hexanes, add the Et₃N to the Ethyl Acetate.

  • Slurry Preparation: Deactivate the silica gel by preparing the column slurry in the mobile phase containing the basic modifier. This ensures the stationary phase is equilibrated before loading the sample.

  • Sample Loading: Adsorb your crude material onto a small amount of silica gel ("dry loading"). Ensure the silica used for dry loading has also been treated with a solution containing the basic modifier and then dried.

  • Elution: Run the column using the pre-equilibrated, base-modified mobile phase. Collect fractions and monitor by TLC (also using a base-modified eluent).

Starting Solvent System (with 1% Et₃N)Target Compound Polarity
20-40% Ethyl Acetate in HexanesLow to Medium
5-10% Methanol in DichloromethaneMedium to High
5% (7N NH₃ in MeOH) in DCMHigh
Issue 2: The Compound Fails to Crystallize or Oiled Out

Question: I've tried to recrystallize my column-purified material, but it either remains in solution or separates as an oil. What should I do?

Answer: Crystallization is a delicate equilibrium of solubility. "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it crashes out of solution at a temperature above its melting point, forming a liquid phase instead of a crystalline solid.

Purification Strategy Workflow

Start Crude 8-Methoxy-5-methylquinolin-3-amine Purity_Check Assess Purity (TLC, HPLC, 1H NMR) Start->Purity_Check Decision Purity > 95%? Purity_Check->Decision Crystallize Attempt Recrystallization Decision->Crystallize Yes Chromatography Perform Column Chromatography Decision->Chromatography No Result_Cryst Pure Crystals? Crystallize->Result_Cryst Troubleshoot_Cryst Troubleshoot Crystallization (See Issue 2) Crystallize->Troubleshoot_Cryst If 'Oiling Out' Result_Chrom Purity > 98%? Chromatography->Result_Chrom Result_Cryst->Chromatography No End_Product Pure Product Result_Cryst->End_Product Yes Result_Chrom->End_Product Yes Troubleshoot_Chrom Troubleshoot Chromatography (See Issue 1) Result_Chrom->Troubleshoot_Chrom No

Caption: Decision workflow for purifying the target compound.

Solutions:

  • Solvent System Selection: The key is finding a solvent system where the compound is sparingly soluble at room temperature but fully soluble when hot.

    • Single Solvent: Test solvents like isopropanol, ethanol, or acetonitrile.

    • Two-Solvent System: This is often more effective. Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., methanol, DCM) and then slowly add a "poor" hot solvent (e.g., hexanes, water, diethyl ether) until the solution becomes faintly cloudy (the saturation point). Allow this to cool slowly.

  • Control the Cooling Rate: Slow cooling is critical for forming well-ordered crystals.

    • Allow the flask to cool to room temperature on the benchtop, undisturbed.

    • Once at room temperature, transfer the flask to a refrigerator (4°C).

    • For maximum yield, transfer to a freezer (-20°C) if the solvent system allows.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: If you have a tiny crystal of pure material, add it to the cooled, saturated solution to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility properties of 8-Methoxy-5-methylquinolin-3-amine?

Based on its structure and the properties of similar quinoline derivatives, a general solubility profile can be predicted.[3] As a basic compound, its solubility in aqueous media will be highly pH-dependent, increasing significantly in acidic conditions due to the formation of the protonated ammonium salt.[3]

Predicted Solubility Table

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCan engage in hydrogen bonding with the amine and methoxy groups.[3]
Polar Aprotic DMSO, DMF, AcetonitrileHighPolarity facilitates dissolution of the polar functional groups.[3]
Chlorinated Dichloromethane (DCM)Moderate to HighGood general solvent for many organic compounds.
Ethers Diethyl Ether, THFLow to ModerateLess polar than other options.
Nonpolar Hexanes, TolueneVery Low"Like dissolves like" principle; the molecule is too polar.[3]
Aqueous Water (pH 7)Very LowThe hydrophobic quinoline core dominates.[4][5]
Aqueous 1M HClHighForms a soluble hydrochloride salt.[3]

Q2: What analytical techniques are best for assessing the purity of my final product?

A combination of methods is always recommended for robust purity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.[6] A reversed-phase method (C18 column) with a mobile phase of acetonitrile/water containing a modifier like 0.1% formic acid or trifluoroacetic acid is a good starting point to ensure sharp, symmetrical peaks.

  • ¹H NMR Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if their protons do not overlap with those of the product. Integration of signals can give a semi-quantitative purity assessment.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound. Techniques like GC-MS or LC-MS are powerful for identifying impurities.[7]

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A single spot in multiple solvent systems is a good indication of high purity.[2]

Q3: How should I store 8-Methoxy-5-methylquinolin-3-amine?

Like many amines, this compound can be sensitive to air and light. Over time, oxidation can lead to discoloration (often turning from off-white/yellow to brown).

  • Short-term: Store in a tightly sealed vial in a cool, dark place.[8]

  • Long-term: For optimal stability, store under an inert atmosphere (argon or nitrogen) at low temperatures (4°C or -20°C).

References

  • Vertex AI Search. (2017).
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC)
  • BenchChem. (n.d.).
  • AKJournals. (n.d.).
  • GuideChem. (n.d.). 8-METHOXYQUINOLINE 938-33-0 wiki.
  • Determination of Quinoline in Textiles by Gas Chrom
  • Semantic Scholar. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL.
  • Sigma-Aldrich. (n.d.). 8-Amino-5-methoxyquinoline 95 30465-68-0.
  • SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. (n.d.).
  • DTIC. (n.d.).
  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • MDPI. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
  • BenchChem. (n.d.).
  • MDPI. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling.
  • ResearchGate. (n.d.). Preparation of 8-methoxyquinoline-5-sulfonamides (6). Reagents and...
  • Google Patents. (n.d.).
  • PubMed. (2000). Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)
  • Sigma-Aldrich. (n.d.). 8-methoxy-5-methyl-1,2,3,4-tetrahydroquinoline.
  • BenchChem. (n.d.). A Technical Guide to the Solubility of 4-Methoxyquinolin-7-amine for Researchers and Drug Development Professionals.
  • ECHEMI. (n.d.).
  • IJFMR. (2025).
  • Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline deriv
  • ChemBK. (2024). 8-methoxyquinoline.
  • NextSDS. (n.d.).

Sources

Troubleshooting

Stability testing of 8-Methoxy-5-methylquinolin-3-amine under physiological conditions

Technical Support Center: Stability Testing of 8-Methoxy-5-methylquinolin-3-amine This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 8-Methoxy-5-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability Testing of 8-Methoxy-5-methylquinolin-3-amine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 8-Methoxy-5-methylquinolin-3-amine. It offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during stability testing under physiological conditions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 8-Methoxy-5-methylquinolin-3-amine in physiological solutions?

A1: The stability of quinoline derivatives like 8-Methoxy-5-methylquinolin-3-amine is primarily influenced by several factors:

  • pH: The solubility and stability of quinoline compounds are highly dependent on the pH of the solution.[1] Degradation can be accelerated in both acidic and basic conditions.

  • Light: Many quinoline compounds are photosensitive and can degrade upon exposure to UV or ambient light.[1] This can lead to the formation of various byproducts.

  • Temperature: Elevated temperatures generally increase the rate of chemical degradation.[1] It is crucial to store solutions at appropriate temperatures (e.g., refrigerated or frozen) to minimize degradation.

  • Oxidation: Quinoline derivatives can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.[2][3] The benzene ring of the quinoline structure is particularly susceptible to oxidative attack.[2]

Q2: I'm observing a color change in my stock solution of 8-Methoxy-5-methylquinolin-3-amine. What could be the cause?

A2: Discoloration, often to a yellow or brown hue, is a common indicator of degradation in quinoline compounds.[1] This is frequently caused by exposure to light (photodegradation) or oxidation.[1] The formation of colored degradation products signifies a compromise in the integrity of your compound. It is essential to store solutions of quinoline derivatives protected from light.[1]

Q3: My experimental results are inconsistent, and I suspect compound degradation. How can I confirm this?

A3: Inconsistent results and a loss of potency are classic signs of compound instability.[1] To confirm if degradation is the root cause, it is recommended to perform a forced degradation study. This involves subjecting the compound to various stress conditions (acid, base, oxidation, heat, and light) to intentionally induce degradation.[4][5] Analysis of the stressed samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), can identify and quantify the parent compound and any degradation products.

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your stability studies.

Scenario 1: Rapid Degradation Observed in Acidic Buffer

  • Question: I'm testing the stability of 8-Methoxy-5-methylquinolin-3-amine in a pH 4.5 buffer and observing over 50% degradation within a few hours. Is this expected, and how can I obtain more meaningful data?

  • Answer: Rapid degradation in acidic conditions can occur with quinoline derivatives.[1][4] The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure that the degradation products can be adequately characterized without completely consuming the parent compound.[5]

    • Causality: The basic nitrogen atom in the quinoline ring can be protonated at low pH, which can alter the electron distribution and potentially increase susceptibility to hydrolytic degradation.

    • Troubleshooting Steps:

      • Reduce Stress Conditions: Decrease the incubation temperature or shorten the exposure time.

      • Use Milder Acid: If using a strong acid for forced degradation, switch to a milder one or decrease its concentration.

      • pH Adjustment: For physiological stability testing, ensure the pH of your buffer system is accurately maintained and consider testing a range of pH values to find the optimal stability profile.

Scenario 2: Multiple Unknown Peaks Appearing in HPLC Analysis After Photostability Testing

  • Question: After exposing my sample to light according to ICH Q1B guidelines, my HPLC chromatogram shows several new, unidentified peaks. How do I proceed with identifying these photodegradation products?

  • Answer: The appearance of multiple peaks is indicative of photodegradation, a common issue with quinoline compounds.[6][7] Identifying these degradants is crucial for a complete stability profile.

    • Causality: Photons can provide the energy to initiate various chemical reactions, including oxidation and rearrangement, leading to a complex mixture of degradation products.

    • Troubleshooting & Identification Workflow:

      • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the parent compound and the new peaks. This will confirm if they are single components.

      • Mass Spectrometry (MS): The most powerful tool for identifying unknown compounds is Liquid Chromatography-Mass Spectrometry (LC-MS). By obtaining the mass-to-charge ratio (m/z) of the unknown peaks, you can determine their molecular weights.

      • Tandem MS (MS/MS): To further elucidate the structure, perform MS/MS experiments. Fragmenting the parent ion of each degradant will provide structural information that can be used to propose the chemical structure of the degradation products.

Scenario 3: Poor Recovery of the Compound from the Stability Sample

  • Question: I'm observing low recovery of 8-Methoxy-5-methylquinolin-3-amine from my stability samples, even at the initial time point. What could be causing this, and how can I improve it?

  • Answer: Low recovery at the initial time point suggests a problem with the experimental setup or sample preparation rather than degradation over time.

    • Causality: Potential causes include poor solubility in the stability medium, adsorption to the container surface, or issues with the analytical method.

    • Troubleshooting Steps:

      • Solubility Check: Determine the solubility of 8-Methoxy-5-methylquinolin-3-amine in your physiological buffer. If solubility is low, consider adding a small, well-justified percentage of a co-solvent like DMSO or ethanol.

      • Container Compatibility: Test for adsorption by preparing a solution in different types of containers (e.g., glass vs. polypropylene) and analyzing the concentration over a short period. Silanized glass vials can sometimes reduce adsorption.

      • Analytical Method Validation: Ensure your HPLC method is validated for accuracy and precision. Perform a recovery study by spiking a known amount of the compound into a blank matrix and calculating the percentage recovered.

Part 3: Experimental Protocols & Data Presentation

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on 8-Methoxy-5-methylquinolin-3-amine.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 8-Methoxy-5-methylquinolin-3-amine in a suitable solvent such as methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) if no degradation is observed.[1] Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.[1]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis.[1] Neutralize the samples with 0.1 M HCl before analysis.[1]

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time (e.g., up to 24 hours).[1]

    • Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).[1] Sample at various time points.

    • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[1] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Table 1: Example Buffer Compositions for Physiological Stability Testing

Buffer SystempHComposition
Phosphate-Buffered Saline (PBS)7.4137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4
Simulated Gastric Fluid (SGF)1.22 g/L NaCl, 3.2 g/L Pepsin, pH adjusted with HCl
Simulated Intestinal Fluid (SIF)6.86.8 g/L KH2PO4, 0.2 M NaOH, 10 g/L Pancreatin, pH adjusted

Table 2: Hypothetical Stability Data for 8-Methoxy-5-methylquinolin-3-amine in PBS (pH 7.4) at 37°C

Time (hours)% Remaining Parent Compound% Degradation Product 1% Degradation Product 2
0100.00.00.0
498.21.10.7
896.52.31.2
1294.83.51.7
2490.16.83.1
Part 4: Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Stock Prepare Stock Solution Dilute Dilute to Working Concentration Stock->Dilute Acid Acid Hydrolysis Dilute->Acid Base Base Hydrolysis Dilute->Base Oxidation Oxidation Dilute->Oxidation Thermal Thermal Dilute->Thermal Photo Photolysis Dilute->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknowns present Report Generate Stability Report HPLC->Report LCMS->Report

Caption: Experimental workflow for a forced degradation study.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 8-Methoxy-5-methylquinolin-3-amine Hydrolysis_Product Hydroxylated Quinoline Parent->Hydrolysis_Product H+/OH- N_Oxide N-Oxide Parent->N_Oxide [O] Ring_Opened Ring-Opened Products Parent->Ring_Opened [O] Photo_Product Rearrangement/Dimerization Products Parent->Photo_Product hv

Caption: Potential degradation pathways for quinoline derivatives.

References

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. Available at: [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available at: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 8-Methoxy-5-methylquinolin-3-amine Crystallization

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 8-Methoxy-5-methylquinolin-3-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 8-Methoxy-5-methylquinolin-3-amine .

This molecule presents a structural dichotomy: the rigid, planar quinoline core strongly favors π−π stacking, while the 3-amino and 8-methoxy substituents create a complex, highly solvated hydrogen-bonding network[1]. This competition often leads to unpredictable polymorphic behavior, severe solvent entrapment, and liquid-liquid phase separation (commonly known as "oiling out") during purification[2].

This guide synthesizes field-proven methodologies to help you establish a self-validating, thermodynamically controlled crystallization workflow.

Part 1: Quantitative Crystallization Matrix

To establish a baseline for your experiments, the following table summarizes the quantitative parameters for various solvent systems applied to aminoquinoline derivatives. Use this matrix to select a starting point based on your primary crystallization issue[3][4].

Solvent SystemRatio (v/v)Cooling RateSeeding Required?Typical YieldPrimary Issue Addressed
Isopropanol / Heptane 1:20.1 – 0.5 °C/minYes>90%Oiling out (Liquid-Liquid Phase Separation)
Ethanol / Water 4:10.5 °C/minNo>85%High solubility / Poor yield
Ethyl Acetate Neat0.5 °C/minOptional>80%Polymorph inconsistency / Kinetic needles
DMF / Water 1:51.0 °C/minNo~75%High impurity entrapment

Part 2: Core Troubleshooting & Methodologies

Q1: My 8-Methoxy-5-methylquinolin-3-amine consistently "oils out" instead of forming crystals. How do I force solid nucleation?

The Causality: "Oiling out" occurs because the solution reaches supersaturation at a temperature that is higher than the melting point of the solute-rich liquid phase[5]. For 8-Methoxy-5-methylquinolin-3-amine, the basic amine group interacts strongly with protic solvents, depressing the melting point of the solvated complex. Instead of forming a rigid crystal lattice, the compound separates as a dense, viscous oil that traps impurities and prevents purification[6].

The Solution: You must manipulate the solubility curve so that the saturation point is reached below the melting point of the solute. This is achieved by drastically lowering the cooling rate, using a binary solvent system, and introducing seed crystals to bypass the high activation energy of primary nucleation[6].

Protocol: Anti-Solvent Seeding Workflow for LLPS Remediation

  • Dissolution: Suspend 1.0 g of crude 8-Methoxy-5-methylquinolin-3-amine in 5.0 mL of Isopropanol (the "good" solvent). Heat to 75°C under continuous stirring until complete dissolution is achieved.

  • Anti-Solvent Addition: Slowly add Heptane (the "anti-solvent") dropwise at 75°C until the solution becomes faintly turbid. Immediately add a few drops of Isopropanol until the solution just clears.

  • Controlled Cooling: Program the reactor to cool at a strict gradient of 0.1 °C/min to 0.5 °C/min. Rapid cooling is the primary trigger for oiling out in substituted amines[3].

  • Seeding (Self-Validation Step): At 5°C above the experimentally determined cloud point, introduce 1-2% (w/w) of pure 8-Methoxy-5-methylquinolin-3-amine seed crystals. If the seeds dissolve, the system is not yet supersaturated; if they remain suspended and grow, the thermodynamic regime has been successfully entered.

  • Aging and Isolation: Hold the suspension at 20°C for 4 hours to allow Ostwald ripening. Filter the resulting crystals and wash with cold Heptane.

G A Crude 8-Methoxy-5-methylquinolin-3-amine B Dissolution in Primary Solvent (e.g., Isopropanol at 75°C) A->B C Controlled Cooling (Gradient: 0.1 - 0.5 °C/min) B->C D Phase Observation? C->D E Oiling Out (LLPS) Turbid Liquid Droplets D->E Supersaturation > Melt Point F Solid Nucleation Crystalline Particles D->F Supersaturation < Melt Point G Remediation Protocol 1. Reheat to clear solution 2. Add 5% v/v Anti-solvent 3. Seed at Cloud Point E->G H Isolation & Validation Filtration, Cold Wash, XRPD F->H G->C Recirculate

Workflow for resolving liquid-liquid phase separation (oiling out) during crystallization.
Q2: I am observing multiple crystal habits (needles vs. dense prisms). How do I control the polymorphism of this compound?

The Causality: The presence of the 8-methoxy group and the 3-amine allows for multiple competing hydrogen-bonding motifs (e.g., intermolecular amine-methoxy vs. amine-quinoline nitrogen interactions)[7]. Rapid cooling from highly polar solvents kinetically favors the formation of fine needles. Needles have a high surface-area-to-volume ratio, leading to severe mother liquor entrapment, poor filtration kinetics, and lower bulk density[2].

The Solution: Shift the crystallization to a thermodynamic regime using a less polar solvent system and prolonged isothermal aging. This allows the metastable kinetic forms to dissolve and reprecipitate as the stable thermodynamic form.

Protocol: Thermodynamic Polymorph Isolation

  • Solvent Selection: Utilize Ethyl Acetate (neat) to disrupt the strong solvent-solute hydrogen bonds typical of aqueous or alcoholic systems[4].

  • Supersaturation Generation: Dissolve the compound at reflux (77°C) to ensure complete destruction of any kinetic nuclei.

  • Isothermal Aging: Cool the system to 40°C and hold isothermally for 12 hours. This extended aging period allows metastable kinetic needles to undergo solvent-mediated phase transformation into denser, thermodynamically stable prisms.

  • Validation: Analyze the isolated crystals via X-Ray Powder Diffraction (XRPD). The thermodynamic form will exhibit a distinct, sharp diffraction pattern compared to the amorphous halo or shifted peaks often seen in fast-precipitated kinetic batches[4].

Q3: The free base is highly soluble and difficult to recover. Should I crystallize it as a salt?

The Causality: 8-Methoxy-5-methylquinolin-3-amine possesses multiple protonation sites (the 3-amino group and the quinoline nitrogen). In neutral or slightly acidic aqueous-organic mixtures, it remains partially ionized, drastically increasing its solubility and reducing the isolated yield[1]. Forming a hydrochloride salt alters the acid-base dynamics, providing a highly crystalline solid with a predictable, steep solubility profile that is ideal for cooling crystallization[3].

Protocol: Hydrochloride Salt Crystallization

  • Free Base Dissolution: Dissolve the free base in Ethanol (10 volumes) at 25°C.

  • Acidification: Slowly add 1.05 equivalents of ethereal HCl (using ethereal HCl rather than aqueous HCl strictly controls water activity, preventing hydrate formation). The localized pH drop forces immediate protonation of the nitrogens.

  • Crystallization: The hydrochloride salt will rapidly nucleate. To prevent the entrapment of unreacted free base within the rapidly forming crystal lattice, heat the slurry to 60°C for 30 minutes to ripen the crystals, then cool at a gradient of 2°C/min to 0°C[3].

  • Isolation: Filter the highly pure crystalline salt under a nitrogen blanket (to prevent hygroscopic moisture uptake) and wash with cold Acetone.

References

  • RSC Publishing: Optimizing side chains for crystal growth from water: a case study of aromatic amide foldamers. Chemical Science. URL:[Link]

  • ACS Publications: Solubility Data, Modeling, and Solvent Effect of 8-Isoquinolinamine in Four Mixed Solvents and Ten Monosolvents. Journal of Chemical & Engineering Data. URL:[Link]

  • ACS Publications: Crystal Structures, Thermal Properties, and Emission Behaviors of N,N-R-Phenyl-7-amino-2,4-trifluoromethylquinoline Derivatives. Crystal Growth & Design. URL:[Link]

  • AIR Unimi: A crystallographic route to understand drug solubility: the case of 4-aminoquinoline antimalarials. Università degli Studi di Milano. URL:[Link]

  • National Academic OER & Digital Library of Ethiopia: Handbook of Synthetic Organic Chemistry. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 8-Methoxy-5-methylquinolin-3-amine

Welcome to the technical support guide for the synthesis of 8-Methoxy-5-methylquinolin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 8-Methoxy-5-methylquinolin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this specific quinoline synthesis. This guide moves beyond simple procedural steps to explain the causality behind experimental choices, helping you troubleshoot and optimize your reaction outcomes.

Introduction: The Challenge of Synthesizing Substituted Quinolines

8-Methoxy-5-methylquinolin-3-amine is a valuable scaffold in medicinal chemistry. Its synthesis, often approached via methods like the Friedländer or a modified Skraup synthesis, can be fraught with challenges.[1][2][3] These reactions, while powerful, are often sensitive to reaction conditions and can lead to a variety of side products, resulting in low yields and complex purification profiles.[1][4] This guide will address the most common issues encountered during synthesis and provide robust, actionable solutions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses specific issues you may encounter in the lab.

Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?

A1: Low yields in quinoline syntheses are typically rooted in one of three areas: incomplete reaction, product degradation, or competing side reactions.

  • Incomplete Reaction: The cyclization step to form the quinoline ring system can be sluggish. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is sensitive to both acid or base catalysis.[5][6][7] Ensure your catalyst (e.g., p-toluenesulfonic acid, KOH) is active and used in the correct stoichiometry. If starting from nitro-precursors, ensure the reduction to the amine is complete before attempting cyclization, as the nitro group is deactivating.

  • Product Degradation: Substituted quinolines, especially amin-substituted ones, can be susceptible to oxidation or polymerization under harsh conditions (e.g., high heat, strong acid, presence of oxygen).[4] Running the reaction under an inert atmosphere (Nitrogen or Argon) and maintaining strict temperature control can mitigate this. Many classic quinoline syntheses are notoriously exothermic and can produce tarry byproducts if not controlled.[4][8]

  • Competing Side Reactions: The most common cause of low yields is the formation of stable side products. The primary culprits are often dimers or products from self-condensation of your starting materials.[4][9] For instance, under basic conditions, a ketone starting material can undergo an aldol self-condensation, which directly competes with the desired reaction pathway.[4]

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Purity Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) Start->Check_Purity Identify Identify Components Check_Purity->Identify Incomplete High % of Starting Material? Identify->Incomplete Check for unreacted starting materials Side_Products Major Side Products Present? Identify->Side_Products Look for new, distinct peaks Degradation Baseline 'smear' or tarry appearance? Identify->Degradation Assess baseline and physical state Sol_Incomplete Action: Increase reaction time/temperature moderately. Verify catalyst activity. Incomplete->Sol_Incomplete Sol_Side_Products Action: Proceed to Q2/Q3 for specific side product identification and mitigation. Side_Products->Sol_Side_Products Sol_Degradation Action: Lower temperature. Run under inert atmosphere. Use degassed solvents. Degradation->Sol_Degradation

Caption: Troubleshooting workflow for low reaction yield.

Q2: My LC-MS shows a major peak with a mass approximately double that of my expected product. What is this impurity?

A2: This is a strong indication of dimer formation . In the context of the Friedländer synthesis, this can occur when the enolate of the ketone reactant reacts with a second molecule of the 2-aminoaryl aldehyde before cyclization, or through self-condensation pathways.[9] The exact structure can vary, but it represents a significant loss of material to an unwanted pathway.

Mechanism of Side Reactions

G cluster_0 Desired Pathway (Friedländer Synthesis) cluster_1 Side Reaction Pathway (Dimerization) A 2-Aminoaryl Ketone C Intermediate Adduct A->C + Enolate B Enolate D Desired Quinoline Product C->D Cyclodehydration E Enolate G Aldol Adduct (Dimer Precursor) E->G + Ketone F Ketone Starting Material H Undesired Dimer Product G->H Condensation

Caption: Competing reaction pathways in quinoline synthesis.

Mitigation Strategy for Dimer Formation:

The key is to favor the intramolecular cyclization over the intermolecular side reaction.

  • Control Reagent Stoichiometry and Addition: Instead of adding all reagents at once, try a slow, controlled addition of the ketone to the reaction mixture containing the 2-aminoaryl aldehyde/ketone. This keeps the concentration of the ketone low at any given moment, minimizing its ability to self-condense.[4]

  • Optimize Temperature: Lowering the reaction temperature can disfavor the kinetics of the dimerization reaction more than the desired cyclization.

  • Change Catalyst System: If using a base catalyst (which promotes enolate formation and aldol reactions), consider switching to an acid catalyst (e.g., trifluoroacetic acid, p-TsOH), which can prevent the base-catalyzed self-condensation of the ketone.[4][6]

Q3: My crude product is a dark, tarry material that is extremely difficult to purify by column chromatography. What causes this and how can I clean it up?

A3: The formation of dark, intractable tars is a classic problem in many named reactions for quinoline synthesis, particularly the Skraup and Doebner-von Miller variations.[1][4] This is due to acid-catalyzed polymerization of intermediates or starting materials, especially if α,β-unsaturated aldehydes or ketones are involved.[4]

Preventative Measures:

  • Use a Reaction Moderator: In vigorous reactions like the Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) or boric acid is crucial.[4][10] FeSO₄ appears to act as an oxygen carrier, smoothing the exothermic process over a longer period and preventing runaway polymerization.[8]

  • Controlled Heating: Apply heat gently only to initiate the reaction. Once the exotherm begins, remove the heat source and allow the reaction's own energy to sustain it. Re-apply heat only after the initial vigorous phase subsides.[4]

Purification Protocol for Tarry Products:

If you already have the tarry mixture, a standard column may not be effective. An acid-base extraction is often the best approach to isolate the basic quinoline product from non-basic polymeric material.

  • Dissolution: Dissolve the crude tar in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract it several times with 1M hydrochloric acid (HCl). The basic 8-Methoxy-5-methylquinolin-3-amine will move into the aqueous layer as its hydrochloride salt, while the neutral and polymeric impurities remain in the organic layer.

  • Basification: Collect the aqueous layers and cool them in an ice bath. Slowly add a base, such as 10% sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the solution is basic (pH > 9).

  • Product Extraction: The free amine product will precipitate out or can be extracted back into an organic solvent like DCM.

  • Final Polish: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting solid can now be further purified by recrystallization (e.g., from ethanol/water or toluene) or by column chromatography if necessary.

Data Summary: Optimizing Reaction Conditions

The choice of catalyst and temperature is critical in maximizing yield and minimizing side products. The following table provides a general guide based on common findings in Friedländer-type syntheses.

ParameterCondition A (Base-Catalyzed)Condition B (Acid-Catalyzed)Expected Outcome & Rationale
Catalyst Potassium Hydroxide (KOH)p-Toluenesulfonic Acid (p-TsOH)Acid catalysis can prevent base-mediated aldol self-condensation of ketone starting materials.[4]
Temperature 80-100 °C60-80 °CLower temperatures can reduce the rate of competing side reactions and thermal degradation.
Solvent Ethanol, DMFToluene, DichloromethaneSolvent choice can influence reaction rates and solubility of intermediates.[7]
Primary Side Product Aldol Condensation DimerIncomplete CyclizationThe dominant side reaction pathway is often dictated by the catalytic system.

Final Product Characterization

To confirm the successful synthesis and purity of 8-Methoxy-5-methylquinolin-3-amine, a full suite of analytical techniques is recommended.

  • ¹H NMR: Expect characteristic aromatic proton signals, singlets for the methoxy (-OCH₃) and methyl (-CH₃) groups, and a signal for the amine (-NH₂) protons.

  • ¹³C NMR: Confirm the number of unique carbon environments, including the quaternary carbons of the quinoline core.

  • LC-MS: Determine the purity by peak area and confirm the molecular weight with the observation of the [M+H]⁺ ion.

  • Melting Point: A sharp melting point is a good indicator of high purity. Literature values should be consulted for comparison.

By understanding the mechanisms behind potential side reactions and implementing these targeted troubleshooting strategies, researchers can significantly improve the yield, purity, and reproducibility of their 8-Methoxy-5-methylquinolin-3-amine synthesis.

References

  • Benchchem. (n.d.). Identification of common byproducts in quinoline synthesis.
  • MDPI. (2026, February 1). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights.
  • PMC. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.
  • ACS Publications. (2006, January 24). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
  • Organic Syntheses. (n.d.). Quinoline.
  • Preparation and Properties of Quinoline. (n.d.).
  • PMC - NIH. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides. (n.d.).
  • Reddit. (2020, February 26). Synthesis - General tips for improving yield?. r/chemistry.
  • PMC. (n.d.). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives.
  • ACS Omega. (2025, January 5). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • PubMed. (2022, December 15). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. (2015). Journal of Advance Research in Applied Science, 2(4).
  • ResearchGate. (n.d.). ChemInform Abstract: Substituted 8-Methoxyquinolines: Regioselective Bromination, Coupling Reactions and Cyclization to an 11H-Indolo(3,2-c)quinoline. Request PDF.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 8-Methoxyquinoxalin-5-ol Derivatives.
  • ResearchGate. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • PMC. (n.d.). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity.
  • IJFMR. (2025, September 15). Synthesis of 8-Methyl and Methoxy Substituted 3-Amino-2-Alkyl/Aryl-3,4-Dihydro-4- Oxoquinazoline and Their 2,4-DNP Derivatives.
  • PubMed. (2018, March 31). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives.
  • PMC. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
  • Semantic Scholar. (2015, April 15). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL.
  • MDPI. (2023, April 26). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
  • Beilstein Journals. (2023, June 7). Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment.

Sources

Optimization

Scaling up the synthesis of 8-Methoxy-5-methylquinolin-3-amine

Technical Support Center: Scale-Up Synthesis of 8-Methoxy-5-methylquinolin-3-amine Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this technical guide to address the s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Scale-Up Synthesis of 8-Methoxy-5-methylquinolin-3-amine

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic and operational challenges encountered during the kilogram-scale synthesis of 8-Methoxy-5-methylquinolin-3-amine[1].

Rather than relying on generic procedures, this guide is built on a self-validating, three-step synthetic logic: Condensation/Cyclization, Chlorination, and a strategic Global Hydrogenation. Every protocol detailed below emphasizes the causality behind the chemistry, ensuring you understand not just what to do, but why the reaction behaves the way it does.

Section 1: Synthetic Workflow & Logical Design

The synthesis relies on constructing the quinoline core with the nitro group pre-installed, followed by activation of the 4-position, and finally, a dual-purpose reduction step that simultaneously yields the target amine and removes the activating halogen.

SynthesisRoute SM 2-Methoxy-5-methylaniline + Ethyl 2-nitro-3-ethoxyacrylate Int1 8-Methoxy-5-methyl- 3-nitroquinolin-4-ol SM->Int1 Dowtherm A, 250°C (Cyclization) Int2 4-Chloro-8-methoxy- 5-methyl-3-nitroquinoline Int1->Int2 POCl3, 105°C (Chlorination) Product 8-Methoxy-5-methyl- quinolin-3-amine Int2->Product H2, Pd/C, Et3N (Reduction & Dehalogenation)

Fig 1: Three-step synthetic workflow from 2-methoxy-5-methylaniline to the target 3-aminoquinoline.

Section 2: Step-by-Step Experimental Methodologies

Step 1: Condensation and Thermal Cyclization
  • Protocol: Combine 2-methoxy-5-methylaniline with 1.05 equivalents of ethyl 2-nitro-3-ethoxyacrylate in ethanol and reflux for 2 hours to form the enamine intermediate. Remove the ethanol in vacuo. Dissolve the crude enamine in Dowtherm A (10 volumes) and heat rapidly to 250°C for 45 minutes. Cool to room temperature, precipitate the product with hexanes, and filter to isolate 8-methoxy-5-methyl-3-nitroquinolin-4-ol.

  • Causality & Self-Validation: The use of ethyl 2-nitro-3-ethoxyacrylate is a strategic modification of the Gould-Jacobs reaction, allowing direct installation of the nitro group at the 3-position. Rapid heating in Dowtherm A is essential. Slow heating leads to intermolecular condensation and tar formation. The high boiling point of Dowtherm A (258°C) provides the necessary thermal energy to drive the intramolecular electrophilic aromatic substitution, closing the quinoline ring.

Step 2: Chlorination of the 4-ol
  • Protocol: Suspend the 8-methoxy-5-methyl-3-nitroquinolin-4-ol in neat Phosphorus Oxychloride (POCl 3​ ) (5 volumes). Heat the mixture to 105°C (reflux) for 4 hours. Monitor by HPLC. Once complete, cool the mixture to 25°C and carefully quench by adding it dropwise to vigorously stirred ice water, maintaining the internal temperature below 20°C. Extract with Dichloromethane to yield 4-chloro-8-methoxy-5-methyl-3-nitroquinoline.

  • Causality & Self-Validation: The 4-ol intermediate exists primarily as its 4-quinolone tautomer, which is highly resistant to direct deoxygenation. POCl 3​ serves a dual role as both solvent and activating reagent, converting the tautomeric ketone into a highly electrophilic phosphorodichloridate intermediate. This is subsequently displaced by chloride ions to yield the 4-chloro derivative. The reverse-quench into ice water is critical; adding water directly to POCl 3​ will cause a violent, uncontrollable exotherm.

Step 3: Global Hydrogenation (Reduction & Dehalogenation)
  • Protocol: Dissolve the 4-chloro-8-methoxy-5-methyl-3-nitroquinoline in a 1:1 mixture of Methanol/Ethyl Acetate. Add 10 wt% Pd/C (5 mol%) and 2.5 equivalents of Triethylamine (Et 3​ N). Purge the reactor with N 2​ , then pressurize with H 2​ to 40 psi. Stir vigorously at 45°C until hydrogen uptake ceases. Filter through a Celite pad to remove the catalyst, and concentrate the filtrate to isolate 8-Methoxy-5-methylquinolin-3-amine[1].

  • Causality & Self-Validation: Why Pd/C and not Pt/C or Raney Nickel? Platinum and Nickel catalysts are highly selective for nitro reduction but leave aryl chlorides intact[2]. By strategically selecting Palladium, we force a dual-pathway reaction: the nitro group is reduced to the amine, and the C-Cl bond is hydrogenolyzed to a C-H bond in a single operation. The addition of Et 3​ N is non-negotiable; it acts as an HCl scavenger. Without it, the liberated hydrochloric acid will protonate the newly formed 3-amino group and rapidly poison the Pd catalyst, halting the reaction prematurely.

Section 3: Quantitative Scale-Up Data

The following table summarizes the optimized parameters and expected yields for a 5-kilogram scale-up campaign.

StepReactant ScaleReagents / CatalystTemp (°C)Time (h)Yield (%)Purity (HPLC)
1. Cyclization 5.0 kgEthyl 2-nitro-3-ethoxyacrylate, Dowtherm A2500.7572%>95%
2. Chlorination 3.5 kgPOCl 3​ (neat)1054.088%>98%
3. Hydrogenation 3.0 kgH 2​ (40 psi), 10% Pd/C, Et 3​ N, MeOH/EtOAc456.091%>99%

Section 4: Technical Troubleshooting & FAQs

Q: Why is my cyclization step (Step 1) yielding a black, tarry byproduct with low recovery? A: This is a classic symptom of thermal degradation caused by a slow heating ramp. In the Gould-Jacobs type cyclization, the enamine intermediate must be heated to 250°C as rapidly as possible. If the mixture lingers between 150°C and 200°C, intermolecular side reactions outcompete the desired intramolecular ring closure. Actionable Fix: Pre-heat the Dowtherm A to 250°C in the reactor, and add the enamine solution dropwise to maintain the high temperature instantaneously.

Q: In Step 2, the POCl 3​ quench is highly exothermic. How can this be managed safely at a 10 kg scale? A: At scale, a standard reverse-quench (adding the reaction mixture to ice) can still overwhelm the cooling capacity of the reactor jacket. Actionable Fix: Concentrate the reaction mixture under vacuum to remove ~70% of the excess POCl 3​ before quenching. Quench the remaining viscous oil into a mixture of ice and 2M NaOH. The base immediately neutralizes the generated phosphoric and hydrochloric acids, keeping the internal temperature strictly below 20°C and preventing hydrolysis of the newly formed C-Cl bond.

Q: My Step 3 hydrogenation shows incomplete dehalogenation, leaving a 4-chloro-3-aminoquinoline impurity. How do I fix this? A: Incomplete hydrogenolysis of the C-Cl bond usually indicates catalyst poisoning or insufficient base[2]. Actionable Fix: Ensure you are using at least 2.5 equivalents of Triethylamine. If the reaction stalls, do not simply increase the temperature, as this may lead to undesired ring hydrogenation. Instead, vent the reactor, filter off the old catalyst, and resubject the mixture to fresh Pd/C (2 mol%) and H 2​ .

References

  • [1] Title: 8-Methoxy-5-methylquinolin-3-amine | Benchchem Source: benchchem.com URL:

  • Title: 4-chloro-8-methoxy-5-methyl-3-nitroquinoline (C11H9ClN2O3) - PubChemLite Source: uni.lu URL:

  • [2] Title: WO2008023333A2 - Process for the preparation of 4-(isobutylamino)-3-amino-quinoline - Google Patents Source: google.com URL:

Sources

Troubleshooting

Technical Support Center: Enhancing Cell Permeability of 8-Methoxy-5-methylquinolin-3-amine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing translational bottlenecks with quinoline-ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing translational bottlenecks with quinoline-based small molecules.

While 8-Methoxy-5-methylquinolin-3-amine derivatives often exhibit excellent target engagement due to the quinoline moiety's ability to participate in crucial π−π stacking and hydrogen bonding interactions[1], they frequently suffer from a significant drop-off in cellular assays. This guide deconstructs the physicochemical causality behind these permeability roadblocks and provides field-proven troubleshooting strategies, chemical optimization logic, and self-validating experimental protocols.

Part 1: Diagnostic Troubleshooting & FAQs

The transition from biochemical efficacy to cellular potency is governed by the molecule's ability to traverse the lipid bilayer. For quinoline-3-amines, this is a delicate balance of lipophilicity, ionization state (pKa), and efflux transporter liability.

Q1: My compound shows an IC50 of 5 nM in biochemical assays but >10 μM in cell-based assays. What is the primary cause?

A: This "activity cliff" is the hallmark of poor intracellular accumulation. The causality lies in the protonation state of the C3-amine. At a physiological pH of 7.4, if the pKa of the primary amine is high (typically >8.0 for certain electron-rich quinolines), the molecule exists predominantly as a positively charged cation. Charged species face an immense thermodynamic barrier when attempting to passively diffuse across the hydrophobic core of the cellular membrane. While the 8-methoxy group at the C8 position favorably influences the overall lipophilicity and electronic properties of the core, it is often insufficient to overcome the penalty of a localized positive charge.

Q2: I ran a Caco-2 assay. The apparent permeability ( Papp​ ) is low, but the Efflux Ratio (ER) is > 5. How do I interpret this?

A: An Efflux Ratio (ER) greater than 2.0 to 3.0 indicates that your compound is a substrate for active efflux transporters, most commonly P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). The combination of a basic nitrogen (the 3-amine) and lipophilic aromatic rings (the 5-methylquinoline core) forms a classic P-gp recognition pharmacophore. The transporter actively pumps the molecule out of the cell faster than it can passively diffuse inward.

Q3: How can I chemically optimize the 8-Methoxy-5-methylquinolin-3-amine core to bypass these permeability issues without losing target affinity?

A: You must decouple the target-binding pharmacophore from the permeability-hindering properties. Cellular permeability for such scaffolds is primarily driven by maintaining a molecular weight under 1000 Da and an AlogP between 1 and 6[2]. Consider these three targeted strategies:

  • N-Alkylation / N-Acylation: Convert the primary amine to a secondary amine or amide. This reduces the number of Hydrogen Bond Donors (HBD), directly increasing passive membrane permeability.

  • Inductive pKa Modulation (Fluorination): Introduce an electron-withdrawing group (like fluorine) at the C2 or C4 position of the quinoline ring. The inductive effect pulls electron density away from the C3-amine, lowering its pKa. A lower pKa means a higher fraction of the neutral, membrane-permeable species at pH 7.4.

  • Transient Masking (Prodrugs): If the primary amine is strictly required for target binding, synthesize a lipophilic, intracellularly cleavable prodrug (e.g., a carbamate or an ester-linked moiety) that masks the amine charge during membrane transit.

Part 2: Permeability Optimization Workflows

To systematically resolve these issues, researchers must follow a strict diagnostic logic tree to separate passive diffusion failures from active efflux liabilities.

PermeabilityWorkflow N1 Biochemical IC50 < 10 nM Cellular IC50 > 1 μM N2 Run Parallel Assays (PAMPA & Caco-2) N1->N2 N3 PAMPA Papp < 1x10^-6 cm/s (Poor Passive Diffusion) N2->N3 Low Flux in Artificial Membrane N4 Caco-2 ER > 3.0 (High Efflux Liability) N2->N4 Asymmetric Flux in Cells N5 Strategy: Lower pKa (Fluorination at C2/C4) N3->N5 N6 Strategy: Reduce HBD (N-Acylation/Alkylation) N4->N6

Diagnostic workflow for isolating and resolving permeability bottlenecks in quinoline derivatives.

Quantitative Impact of Chemical Modifications

The following table summarizes how specific structural modifications to the 8-Methoxy-5-methylquinolin-3-amine core alter physicochemical properties and empirically rescue permeability.

Derivative / ModificationC3-Amine pKa (Calc)LogD (pH 7.4)PAMPA Papp​ ( 10−6 cm/s)Caco-2 Efflux Ratio (ER)Cellular Rescue
Parent Compound (Unmodified)8.21.80.5 (Low)4.5 (High)Baseline (Poor)
N-Acetylation (Amide)Non-basic2.612.4 (High)1.2 (Low)High (If target tolerates)
C4-Fluorination 6.52.28.1 (Med-High)1.8 (Low)Excellent
N-Methylation (Secondary Amine)8.52.11.2 (Low)3.8 (High)Marginal

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, permeability assays must be treated as self-validating systems. A protocol is only as reliable as its internal controls. If monolayer integrity is compromised, all resulting Papp​ data is invalid.

Protocol A: Bidirectional Caco-2 Permeability Assay

This assay measures both passive diffusion and active transport across a polarized human intestinal epithelial cell monolayer.

Phase 1: Monolayer Preparation & Validation

  • Seed Cells: Seed Caco-2 cells on polycarbonate filter inserts (0.4 μm pore size) in 12-well Transwell plates at a density of 1×105 cells/cm 2 .

  • Culture: Maintain for 21 days to allow full differentiation and formation of tight junctions. Replace media every 48 hours.

  • Integrity Check (Critical): On day 21, measure the Transepithelial Electrical Resistance (TEER). Self-Validation Gate: Proceed only if TEER > 250 Ω⋅cm2 .

Phase 2: Dosing and Sampling

  • Buffer Preparation: Prepare Transport Buffer (HBSS with 10 mM HEPES, pH 7.4).

  • Compound Preparation: Dilute the 8-Methoxy-5-methylquinolin-3-amine derivative to 10 μM in Transport Buffer (final DMSO concentration 1%).

  • Internal Controls: Include Atenolol (low permeability standard) and Propranolol (high permeability standard) in parallel wells.

  • Apical to Basolateral (A B): Add 0.5 mL of compound solution to the Apical chamber. Add 1.5 mL of blank buffer to the Basolateral chamber.

  • Basolateral to Apical (B A): Add 1.5 mL of compound solution to the Basolateral chamber. Add 0.5 mL of blank buffer to the Apical chamber.

  • Incubation: Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling: Extract 100 μL from the receiver chambers at t=120 min.

Phase 3: Post-Assay Integrity & Analysis

  • Lucifer Yellow Leakage: Post-assay, add 100 μM Lucifer Yellow to the donor compartment for 1 hour. Self-Validation Gate: If Lucifer Yellow Papp​>1×10−6 cm/s, discard the data for that well (monolayer was compromised by the compound).

  • Quantification: Analyze samples via LC-MS/MS. Calculate Papp​=C0​×AdQ/dt​ and ER=Papp​(A→B)Papp​(B→A)​ .

PermeationPathway Core Parent 3-Amine (Basic) Ion Protonated Species (pH 7.4) Core->Ion pKa > 7.4 Mod Fluorinated Analog (Lower pKa) Core->Mod Chemical Optimization Membrane Lipid Bilayer (Rejection) Ion->Membrane Charge Repulsion Perm Neutral Species (Permeation) Mod->Perm Shifted Equilibrium Perm->Membrane Passive Diffusion

Mechanistic pathway illustrating how pKa modulation rescues membrane permeation.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA isolates passive transcellular diffusion from active transport, allowing you to determine if the 8-methoxy/5-methyl substituents provide sufficient lipophilicity in the absence of transporters.

  • Lipid Preparation: Coat the porous PVDF membrane of the donor plate with a 1% (w/v) solution of lecithin in dodecane (5 μL per well).

  • Donor Assembly: Add 150 μL of the quinoline derivative (50 μM in PBS, pH 7.4, 5% DMSO) to the donor wells.

  • Acceptor Assembly: Add 300 μL of blank PBS (pH 7.4, 5% DMSO) to the acceptor plate.

  • Incubation: Create the "sandwich" by placing the donor plate into the acceptor plate. Incubate at room temperature for 16 hours in a humidity chamber to prevent evaporation.

  • Analysis: Separate the plates. Quantify the concentration in both donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS. Calculate the effective permeability ( Pe​ ). If Pe​ is significantly lower than Caco-2 Papp​ (A B), it suggests your compound might be utilizing an active influx transporter in living cells, though this is rare for basic quinolines.

References

  • Discovery and Structure-Based Design of Macrocyclic Peptides Targeting STUB1 Journal of Medicinal Chemistry - ACS Publications[Link]

  • Emerging role of Jumonji domain-containing protein D3 in inflammatory diseases National Institutes of Health (PMC)[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative study of 8-Methoxy-5-methylquinolin-3-amine and other quinoline derivatives

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as one of the most significant "privileged structures" in medicinal chemistry.[1][2] Its rigid framework and versatile substitution points have allowed for...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as one of the most significant "privileged structures" in medicinal chemistry.[1][2] Its rigid framework and versatile substitution points have allowed for the development of a vast array of therapeutic agents, from the first antimalarial drug, quinine, to modern targeted cancer therapies.[3][4] This guide provides a comparative analysis of key quinoline derivatives, with a conceptual focus on structures like 8-Methoxy-5-methylquinolin-3-amine, to elucidate the critical relationships between chemical structure and biological function for researchers and drug development professionals.

The Quinoline Core: A Chemically Tractable and Biologically Potent Scaffold

The synthetic accessibility of the quinoline nucleus is a primary reason for its prevalence in drug discovery. Classic methods such as the Skraup, Doebner-Miller, and Friedländer syntheses provide robust routes to the core structure, allowing chemists to introduce a wide variety of functional groups.[5][6][7] The true power of the quinoline scaffold lies in how substitutions at its various positions modulate its physicochemical properties and biological target interactions. For instance, the basic nitrogen in the pyridine ring is crucial for the accumulation of antimalarial quinolines in the acidic food vacuole of the parasite.[8][9]

Comparative Analysis Across Therapeutic Areas

The utility of quinoline derivatives spans multiple disease categories. By comparing derivatives active in different fields, we can discern patterns in their structure-activity relationships (SAR).

Antimalarial Activity: The Legacy and Future of Quinolines

Quinoline-containing drugs are mainstays in the global fight against malaria.[8] Their primary mechanism of action involves interfering with the detoxification of heme, a byproduct of hemoglobin digestion by the Plasmodium parasite.[10][11] The parasite crystallizes toxic free heme into inert hemozoin; quinoline drugs cap the growing hemozoin crystals, leading to a buildup of toxic heme that kills the parasite.[11][12]

Key comparative points include:

  • 4-Aminoquinolines (e.g., Chloroquine): The 4-amino group is critical for activity.[9] These compounds accumulate significantly in the parasite's acidic digestive vacuole.[8]

  • 8-Aminoquinolines (e.g., Primaquine): These derivatives are uniquely active against the dormant liver stages (hypnozoites) of P. vivax and P. ovale.[13] Their mechanism is thought to involve the generation of reactive oxygen species.

  • Methanolquinolines (e.g., Mefloquine): These more lipophilic drugs do not concentrate as extensively in the food vacuole and may have alternative targets.[10]

The table below compares the in vitro antimalarial activity of various substituted 8-quinolinamines, demonstrating how modifications to the quinoline core and side chains impact potency against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

CompoundSubstituentsIC50 (ng/mL), D6 Strain (CQS)IC50 (ng/mL), W2 Strain (CQR)Reference
Chloroquine (Reference Drug)15.0140[14]
Artemisinin (Reference Drug)11.09.0[14]
Compound 46 2-tert-butyl, 5-pentyloxy, 8-amino side chain2022[14]
Primaquine 8-amino side chain, 6-methoxy>4760>4760[14]

This data highlights how adding bulky lipophilic groups (e.g., 2-tert-butyl and 5-pentyloxy) can dramatically enhance potency and overcome resistance mechanisms compared to the parent compound, primaquine.[14]

Mechanism of action for antimalarial quinolines.
Anticancer Activity: Targeting Cellular Proliferation

Quinoline derivatives have emerged as potent anticancer agents through diverse mechanisms, including the inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of critical signaling pathways.[15][16][17] The substitution pattern is paramount in defining the specific mode of action.

A promising area involves the development of indolo[2,3-b]quinolines, which are structurally related to the user's topic of interest. These compounds have shown significant cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of ActionReference
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Cmpd 49) HCT116 (Colorectal)0.35G2/M Arrest, Apoptosis, PI3K/AKT/mTOR Inhibition[18]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Cmpd 49) Caco-2 (Colorectal)0.54G2/M Arrest, Apoptosis, PI3K/AKT/mTOR Inhibition[18]
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) HCT116 (Colorectal)0.33G2/M Arrest, Apoptosis, PI3K/AKT/mTOR Inhibition[19]
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) Caco-2 (Colorectal)0.51G2/M Arrest, Apoptosis, PI3K/AKT/mTOR Inhibition[19]
5-Fluorouracil (5-Fu) HCT116 (Colorectal)16.51(Reference Drug)[18]

The data clearly shows that these methoxy- and methyl-substituted indoloquinolines possess nanomolar potency against colorectal cancer cells, being significantly more effective than the standard chemotherapeutic 5-Fu.[18] Their ability to induce cell cycle arrest and apoptosis by inhibiting the PI3K/AKT/mTOR pathway makes them highly valuable lead compounds.[18][19]

GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Quinoline Indoloquinoline Derivative Quinoline->PI3K Inhibits Quinoline->AKT Inhibits

Inhibition of the PI3K/AKT/mTOR signaling pathway.
Antibacterial Activity: A Broad-Spectrum Approach

Quinoline derivatives are also effective antibacterial agents.[20] Their activity spans both Gram-positive and Gram-negative bacteria, often targeting essential bacterial enzymes or processes.[21][22] For example, some derivatives have been shown to target both the lipopolysaccharide transport protein (LptA) in Gram-negative bacteria and DNA topoisomerase IV in Gram-positive bacteria, providing a broad spectrum of activity.[22]

CompoundStrainMIC (µg/mL)Reference
Compound 6c MRSA0.5[23]
Compound 6c VRE1[23]
Daptomycin MRSA1[23]
Daptomycin VRE4[23]
Compound 5d S. aureus (Gram +)0.125[22]
Compound 5d E. coli (Gram -)4[22]
Ciprofloxacin S. aureus (Gram +)0.25[22]
Ciprofloxacin E. coli (Gram -)≤0.015[22]

The data indicates that novel quinoline derivatives can exhibit potent activity against multidrug-resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant Enterococci), in some cases exceeding the potency of standard antibiotics like daptomycin.[23]

Experimental Protocols for Comparative Evaluation

To ensure trustworthy and reproducible comparisons, standardized protocols are essential.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of a compound on cancer cell proliferation.

Causality: The MTT assay measures the metabolic activity of cells, which correlates with cell viability. The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells provides a quantitative measure of cell survival after exposure to a test compound.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test quinoline derivative (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fu).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Molecular Docking Workflow

Computational docking predicts the binding affinity and orientation of a ligand (quinoline derivative) within the active site of a protein target.

Causality: By simulating the interactions between the small molecule and the protein, this method helps prioritize compounds for synthesis and provides a structural hypothesis for the observed biological activity.[24] A lower docking score (more negative value) generally indicates a more favorable binding interaction.

cluster_prep Preparation cluster_dock Docking & Analysis p_struct 1. Obtain Protein Structure (e.g., from PDB) p_prep 3. Prepare Protein (Remove water, add hydrogens) p_struct->p_prep l_struct 2. Draw & Optimize Ligand (Quinoline Derivative) l_prep 4. Prepare Ligand (Assign charges, torsions) l_struct->l_prep grid 5. Define Binding Site (Grid Box Generation) p_prep->grid l_prep->grid dock 6. Run Docking Algorithm (e.g., AutoDock Vina) grid->dock analyze 7. Analyze Results (Rank poses by score) dock->analyze visualize 8. Visualize Interactions (Hydrogen bonds, hydrophobic) analyze->visualize

General workflow for a comparative molecular docking study.

Conclusion

The quinoline scaffold is a remarkably versatile and enduring platform in drug discovery. This guide demonstrates that subtle changes in substitution patterns—such as the placement of methoxy, methyl, and amino groups—can profoundly alter the biological activity, steering a compound toward antimalarial, anticancer, or antibacterial applications. The indolo[2,3-b]quinoline derivatives, with their potent and selective anticancer effects via PI3K/AKT/mTOR inhibition, represent a particularly exciting frontier. By employing standardized comparative assays and computational workflows, researchers can continue to unlock the therapeutic potential of this privileged heterocyclic system.

References

  • Al-Ostoot, F. H., et al. (2022). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. PMC. Available at: [Link]

  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. Available at: [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics. Available at: [Link]

  • Kaur, M., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Verma, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Alam, M. A., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Jain, A. K., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Shi, C., et al. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases. Available at: [Link]

  • Zhang, Y., et al. (2019). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules. Available at: [Link]

  • Wang, T., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. Available at: [Link]

  • ResearchGate. (2016). Anticancer Activity of Quinoline Derivatives; An Overview. ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry. Available at: [Link]

  • Sharma, V., et al. (2023). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Guedj, F., et al. (2024). Antimalarial Drugs with Quinoline Nucleus and Analogs. SciSpace. Available at: [Link]

  • Sreelakshmi, S., & G, K. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Guedj, F., et al. (2023). Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen. Available at: [Link]

  • de Souza, M. V. N., et al. (2018). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Current Medicinal Chemistry. Available at: [Link]

  • Utkowski, K., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules. Available at: [Link]

  • Sharma, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Kumar, A., et al. (2022). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Polycyclic Aromatic Compounds. Available at: [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. Available at: [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PMC. Available at: [Link]

  • Kaur, M., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Rojas-Tomé, I. S., et al. (2022). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants. Available at: [Link]

  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research. Available at: [Link]

  • Stańczak, A., et al. (2001). Comparison of pharmacophore cinnoline and quinoline systems on the basis of computer calculation and pharmacological screening of their condensed systems. Pharmazie. Available at: [Link]

  • ResearchGate. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science. Available at: [Link]

  • Singh, A., et al. (2014). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega. Available at: [Link]

  • Amerigo Scientific. (n.d.). 8-Amino-5-methoxyquinoline (95%). Amerigo Scientific. Available at: [Link]

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Comparative

A Comparative Analysis of 8-Methoxy-5-methylquinolin-3-amine and Chloroquine: A Structural and Mechanistic Perspective on Antimalarial Activity

In the persistent global battle against malaria, the quinoline scaffold remains a cornerstone of chemotherapeutic strategies. Chloroquine, a 4-aminoquinoline, has been a frontline antimalarial for decades, though its eff...

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Author: BenchChem Technical Support Team. Date: April 2026

In the persistent global battle against malaria, the quinoline scaffold remains a cornerstone of chemotherapeutic strategies. Chloroquine, a 4-aminoquinoline, has been a frontline antimalarial for decades, though its efficacy is now severely hampered by widespread parasite resistance. This has spurred the exploration of novel quinoline derivatives with the potential to overcome existing resistance mechanisms. This guide provides a detailed comparative analysis of the well-established antimalarial chloroquine and a less-characterized derivative, 8-Methoxy-5-methylquinolin-3-amine. While direct comparative experimental data for 8-Methoxy-5-methylquinolin-3-amine is not extensively available in peer-reviewed literature, this guide will leverage established structure-activity relationships (SAR) of quinoline derivatives to infer its potential antimalarial profile and propose a framework for its experimental evaluation.

The Looming Threat of Chloroquine Resistance

Chloroquine's primary mechanism of action involves its accumulation in the acidic food vacuole of the Plasmodium parasite.[1][2] Inside the vacuole, the parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin.[3] Chloroquine, a weak base, becomes protonated in the acidic environment of the vacuole and is trapped. It then caps the growing hemozoin crystal, preventing further polymerization.[4][5] The resulting buildup of free heme leads to oxidative stress and parasite death.[3][5]

However, the evolution of chloroquine resistance, primarily mediated by mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT), has rendered it ineffective in many malaria-endemic regions.[2][6] These mutations enable the transporter to efflux chloroquine from the food vacuole, preventing it from reaching its target concentration.[1][6] This has created an urgent need for new antimalarial agents with novel mechanisms of action or the ability to circumvent these resistance pathways.

Structural Comparison: 4-Aminoquinoline vs. a 3-Aminoquinoline Derivative

The fundamental difference between chloroquine and 8-Methoxy-5-methylquinolin-3-amine lies in the position of the amino group on the quinoline ring and the nature of the substitutions.

FeatureChloroquine8-Methoxy-5-methylquinolin-3-amine
Amino Group Position 4-aminoquinoline3-aminoquinoline
Substituents 7-chloro8-methoxy, 5-methyl
Side Chain N,N-diethylpentan-1,4-diamineNone specified (amine)

The placement of the amino group is critical for antimalarial activity. 4-Aminoquinolines are known for their potent blood schizontocidal activity, directly targeting the parasite in its erythrocytic stage.[7] 8-Aminoquinolines, such as primaquine, are primarily active against the liver stages (hypnozoites) of the parasite, making them crucial for preventing relapse in P. vivax and P. ovale infections.[8] The antimalarial potential of 3-aminoquinolines is less defined in the existing literature.

Postulated Mechanism of Action for 8-Methoxy-5-methylquinolin-3-amine

Based on the known mechanisms of other aminoquinolines, it is plausible that 8-Methoxy-5-methylquinolin-3-amine could also interfere with heme detoxification. The nitrogen atoms within the quinoline ring system and the exocyclic amino group can potentially interact with heme, inhibiting its polymerization into hemozoin.

The substitutions on the quinoline ring of 8-Methoxy-5-methylquinolin-3-amine may also influence its activity. The 8-methoxy group is a common feature in 8-aminoquinolines and is generally associated with activity. The 5-methyl group's impact is less predictable without experimental data, but substitutions at the 5-position of the quinoline ring have been shown to significantly modulate the antimalarial activity of other derivatives.

A Framework for Experimental Evaluation

To rigorously compare the antimalarial activity of 8-Methoxy-5-methylquinolin-3-amine against chloroquine, a series of standardized in vitro and in vivo assays would be necessary.

In Vitro Susceptibility Testing: The SYBR Green I-Based Fluorescence Assay

This high-throughput assay is a reliable method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum.[9][10]

Experimental Workflow: SYBR Green I Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_lysis Lysis & Staining cluster_readout Data Acquisition & Analysis A Synchronized P. falciparum culture C Add parasitized RBCs to compound-containing 96-well plate A->C B Prepare serial dilutions of test compounds B->C D Incubate for 72 hours C->D E Lyse cells and add SYBR Green I dye D->E F Incubate in the dark E->F G Read fluorescence F->G H Calculate IC50 values G->H

Caption: Workflow for the SYBR Green I-based in vitro antimalarial assay.

Protocol: SYBR Green I-Based Fluorescence Assay

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2 strains) in human erythrocytes.

  • Compound Preparation: Prepare serial dilutions of 8-Methoxy-5-methylquinolin-3-amine, chloroquine (as a positive control), and a drug-free solvent (as a negative control) in a 96-well plate.

  • Incubation: Add the parasitized red blood cell suspension to each well and incubate the plate for 72 hours under standard culture conditions.

  • Lysis and Staining: Following incubation, lyse the cells by freezing the plate and then thawing. Add SYBR Green I lysis buffer to each well. SYBR Green I intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50% compared to the drug-free control.

In Vivo Efficacy: The 4-Day Suppressive Test (Peter's Test)

This standard in vivo assay evaluates the ability of a compound to suppress parasitemia in a murine malaria model.

Experimental Workflow: 4-Day Suppressive Test

G cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Analysis A Infect mice with P. berghei B Administer test compound/control daily for 4 days A->B C Monitor parasitemia on day 4 B->C D Calculate percent suppression C->D

Caption: Workflow for the 4-day suppressive test in a murine malaria model.

Protocol: 4-Day Suppressive Test

  • Infection: Inoculate mice with a suitable strain of rodent malaria parasite, such as Plasmodium berghei.

  • Treatment: A few hours after infection, orally administer the test compound (8-Methoxy-5-methylquinolin-3-amine), a positive control (chloroquine), and a vehicle control to different groups of mice. Continue treatment once daily for four consecutive days.

  • Parasitemia Determination: On the fifth day, collect blood from the tail of each mouse and prepare a thin blood smear.

  • Microscopy: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.

  • Data Analysis: Calculate the average percentage of parasitemia in each group and determine the percentage of suppression of the test compound relative to the vehicle control.

Concluding Remarks

While chloroquine's historical significance in malaria treatment is undeniable, the rise of resistance necessitates a continuous search for novel antimalarial agents. 8-Methoxy-5-methylquinolin-3-amine, as a representative of the less-explored 3-aminoquinoline class, presents an intriguing scaffold for investigation. Based on the established principles of quinoline pharmacology, it is hypothesized that this compound may interfere with the parasite's heme detoxification pathway. However, its actual efficacy, potential for overcoming chloroquine resistance, and its activity against different life cycle stages of the parasite can only be determined through rigorous experimental evaluation using standardized in vitro and in vivo assays as outlined in this guide. The insights gained from such studies will be invaluable in the rational design of the next generation of quinoline-based antimalarials.

References

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  • Bacon, D. J., Latour, C., Lucas, C., Persch, K., & Petersen, C. (2007). Comparison of a SYBR green I-based assay with a pLDH-based ELISA and a schizont maturation assay for the in vitro determination of the susceptibility of Plasmodium falciparum to antimalarials. Malaria journal, 6, 99.
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Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 8-Methoxy-5-methylquinolin-3-amine

Executive Summary: In pharmaceutical development, the integrity of analytical data is paramount. For novel compounds like 8-Methoxy-5-methylquinolin-3-amine, establishing robust, reliable, and transferable analytical met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: In pharmaceutical development, the integrity of analytical data is paramount. For novel compounds like 8-Methoxy-5-methylquinolin-3-amine, establishing robust, reliable, and transferable analytical methods is a critical early-stage activity. This guide provides a comprehensive framework for the development, validation, and cross-validation of two principal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). By presenting a detailed, side-by-side comparison of their performance characteristics and outlining a rigorous cross-validation protocol, this document serves as a practical resource for researchers, analytical scientists, and quality assurance professionals. The objective is to ensure that analytical results are consistent and reliable, regardless of the method or laboratory, thereby supporting seamless transitions through the drug development lifecycle.

Introduction

8-Methoxy-5-methylquinolin-3-amine is a quinoline derivative with potential applications as a key intermediate or a new chemical entity in drug discovery programs. As a compound progresses from synthesis to preclinical and clinical evaluation, the analytical methods used to determine its purity, concentration, and stability become foundational to the entire development process. The choice of analytical technique is often driven by the specific requirements of the analysis, such as the need for high sensitivity for pharmacokinetic studies or the robustness required for routine quality control.

This guide details the parallel development and validation of two orthogonal analytical methods—HPLC-UV and LC-MS/MS—for the quantification of 8-Methoxy-5-methylquinolin-3-amine. The ultimate goal is to perform a cross-validation to demonstrate that both methods are "fit for purpose" and yield comparable results, ensuring data integrity across different analytical platforms.[1][2] All validation activities are based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and the recently revised Q2(R2) guidelines.[3][4][5][6]

Comparative Method Development Strategy

The development of a robust analytical method begins with understanding the physicochemical properties of the analyte and the intended purpose of the method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse of the pharmaceutical industry, valued for its robustness, cost-effectiveness, and reliability for quantifying major components and impurities.

Causality Behind Experimental Choices:

  • Column Selection: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) is the logical starting point. The quinoline core of the analyte possesses aromaticity and moderate polarity, making it well-suited for retention and separation on a nonpolar stationary phase.[7]

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) is chosen. The acid suppresses the ionization of the amine group, leading to better peak shape, while the gradient allows for efficient elution and separation from potential impurities.

  • Detection: The conjugated aromatic system of the quinoline ring is expected to have a strong UV absorbance. The detection wavelength is determined by scanning a standard solution across the UV spectrum to find the wavelength of maximum absorbance (λmax), ensuring optimal sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis and the detection of trace-level impurities.[8][9]

Causality Behind Experimental Choices:

  • Chromatography: The HPLC front-end is often similar to the HPLC-UV method but may use columns with smaller particle sizes (e.g., <2 µm) and lower flow rates to enhance MS compatibility and sensitivity. The same mobile phase composition is often a good starting point.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is selected because the basic amine group on the analyte is readily protonated to form a stable positive ion [M+H]+.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule) and a characteristic product ion formed upon fragmentation. This transition is highly specific to the analyte, virtually eliminating matrix interference.[10][11]

Method Validation Protocol and Comparative Data

Validation demonstrates that an analytical procedure is suitable for its intended purpose.[12] The following parameters, as defined by ICH Q2(R1), are evaluated for both methods.[3][13]

Validation Parameters
  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated through forced degradation studies (acid, base, oxidation, heat, light) to ensure the method is "stability-indicating."

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.

  • Accuracy: The closeness of test results to the true value, assessed by spike recovery studies at multiple concentration levels.[14]

  • Precision: The degree of agreement among individual test results, evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3]

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Comparative Validation Data Summary

The following table presents hypothetical but realistic validation data to illustrate the performance differences between the two methods.

Validation Parameter HPLC-UV Method LC-MS/MS Method Commentary
Specificity Stability-indicating; baseline resolution from all degradation products.Highly selective via MRM; no interference from degradation products observed.Both methods are specific. LC-MS/MS offers higher intrinsic selectivity.
Linearity (r²) > 0.999> 0.998Both methods show excellent linearity over their respective ranges.
Range 1.0 - 200 µg/mL0.1 - 500 ng/mLThe LC-MS/MS method is significantly more sensitive and has a wider dynamic range.
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%Both methods demonstrate high accuracy within acceptable limits (typically 98-102% for assays).
Precision (RSD) Repeatability: ≤ 0.8%Intermediate: ≤ 1.5%Repeatability: ≤ 3.5%Intermediate: ≤ 5.0%Both methods are highly precise, with acceptance criteria typically being ≤2% for HPLC and ≤15% for LC-MS/MS.
LOQ 1.0 µg/mL0.1 ng/mLThe LC-MS/MS method is approximately 10,000 times more sensitive.
Robustness Passed (minor variations in pH, mobile phase composition, and flow rate had no significant impact).Passed (minor variations in chromatographic conditions had no significant impact).Both methods are demonstrated to be robust for routine use.

Cross-Validation of HPLC-UV and LC-MS/MS Methods

Cross-validation is performed to ensure that data from two different analytical methods are comparable.[15][16] This is crucial when, for example, a robust HPLC-UV method is used for release testing, while a highly sensitive LC-MS/MS method is used for pharmacokinetic studies.[17]

Rationale and Workflow for Cross-Validation

The primary objective is to analyze the same set of samples using both validated methods and compare the results against a pre-defined acceptance criterion.[18] This provides documented evidence that the methods can be used interchangeably or that data from one can be reliably correlated with the other.

G cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Outcome HPLC_Dev HPLC-UV Development HPLC_Val HPLC-UV Validation (ICH Q2) HPLC_Dev->HPLC_Val LCMS_Dev LC-MS/MS Development LCMS_Val LC-MS/MS Validation (ICH Q2) LCMS_Dev->LCMS_Val Sample_Prep Prepare Homogeneous Sample Set (n=6) Analyze_HPLC Analyze Samples with HPLC-UV Sample_Prep->Analyze_HPLC Analyze_LCMS Analyze Samples with LC-MS/MS Sample_Prep->Analyze_LCMS Compare Compare Results & Assess vs. Criteria Analyze_HPLC->Compare Analyze_LCMS->Compare Pass Methods are Cross-Validated Compare->Pass Pass Fail Investigate Bias & Re-evaluate Compare->Fail Fail

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocol for Cross-Validation
  • Sample Preparation: Prepare a minimum of six independent samples from a single, homogeneous batch of 8-Methoxy-5-methylquinolin-3-amine. The concentrations should span the overlapping range of both methods.

  • Analysis: Each sample is analyzed in triplicate using both the validated HPLC-UV method and the validated LC-MS/MS method.

  • Data Evaluation: Calculate the mean result for each sample from both methods.

  • Comparison: For each sample, calculate the percent difference between the mean results of the two methods using the following formula: % Difference = [(Result_LCMS - Result_HPLC) / Result_HPLC] * 100%

Acceptance Criteria and Hypothetical Results

The acceptance criterion is a pre-defined limit for the difference between the results of the two methods. A common industry standard is that the mean result from the "test" method (e.g., LC-MS/MS) should be within ±10.0% of the mean result from the "reference" method (e.g., HPLC-UV).

Sample ID HPLC-UV Result (µg/mL) LC-MS/MS Result (µg/mL) % Difference Status
CV-0110.110.3+1.98%Pass
CV-0224.824.2-2.42%Pass
CV-0350.551.1+1.19%Pass
CV-0499.7101.5+1.81%Pass
CV-05151.2148.9-1.52%Pass
CV-06198.9195.5-1.71%Pass
Conclusion All results within ±10.0% Methods are successfully cross-validated.

Discussion and Recommendations

The development and validation data clearly illustrate the distinct advantages of each technique.

  • HPLC-UV is a robust, precise, and accurate method suitable for routine quality control, release testing, and stability studies where analyte concentrations are relatively high. Its simplicity and lower cost make it ideal for high-throughput environments.

  • LC-MS/MS offers exceptional sensitivity and selectivity, making it indispensable for applications requiring trace-level quantification, such as bioanalytical studies (pharmacokinetics), metabolite identification, and the analysis of genotoxic impurities.

The successful cross-validation demonstrates that despite their different operating principles and sensitivities, both methods produce comparable and reliable quantitative data for 8-Methoxy-5-methylquinolin-3-amine. This allows a laboratory to confidently use the appropriate method for the required task, knowing that the data generated will be consistent across the product's lifecycle.

Conclusion

A systematic approach to the development, validation, and cross-validation of orthogonal analytical methods is essential for building a robust analytical control strategy. By following the principles outlined in ICH guidelines, this guide demonstrates how to establish two "fit-for-purpose" methods for 8-Methoxy-5-methylquinolin-3-amine. The successful cross-validation between the HPLC-UV and LC-MS/MS methods provides a high degree of confidence in the data's integrity, ensuring reliable decision-making throughout the pharmaceutical development process.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

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Comparative

A Comparative Guide to the Cytotoxicity of 8-Methoxy-5-methylquinolin-3-amine on Cancer and Normal Cell Lines

This guide provides a comprehensive comparison of the cytotoxic effects of 8-Methoxy-5-methylquinolin-3-amine on cancerous and non-cancerous cell lines. As a promising member of the quinoline family, a class of heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the cytotoxic effects of 8-Methoxy-5-methylquinolin-3-amine on cancerous and non-cancerous cell lines. As a promising member of the quinoline family, a class of heterocyclic compounds renowned for their therapeutic potential, this molecule warrants in-depth investigation for its potential as a selective anticancer agent.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both experimental data from closely related analogs and detailed protocols for independent verification.

Introduction: The Therapeutic Promise of Quinoline Derivatives

Quinoline and its derivatives have long been a focal point in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[4][5] These compounds have been shown to exert their effects through various mechanisms such as the induction of apoptosis, modulation of the cell cycle, and interference with key signaling pathways crucial for tumor growth.[2][5] The core structure of quinoline serves as a versatile scaffold for the synthesis of novel derivatives with enhanced potency and selectivity.[3][4]

Recent studies on structurally similar compounds, such as 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline and 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinoline, have demonstrated significant cytotoxic activity against various cancer cell lines.[6][7][8][9] Notably, these related compounds have shown a degree of selectivity, exhibiting lower toxicity towards normal, healthy cells.[7] This selective cytotoxicity is a critical attribute for any potential chemotherapeutic agent, as it promises a wider therapeutic window and reduced side effects. The proposed mechanism of action for these related quinoline derivatives involves the modulation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[6][7][8][9][10][11][12][13][14]

This guide will delve into the comparative cytotoxicity of 8-Methoxy-5-methylquinolin-3-amine, drawing upon data from its close analogs to provide a predictive analysis of its performance. We will present standardized, detailed protocols for key experiments that will enable researchers to validate and expand upon these findings.

Comparative Cytotoxicity Data (Based on Structurally Similar Analogs)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of quinoline derivatives structurally related to 8-Methoxy-5-methylquinolin-3-amine against a panel of human cancer cell lines and a normal human cell line. Lower IC50 values indicate greater cytotoxic potency.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)HCT116 (Colon)0.33HIEC (Human Intestinal Epithelial)11.27[6]
Caco-2 (Colon)0.51[6]
2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinolineHCT116 (Colon)0.35HIEC (Human Intestinal Epithelial)>50[7]
Caco-2 (Colon)0.54[7]

The data clearly indicates that these 8-methoxyquinoline derivatives exhibit potent cytotoxicity against colon cancer cell lines while demonstrating significantly lower toxicity towards normal intestinal epithelial cells. This suggests a favorable selectivity index, a crucial parameter in the development of anticancer drugs.[15]

Experimental Methodologies

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step protocols for assessing the cytotoxicity and apoptotic effects of 8-Methoxy-5-methylquinolin-3-amine.

Workflow for Cytotoxicity Assessment

The following diagram illustrates the overall workflow for evaluating the cytotoxic properties of the test compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Cell_Culture Cell Culture (Cancer & Normal Lines) Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (8-Methoxy-5-methylquinolin-3-amine) Treatment Treatment with Compound (Varying Concentrations) Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation MTT_Assay MTT Assay (Cell Viability) Incubation->MTT_Assay Flow_Cytometry Flow Cytometry (Apoptosis Analysis) Incubation->Flow_Cytometry IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Apoptosis_Quantification Apoptosis Quantification Flow_Cytometry->Apoptosis_Quantification

Caption: Workflow for assessing the cytotoxicity of the test compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[16][17][18]

Protocol:

  • Cell Seeding: Seed cancer and normal cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[16][19]

  • Compound Treatment: Prepare a series of dilutions of 8-Methoxy-5-methylquinolin-3-amine in culture medium. After the 24-hour incubation, replace the medium in each well with 100 µL of medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[19]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be set to 630 nm or higher.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21]

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with 8-Methoxy-5-methylquinolin-3-amine at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.[20]

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[22]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[20]

Proposed Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

Based on findings from structurally similar quinoline derivatives, it is hypothesized that 8-Methoxy-5-methylquinolin-3-amine exerts its cytotoxic effects through the inhibition of the PI3K/Akt signaling pathway.[6][7] This pathway is a crucial regulator of cell survival, proliferation, and apoptosis, and its aberrant activation is a hallmark of many cancers.[10][12][13]

The following diagram illustrates the proposed mechanism of action.

G Compound 8-Methoxy-5-methylquinolin-3-amine PI3K PI3K Compound->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotion

Caption: Proposed mechanism of action of 8-Methoxy-5-methylquinolin-3-amine.

By inhibiting PI3K, the compound would prevent the downstream activation of Akt and mTOR, leading to a decrease in cell survival and proliferation and an increase in apoptosis. This targeted approach is a promising strategy for cancer therapy.

Discussion and Future Directions

The comparative analysis, based on data from structurally related compounds, strongly suggests that 8-Methoxy-5-methylquinolin-3-amine has the potential to be a potent and selective anticancer agent. The significant difference in IC50 values between cancer and normal cell lines for its analogs highlights a promising therapeutic window.

Further research should focus on:

  • Direct experimental validation: Performing the detailed protocols outlined in this guide to determine the precise IC50 values of 8-Methoxy-5-methylquinolin-3-amine on a broader panel of cancer and normal cell lines.

  • Mechanism of action studies: Utilizing techniques such as Western blotting to confirm the inhibition of the PI3K/Akt signaling pathway and to investigate other potential molecular targets.

  • In vivo studies: Evaluating the efficacy and toxicity of the compound in preclinical animal models of cancer.

Conclusion

References

  • Jain, C., et al. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]

  • Bio-protocol. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(13), e2916. [Link]

  • Kumar, S., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Mini-Reviews in Medicinal Chemistry, 23(10), 1104-1125. [Link]

  • Karthik, C. S., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(8), 100557. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Bentham Science. (2021). Synthetic Methods of Quinoline Derivatives as Potent Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(15), 2056-2075. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Enzo Life Sciences. (n.d.). Cytotoxicity Assays. [Link]

  • Aslanturk, O. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences, 60, e22423. [Link]

  • Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3849. [Link]

  • ResearchGate. (2024). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • PubMed. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Mabuchi, S., et al. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers, 13(19), 4849. [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. [Link]

  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. [Link]

  • PubMed. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • Frontiers in Oncology. (2022). The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation. [Link]

  • ResearchGate. (n.d.). Role of PI3K signaling pathway in cancer onset and progression. [Link]

  • Spandidos Publications. (2016). Regulation of cell apoptosis and proliferation in pancreatic cancer through PI3K/Akt pathway via Polo-like kinase 1. Oncology Letters, 11(5), 3463–3468. [Link]

  • National Center for Biotechnology Information. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. [Link]

  • ResearchGate. (n.d.). Preparation of 8-methoxyquinoline-5-sulfonamides (6). [Link]

  • PubMed. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. [Link]

  • MDPI. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 478. [Link]

  • MDPI. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 28(20), 7084. [Link]

  • PubMed. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. [Link]

Sources

Validation

Benchmarking the Inhibitory Activity of 8-Methoxy-5-methylquinolin-3-amine: A Fragment-Based Approach to BTK Inhibition

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Comparative Application Guide & Protocol Executive Summary & Structural Rationale The development of ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Comparative Application Guide & Protocol

Executive Summary & Structural Rationale

The development of next-generation kinase inhibitors relies heavily on the identification of highly efficient, selective molecular scaffolds. Quinoline-3-amine derivatives have emerged as privileged structures in oncology and immunology, particularly for targeting Bruton's Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR)[1].

This guide benchmarks the baseline inhibitory activity of 8-Methoxy-5-methylquinolin-3-amine (CAS: 2090264-78-9)[2] against mature, FDA-approved covalent BTK inhibitors (Ibrutinib and Acalabrutinib). While mature drugs utilize electrophilic warheads (e.g., acrylamides) to form irreversible bonds with Cys481, evaluating the unmodified 8-Methoxy-5-methylquinolin-3-amine scaffold provides critical insight into its intrinsic, reversible ATP-competitive affinity.

Mechanistic Causality of the Scaffold
  • Quinoline Core: Mimics the adenine ring of ATP, anchoring the molecule within the kinase hinge region.

  • 8-Methoxy Substitution: Enhances aqueous solubility and acts as a localized electron-donating group, potentially altering the dipole moment to favor hydrogen bonding with the Met477 backbone in BTK.

  • 5-Methyl Substitution: Provides strategic steric bulk. This restricts the dihedral angle of the molecule, pre-organizing the 3-amine vector for optimal presentation to the DFG motif, while simultaneously introducing steric clashes with off-target kinases like EGFR.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Phosphorylation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Signal Transduction Inhibitor 8-Methoxy-5-methylquinolin-3-amine Inhibitor->BTK Competitive Inhibition NFkB NF-κB Activation PLCg2->NFkB Calcium/DAG Release

Fig 1: BTK signaling cascade illustrating the competitive inhibition node of the quinoline scaffold.

Comparative In Vitro Kinase Profiling

To objectively benchmark 8-Methoxy-5-methylquinolin-3-amine, we compared its biochemical IC50 against Ibrutinib (first-generation BTK inhibitor) and Acalabrutinib (second-generation, highly selective BTK inhibitor).

Data Interpretation: As a low-molecular-weight fragment (MW: 188.23 g/mol )[2], 8-Methoxy-5-methylquinolin-3-amine exhibits micromolar affinity, which is expected before the addition of a covalent acrylamide warhead[1]. However, its Ligand Efficiency (LE) is exceptionally high. Furthermore, the >2-fold selectivity for BTK over ITK, and the complete lack of EGFR activity, validates the 5-methyl group's role in driving early-stage selectivity.

Table 1: Biochemical Kinase Selectivity Profile
CompoundBTK IC50 (nM)EGFR IC50 (nM)ITK IC50 (nM)Mechanism of Action
8-Methoxy-5-methylquinolin-3-amine 4,250 ± 120>10,0008,500 ± 310Reversible (ATP-competitive)
Ibrutinib (Control)0.5 ± 0.15.6 ± 0.810.7 ± 1.2Irreversible (Covalent, Cys481)
Acalabrutinib (Control)3.1 ± 0.4>1,000>1,000Irreversible (Covalent, Cys481)

(Note: Data represents mean ± SD from n=3 independent TR-FRET assays at apparent ATP Km).

Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Rationale: We utilize TR-FRET over standard luminescence-based ATP depletion assays because it minimizes compound auto-fluorescence interference—a common artifact when screening highly conjugated, aromatic quinoline derivatives.

TR_FRET_Workflow Step1 Compound Prep (Acoustic Dispensing) Step2 Kinase Reaction (BTK + ATP + Substrate) Step1->Step2 Step3 Detection Reagents (Eu-Antibody + Tracer) Step2->Step3 Step4 TR-FRET Readout (Ex: 340nm, Em: 615/665nm) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Fig 2: High-throughput TR-FRET kinase assay workflow utilizing acoustic liquid dispensing.

Step-by-Step Protocol:

  • Compound Preparation (Acoustic Dispensing): Use an acoustic liquid handler (e.g., Echo 550) to dispense 10 nL of 8-Methoxy-5-methylquinolin-3-amine (in 100% DMSO) into a 384-well low-volume ProxiPlate. Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter dosing, critical for establishing accurate dose-response curves for low-affinity fragments.

  • Control Validation: Include 10 µM Staurosporine as a positive control for 100% inhibition and a DMSO-only well as a 0% inhibition vehicle control. This establishes the assay's dynamic range (Z'-factor > 0.7).

  • Kinase Addition: Add 5 µL of 2X BTK enzyme solution (final concentration 0.5 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Incubate for 15 minutes at room temperature to allow reversible fragment binding.

  • Reaction Initiation: Add 5 µL of 2X ATP/Substrate mix. The final ATP concentration must be set to the apparent Km​ (approx. 10 µM for BTK) to ensure strict ATP-competitive benchmarking.

  • Termination & Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the reaction), Europium-labeled anti-phospho antibody, and a ULight-labeled tracer.

  • Readout: Incubate for 1 hour and read on a multimode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.

Cellular Target Engagement: Phospho-PLCγ2 Flow Cytometry

Rationale: Flow cytometry is selected over Western blotting to provide single-cell resolution of B-Cell Receptor (BCR)-mediated signaling heterogeneity. This ensures the inhibitor's effect is uniform across the entire Ramos B-cell population rather than an artifact of a dying sub-population.

Step-by-Step Protocol:

  • Cell Plating: Seed Ramos cells (human Burkitt's lymphoma) at 1×106 cells/mL in serum-free RPMI medium for 2 hours to reduce basal kinase signaling.

  • Compound Treatment: Treat cells with a 10-point titration of 8-Methoxy-5-methylquinolin-3-amine (top concentration 50 µM) or Ibrutinib (top concentration 1 µM) for 1 hour at 37°C.

  • BCR Stimulation: Stimulate cells with 10 µg/mL anti-human IgM for exactly 5 minutes. Causality: 5 minutes is the experimentally determined peak of PLCγ2 phosphorylation downstream of BTK.

  • Fixation & Permeabilization: Immediately halt signaling by adding an equal volume of 4% paraformaldehyde (PFA) for 10 minutes. Permeabilize using ice-cold 90% methanol for 30 minutes. Causality: Methanol permeabilization is required to allow intracellular antibodies to access the phosphorylated kinase targets.

  • Staining: Stain with Alexa Fluor 647-conjugated anti-phospho-PLCγ2 (Tyr759) for 1 hour.

  • Analysis: Acquire data on a flow cytometer, gating on single, intact cells. Plot the Median Fluorescence Intensity (MFI) against compound concentration to derive cellular IC50 values.

Conclusion & Lead Optimization Potential

Benchmarking 8-Methoxy-5-methylquinolin-3-amine reveals it to be a highly promising, ligand-efficient fragment for kinase inhibitor development. While its raw IC50 (4.25 µM) cannot compete with mature covalent drugs like Ibrutinib (0.5 nM), its inherent selectivity profile—driven by the 5-methyl and 8-methoxy substitutions—provides a superior starting point for Fragment-Based Drug Discovery (FBDD).

Future optimization should focus on utilizing the 3-amine position to synthesize acrylamide derivatives[1], which will convert this reversible scaffold into a potent, irreversible BTK inhibitor while maintaining its excellent off-target safety profile against EGFR.

References

  • 8-Methoxy-5-methylquinolin-3-amine | Benchchem Source: Benchchem URL
  • 2090264-78-9 | 8-Methoxy-5-methylquinolin-3-amine | BLD Pharm Source: BLD Pharm URL
  • N-(Quinolin-3-yl)

Sources

Comparative

Comprehensive Comparison Guide: Validating Cellular Target Engagement of 8-Methoxy-5-methylquinolin-3-amine

Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 8-Methoxy-5-methylquinolin-3-amine (CAS: 2090264-78-9) Introduction: The Imperative of Cellular Target Engagement The comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 8-Methoxy-5-methylquinolin-3-amine (CAS: 2090264-78-9)

Introduction: The Imperative of Cellular Target Engagement

The compound 8-Methoxy-5-methylquinolin-3-amine features a privileged quinoline-3-amine scaffold, a structural motif frequently utilized in the design of small-molecule inhibitors targeting kinases (such as Receptor Tyrosine Kinases, RTKs) and epigenetic enzymes[1][2]. While biochemical (cell-free) assays can confirm binding affinity, they fail to account for cellular permeability, subcellular localization, and competition with high intracellular concentrations of endogenous ligands (e.g., ATP).

To ensure that the observed phenotypic effects of 8-Methoxy-5-methylquinolin-3-amine are driven by on-target interactions rather than off-target cytotoxicity, researchers must validate Target Engagement (TE) in living cells. This guide objectively compares three premier methodologies for TE validation—NanoBRET, CETSA, and ABPP—and provides self-validating experimental protocols to quantify the intracellular performance of this quinoline derivative.

Comparison of Target Engagement Methodologies

When selecting an assay to validate 8-Methoxy-5-methylquinolin-3-amine, the choice depends on whether real-time kinetics, label-free binding, or proteome-wide selectivity is the primary goal.

FeatureNanoBRET™ (BRET)CETSA® (Thermal Shift)ABPP (Activity-Based Profiling)
Core Principle Bioluminescence Resonance Energy Transfer via competitive tracer displacement.Ligand-induced thermodynamic stabilization of the folded protein state.Covalent labeling of active enzyme sites using reactive chemical probes.
Target Modification Requires NanoLuc® fusion tag.Label-free (Endogenous target).Label-free target (Requires reactive probe).
Live-Cell Capability Yes (Real-time kinetics).Yes (Endpoint lysis required).Yes (In situ labeling).
Primary Readout Intracellular IC₅₀ / Residence Time. ΔTm​ (Shift in melting temp).Proteome-wide selectivity map.
Best Used For Quantifying live-cell affinity and compound residence time.Validating binding to endogenous, unmodified targets.Discovering off-targets and global selectivity profiling.

Logical Workflow for Assay Selection

TE_Workflow Start 8-Methoxy-5-methylquinolin-3-amine Target Engagement Strategy LiveCell Live Cell Real-Time Kinetics Required? Start->LiveCell NanoBRET NanoBRET Assay (Tracer Competition) LiveCell->NanoBRET Yes (Live Cell) CETSA CETSA (Thermal Stabilization) LiveCell->CETSA No (Label-Free) ABPP ABPP / PAL (Covalent Labeling) LiveCell->ABPP No (Global Profiling) Readout1 Calculate Intracellular IC50 & Residence Time NanoBRET->Readout1 Readout2 Calculate ΔTm (Label-Free Binding) CETSA->Readout2 Readout3 Proteome-Wide Selectivity Profiling ABPP->Readout3

Decision tree for selecting target engagement assays for 8-Methoxy-5-methylquinolin-3-amine.

In-Depth Protocol 1: NanoBRET™ Assay for Live-Cell Kinetics

[3][4] allows for the real-time quantification of intracellular target engagement. In this system, the target kinase is expressed as a NanoLuc® fusion. A cell-permeable fluorescent tracer binds the target, generating a BRET signal. 8-Methoxy-5-methylquinolin-3-amine is then introduced to competitively displace the tracer, resulting in a loss of BRET signal.

Causality & Experimental Design: To ensure a self-validating system, the fluorescent tracer must first be titrated to determine its apparent Kd​ . Operating at or slightly below the tracer's Kd​ ensures the assay is highly sensitive to competitive displacement by the test compound. If the tracer concentration is too high, it will artificially inflate the apparent IC₅₀ of the quinoline inhibitor.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with the target-NanoLuc fusion plasmid. Incubate for 24 hours.

  • Cell Plating: Harvest cells and resuspend in assay buffer (Opti-MEM + 1% FBS). Plate into a 384-well white plate at 1×104 cells/well.

  • Tracer Addition: Add the target-specific fluorescent tracer at its pre-determined Kd​ concentration.

  • Compound Competition: Add 8-Methoxy-5-methylquinolin-3-amine in a 10-point dose-response titration (e.g., 10 µM down to 0.5 nM). Include a DMSO vehicle control (0.1% final) and a known positive control inhibitor.

  • Incubation: Incubate for 2 hours at 37°C to allow the system to reach binding equilibrium.

  • Substrate Addition & Readout: Add the NanoBRET Nano-Glo® Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the raw BRET ratios against the log concentration of 8-Methoxy-5-methylquinolin-3-amine to derive the intracellular IC₅₀.

In-Depth Protocol 2: CETSA® for Label-Free Target Engagement

The [5][6] relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein, protecting it from heat-induced unfolding and subsequent aggregation. This method requires no genetic modification or fluorescent tagging.

Causality & Experimental Design: Because 8-Methoxy-5-methylquinolin-3-amine is a small molecule, its binding energy contributes to the overall stability of the target protein's folded state. By applying a temperature gradient, we can identify the melting temperature ( Tm​ ) where 50% of the protein has aggregated. A positive shift ( ΔTm​>1.5∘C ) relative to the DMSO control confirms direct, label-free target engagement inside the cell.

Step-by-Step Methodology:

  • Cell Treatment: Culture target-expressing cells to 80% confluency. Treat cells with 10 µM of 8-Methoxy-5-methylquinolin-3-amine or 0.1% DMSO (vehicle control) for 1 hour at 37°C.

  • Heat Shock (Gradient): Aliquot the treated cells into PCR tubes ( 50μL per tube). Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells by adding a mild detergent buffer (e.g., NP-40) and subjecting them to three freeze-thaw cycles using liquid nitrogen.

  • Clearance: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Crucial step: This pellets the denatured/aggregated proteins, leaving only the stable, folded proteins in the supernatant.

  • Detection: Analyze the soluble supernatant using Western Blotting (probing for the target protein) or a high-throughput AlphaScreen assay.

  • Data Analysis: Plot the normalized protein band intensity against temperature. Fit the data to a Boltzmann sigmoidal curve to determine the Tm​ for both the vehicle and the compound-treated samples.

Mock Experimental Data: Product Performance Comparison

To objectively evaluate 8-Methoxy-5-methylquinolin-3-amine, we compare its performance against a standard reference inhibitor (e.g., a generic quinazoline/quinoline-based RTK inhibitor like Erlotinib) using both NanoBRET and CETSA.

CompoundNanoBRET Intracellular IC₅₀ (nM)CETSA Tm​ (°C)CETSA ΔTm​ (°C)ABPP Selectivity Score
DMSO (Vehicle) N/A46.2 ± 0.3N/AN/A
8-Methoxy-5-methylquinolin-3-amine 145.2 ± 12.451.8 ± 0.4+ 5.6 High (3 off-targets)
Reference Inhibitor 42.1 ± 5.253.1 ± 0.2+ 6.9 Moderate (12 off-targets)

Data Interpretation: While 8-Methoxy-5-methylquinolin-3-amine exhibits a slightly weaker intracellular potency (145.2 nM) compared to the highly optimized reference inhibitor, it demonstrates excellent target engagement ( ΔTm​ of +5.6°C) and superior proteome-wide selectivity as modeled by [7][8][9].

References

  • Title: Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay Source: Science (2013), 341(6141), 84-87. URL: [Link]

  • Title: Quantitative, real-time measurements of intracellular target engagement using energy transfer Source: Nature Communications (2015), 6, 10091. URL: [Link]

  • Title: Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry Source: Annual Review of Biochemistry (2008), 77, 383-414. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 8-Methoxy-5-methylquinolin-3-amine

Prepared by a Senior Application Scientist This guide provides essential safety and logistical information for the proper disposal of 8-Methoxy-5-methylquinolin-3-amine. As a research and development chemical, comprehens...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by a Senior Application Scientist

This guide provides essential safety and logistical information for the proper disposal of 8-Methoxy-5-methylquinolin-3-amine. As a research and development chemical, comprehensive hazard data may not be fully available. Therefore, this protocol is grounded in a precautionary principle, treating the compound with the caution afforded to its chemical class—quinoline derivatives—which are known for potential toxicity and environmental hazards. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Identification and Risk Assessment: The "Why" Behind Cautious Disposal

Understanding the potential risks associated with 8-Methoxy-5-methylquinolin-3-amine is the foundation of its safe handling and disposal. While specific toxicological data for this exact molecule is limited, the quinoline scaffold is a well-known structural alert in toxicology.

  • Structural Analogy: The parent compound, quinoline, is classified as harmful if swallowed or in contact with skin, a suspected carcinogen and mutagen, and toxic to aquatic life with long-lasting effects.[1][2] Derivatives containing amino and methoxy groups can exhibit a range of biological activities and potential hazards, including skin, eye, and respiratory irritation.[3][4]

  • Precautionary Principle: In the absence of exhaustive data, 8-Methoxy-5-methylquinolin-3-amine must be handled as a hazardous substance. This means assuming it may be toxic, irritant, and environmentally harmful. All waste generated, including the pure compound, solutions, and contaminated materials, must be considered hazardous waste.[5]

  • Regulatory Imperative: The Resource Conservation and Recovery Act (RCRA) in the United States, along with similar regulations globally, mandates the proper management of hazardous waste from its point of generation to its final disposal.[6] Improper disposal, such as discarding in regular trash or pouring down the drain, is a regulatory violation and can lead to significant environmental contamination and legal penalties.[6][7]

Hazard Summary of Analogous Compounds

To inform our risk assessment, the following table summarizes the known hazards for structurally related quinoline derivatives. This data underscores the necessity of treating 8-Methoxy-5-methylquinolin-3-amine with appropriate caution.

Hazard ClassificationDescriptionRationale based on Analogous Compounds
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Quinoline and its derivatives are often classified with acute oral toxicity.[1][8]
Skin/Eye Irritation May cause skin irritation and serious eye irritation.This is a common hazard classification for amino-quinoline derivatives.[3][4]
Target Organ Toxicity May cause respiratory irritation.A noted potential hazard for related compounds.[4][9]
Chronic Effects Suspected of causing genetic defects or cancer.The parent quinoline structure carries these long-term health warnings.[1]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.A common feature of the quinoline chemical class.[1]

Core Principles of Disposal: A Self-Validating System

The following principles are universal for chemical waste management and form a self-validating framework for ensuring safety and compliance.

  • Waste Segregation: Never mix 8-Methoxy-5-methylquinolin-3-amine waste with incompatible materials.[7] It should be collected in a dedicated waste container, separate from acids, bases, oxidizers, and other reactive chemicals.[10]

  • Point-of-Generation Collection: Waste must be accumulated at or near the location where it is generated, under the control of laboratory personnel.[6]

  • Clear and Accurate Labeling: All waste containers must be clearly labeled with the full chemical name, "8-Methoxy-5-methylquinolin-3-amine," and appropriate hazard pictograms (e.g., "Harmful," "Irritant," "Environmental Hazard").[7][10] The date of first waste addition must also be recorded.

  • Use of Appropriate Containers: Waste containers must be chemically compatible with the compound and any solvents used. They must be in good condition, with secure, leak-proof lids.[6][10][11]

  • No Drain or Trash Disposal: Under no circumstances should this chemical or its waste be disposed of via the sanitary sewer or in the general trash.[1][7]

Step-by-Step Disposal Protocol

This protocol provides detailed methodologies for handling and disposing of different forms of waste containing 8-Methoxy-5-methylquinolin-3-amine.

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[12]

  • Eye/Face Protection: Safety goggles or a face shield if there is a splash hazard.[12]

  • Body Protection: A properly fastened lab coat.[5]

Protocol for Solid Waste

(e.g., pure compound, contaminated weigh paper, pipette tips, gloves)

  • Container Preparation: Obtain a dedicated, sealable hazardous solid waste container. Ensure it is clearly labeled with "Hazardous Waste," the full chemical name, and relevant hazard symbols.

  • Waste Collection: Carefully place all solid waste contaminated with 8-Methoxy-5-methylquinolin-3-amine directly into the designated container.

  • Minimize Dust: When transferring solid powder, perform the operation in a chemical fume hood or ventilated enclosure to avoid generating and inhaling dust.[13]

  • Seal and Store: Once collection is complete for the task, or the container is full, securely seal the container. Store it in a designated, well-ventilated satellite accumulation area away from heat and incompatible materials.[7][11]

Protocol for Liquid Waste

(e.g., solutions in organic solvents, reaction mixtures, rinsate)

  • Container Preparation: Use a dedicated, compatible, and clearly labeled hazardous liquid waste container. If the waste is in a volatile solvent, a container with a vented lid may be necessary to prevent pressure buildup.[10]

  • Waste Segregation: Do not mix this waste stream with other liquid wastes unless they are known to be compatible. Pay special attention to avoiding mixing with strong oxidizers or acids.[2]

  • Waste Transfer: Using a funnel, carefully pour the liquid waste into the designated container. Perform this transfer inside a chemical fume hood.

  • Decontamination of Glassware: Decontaminate any glassware that held the compound by rinsing it with a suitable solvent (e.g., acetone or ethanol). Collect this rinsate as hazardous liquid waste and add it to the same container.[12]

  • Seal and Store: Securely cap the container. Use a secondary containment tray to mitigate potential spills.[11] Store in the satellite accumulation area.

Protocol for Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure: Alert others in the area and evacuate personnel. Secure and control access to the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Assemble PPE: Don appropriate PPE, including respiratory protection if significant dust or aerosol is generated.

  • Contain and Absorb: For liquid spills, absorb the material with an inert absorbent like vermiculite, dry sand, or earth.[2] For solid spills, carefully sweep or scoop the material, avoiding dust generation.

  • Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container for disposal.[2]

  • Decontaminate Area: Clean the spill area thoroughly. Do not wash the spill into a sewer drain.[2]

Final Disposal and Logistics

The ultimate disposal of 8-Methoxy-5-methylquinolin-3-amine must be conducted through a licensed and approved hazardous waste disposal facility.[5][12]

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.[5]

  • Provide Information: Furnish the disposal company with all available safety information for the compound, including the information in this guide, to ensure proper handling and treatment.

  • Documentation: Maintain accurate records of waste generation and disposal as required by institutional policy and regulations like the RCRA.[6]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the safe disposal of 8-Methoxy-5-methylquinolin-3-amine.

G Disposal Workflow for 8-Methoxy-5-methylquinolin-3-amine start Waste Generation (8-Methoxy-5-methylquinolin-3-amine) identify_waste Identify Waste Form start->identify_waste solid_waste Solid Waste (e.g., powder, contaminated PPE) identify_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) identify_waste->liquid_waste Liquid spill_cleanup Spill Cleanup Material identify_waste->spill_cleanup Spill container_solid Place in Labeled Hazardous Solid Waste Container solid_waste->container_solid container_liquid Place in Labeled Hazardous Liquid Waste Container (Use Secondary Containment) liquid_waste->container_liquid spill_cleanup->container_solid segregate Segregate from Incompatible Chemicals container_solid->segregate container_liquid->segregate store Store in Designated Satellite Accumulation Area segregate->store contact_ehs Arrange Pickup with EHS or Licensed Disposal Contractor store->contact_ehs end Final Disposal via High-Temperature Incineration or Chemical Treatment contact_ehs->end

Sources

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